molecular formula C9H13NO B019831 5-Ethyl-2-Pyridineethanol CAS No. 5223-06-3

5-Ethyl-2-Pyridineethanol

Cat. No.: B019831
CAS No.: 5223-06-3
M. Wt: 151.21 g/mol
InChI Key: OUJMXIPHUCDRAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-Pyridineethanol, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-ethylpyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-8-3-4-9(5-6-11)10-7-8/h3-4,7,11H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJMXIPHUCDRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200276
Record name 5-Ethyl-2-pyridineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5223-06-3
Record name 5-Ethyl-2-pyridineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5223-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-2-pyridineethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005223063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethyl-2-pyridineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethylpyridine-2-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.659
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-ETHYL-2-PYRIDINEETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6F6RCV39P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 5-Ethyl-2-Pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2-pyridineethanol is a substituted pyridine derivative that has garnered significant interest in the fields of pharmaceutical and agrochemical research. Its unique molecular structure, characterized by a pyridine ring functionalized with both an ethyl and a hydroxyethyl group, imparts a favorable combination of stability and reactivity. This makes it a versatile building block in organic synthesis, most notably as a key intermediate in the production of the antidiabetic drug Pioglitazone.[1][2] Furthermore, research has indicated its potential in the development of therapeutic agents for neurological disorders, attributing to possible neuroprotective properties.[3]

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications.

Chemical and Physical Properties

The basic physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.

General and Identification Properties
PropertyValueReference
Chemical Name This compound[4]
Synonyms 2-(5-Ethylpyridin-2-yl)ethanol, 5-Ethyl-2-(2-hydroxyethyl)pyridine[3][5]
CAS Number 5223-06-3[3][4]
Molecular Formula C₉H₁₃NO[3][4][6]
Molecular Weight 151.21 g/mol [3][4][6]
Appearance White to light yellow solid or viscous liquid[3][4]
Physicochemical Data
PropertyValueReference
Melting Point 39-44 °C[7][8]
Boiling Point 259.4 °C at 760 mmHg; 127 °C at 5 mmHg[7][8]
Density 1.0 ± 0.1 g/cm³[9]
pKa (Predicted) 14.53 ± 0.10[7][8]
Solubility Soluble in Chloroform, Ethyl Acetate, Dichloromethane, and Methanol.[1][7][8]
Flash Point 110.7 °C[7]
Vapor Pressure 0.062-1.16 Pa at 25°C[7][8]
LogP 0.86 - 1.42[8][9]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its practical application in a laboratory setting.

Synthesis of this compound

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 5-Ethyl-2-methylpyridine P1 This compound R1->P1 1. Deprotonation 2. Nucleophilic Attack R2 Formaldehyde (or Paraformaldehyde) R2->P1 C1 Base Catalyst (e.g., NaOH) C2 Solvent (e.g., Water, Alcohol) C3 Heat

Conceptual Synthesis Pathway for this compound.

Illustrative Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-ethyl-2-methylpyridine and an aqueous solution of formaldehyde.

  • Catalysis: A catalytic amount of a strong base, such as sodium hydroxide, is added to the mixture.

  • Reaction: The mixture is heated to reflux and maintained at that temperature for several hours while stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The aqueous layer is extracted multiple times with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has turned into a clear liquid is the final melting point. The melting range provides an indication of the purity of the substance.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed as follows:

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, ethyl acetate, chloroform, hexane).

  • Procedure: To a small test tube, add approximately 10-20 mg of this compound.

  • Addition of Solvent: Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking the tube.

  • Observation: Observe for the dissolution of the solid. Record the approximate volume of solvent required to fully dissolve the sample. Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., mg/mL).

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its primary role is as a key intermediate in the synthesis of Pioglitazone, a drug used to treat type 2 diabetes.[1][2] The synthesis of Pioglitazone involves the reaction of a derivative of this compound with a thiazolidinedione moiety.

The interest in this compound and its derivatives also extends to the field of neuroscience. Studies have suggested that certain pyridine-containing compounds may possess neuroprotective properties, making them interesting candidates for the development of drugs targeting neurological disorders.[3] The exact mechanisms of action are still under investigation, but they may involve interactions with various signaling pathways in the central nervous system.

G A This compound B Chemical Synthesis (Multi-step) A->B Starting Material G Novel Pyridine Derivatives A->G As a Scaffold C Pioglitazone (Antidiabetic Drug) B->C D PPARγ Agonism C->D Mechanism of Action E Insulin Sensitization D->E F Therapeutic Effect in Type 2 Diabetes E->F H Potential Neuroprotective Agents G->H I Modulation of CNS Signaling Pathways H->I Potential Mechanism J Therapeutic Potential for Neurological Disorders I->J

Role of this compound as a building block in drug development.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

  • General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.[4]

Conclusion

This compound is a valuable chemical intermediate with established importance in the pharmaceutical industry and potential for future applications in agrochemicals and novel drug discovery. A thorough understanding of its basic properties and handling requirements is crucial for its effective and safe utilization in research and development. This guide provides a foundational overview to assist researchers, scientists, and drug development professionals in their work with this versatile compound.

References

2-(5-Ethyl-2-pyridyl)ethanol chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(5-Ethyl-2-pyridyl)ethanol

This technical guide provides a comprehensive overview of the chemical compound 2-(5-Ethyl-2-pyridyl)ethanol, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physical and spectroscopic properties, synthesis, and key applications.

Chemical Identity and Structure

2-(5-Ethyl-2-pyridyl)ethanol is a pyridine derivative characterized by an ethyl group at the 5th position and a hydroxyethyl group at the 2nd position of the pyridine ring.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-(5-ethyl-2-pyridinyl)ethanol[1]
CAS Number 5223-06-3[1][2][3][4][5][6]
Molecular Formula C₉H₁₃NO[1][2][3][4][5][6][7]
SMILES CCc1ccc(CCO)nc1[2]
InChI 1S/C9H13NO/c1-2-8-3-4-9(5-6-11)10-7-8/h3-4,7,11H,2,5-6H2,1H3[1][2][3]
InChI Key OUJMXIPHUCDRAS-UHFFFAOYSA-N[2]

Synonyms: 5-Ethyl-2-Pyridineethanol, 2-(5-Ethylpyridin-2-yl)ethanol, 5-Ethyl-2-(2-hydroxyethyl)pyridine.[1][3][7]

Physicochemical Properties

The physical and chemical properties of 2-(5-Ethyl-2-pyridyl)ethanol are summarized below, providing essential data for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 151.21 g/mol [1][2][4][5][6]
Appearance Crystals, Light yellow solid or viscous liquid[2][4]
Melting Point 39-44 °C[3][8]
Boiling Point 127 °C at 5 mmHg, 259.4 °C at 760 mmHg[3][7][8]
Density 1.0 ± 0.1 g/cm³[7]
Solubility Chloroform, Ethyl Acetate[3][8]
pKa 14.53 ± 0.10 (Predicted)[3]
LogP 1.3[1]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of 2-(5-Ethyl-2-pyridyl)ethanol.

Table 3: Spectroscopic Information

TechniqueData Highlights
Mass Spectrometry Major peaks observed at m/z 134, 118, 106.[1]
Infrared (IR) Spectroscopy FTIR and ATR-IR spectra are available, typically showing characteristic peaks for O-H and C-N stretching.[1]

Experimental Protocols

Synthesis of (5-ethyl-2-pyridyl)ethyl methanesulfonate from 2-(5-Ethyl-2-pyridyl)ethanol

This protocol describes the conversion of 2-(5-Ethyl-2-pyridyl)ethanol to its methanesulfonate derivative, a common step in further synthetic modifications.

Materials:

  • 2-(5-Ethyl-2-pyridyl)ethanol (80 g)

  • Methylene chloride (800 ml)

  • Triethylamine (55 g)

  • Methanesulfonyl chloride (73.2 g)

  • Water (400 ml)

  • Saturated aqueous solution of sodium hydrogencarbonate (400 ml)

  • Saturated aqueous saline solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 80 g of (5-ethyl-2-pyridyl)ethanol in 800 ml of methylene chloride.

  • Add 55 g of triethylamine to the solution.

  • While stirring under cooling, add 73.2 g of methanesulfonyl chloride dropwise.

  • Continue stirring the mixture for 3 hours at room temperature.[9]

  • Add 400 ml of water to the reaction mixture. Separate the aqueous layer and re-extract it.

  • Combine the organic layers and wash with 400 ml of a saturated aqueous solution of sodium hydrogencarbonate, followed by a saturated aqueous saline solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Distill off the solvent under reduced pressure to obtain the product, (5-ethyl-2-pyridyl)ethyl methanesulfonate, as a pale yellow oily product (121 g, 100% yield).[9]

Synthesis of 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene

This protocol outlines a step in the synthesis of Pioglitazone, where 2-(5-Ethyl-2-pyridyl)ethanol is a key starting material.

Materials:

  • 2-(5-Ethyl-2-pyridyl)ethanol

  • 1-Fluoro-4-nitrobenzene

  • Acetone

  • Alkali metal hydroxide (e.g., potassium hydroxide)

Procedure:

  • React 2-(5-ethyl-2-pyridyl)ethanol with 1-fluoro-4-nitrobenzene in acetone.

  • The reaction is carried out in the presence of an alkali metal hydroxide, such as potassium hydroxide.[10]

  • The weight ratio between 2-(5-ethyl-2-pyridyl)ethanol and 1-fluoro-4-nitrobenzene is preferably in the range of 1:1 to 1:3.[10]

  • Once the reaction is complete, the resulting product solution can be extracted using a water/organic solvent system, such as water/toluene.[10]

Applications and Biological Relevance

2-(5-Ethyl-2-pyridyl)ethanol is a versatile building block in organic synthesis with significant applications in the pharmaceutical and agrochemical industries.

  • Pharmaceutical Intermediate: It is a key intermediate in the synthesis of Pioglitazone, a medication used for the treatment of type 2 diabetes.[3][10] It is also used in the synthesis of novel chalcones and pyrimidines with potential antimicrobial activity.[11][12]

  • Agrochemicals: The compound serves as a precursor in the development of new pesticides and herbicides.[4][13]

  • Biochemical Research: It is utilized in various biochemical assays to study enzyme activities and metabolic pathways.[4]

Visualization of Synthetic Pathway

The following diagram illustrates a key synthetic application of 2-(5-Ethyl-2-pyridyl)ethanol in the preparation of a Pioglitazone intermediate.

G A 2-(5-Ethyl-2-pyridyl)ethanol C Acetone (Solvent) Potassium Hydroxide (Base) A->C B 1-Fluoro-4-nitrobenzene B->C D 4-[2-(5-Ethyl-2-pyridyl)ethoxy]nitrobenzene C->D Reaction E Pioglitazone Synthesis D->E Further Steps

References

An In-depth Technical Guide to 5-Ethyl-2-Pyridineethanol (CAS: 5223-06-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Ethyl-2-Pyridineethanol (CAS number: 5223-06-3), a key pyridine derivative. This document collates critical data on its chemical and physical properties, safety information, and its significant application as a pivotal intermediate in the synthesis of the antidiabetic drug, Pioglitazone. Detailed experimental protocols for its utilization in further synthetic steps are provided, alongside a visualization of the synthesis workflow. Furthermore, this guide elucidates the biological mechanism of Pioglitazone, the downstream therapeutic agent, through a detailed signaling pathway diagram, offering valuable context for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a pyridine derivative characterized by an ethyl group at the 5-position and a 2-hydroxyethyl group at the 2-position.[1][2] Its versatile structure makes it a valuable building block in organic synthesis.[3][4] The compound typically appears as a colorless to light yellow solid or a viscous liquid.[1][5]

Table 1: Chemical Identifiers and General Properties

PropertyValueReference
CAS Number 5223-06-3[1][2][5]
Molecular Formula C₉H₁₃NO[1][2][5]
Molecular Weight 151.21 g/mol [1][2][5]
IUPAC Name 2-(5-ethylpyridin-2-yl)ethanol[2]
Synonyms 5-Ethyl-2-(2-hydroxyethyl)pyridine, 2-(5-Ethyl-2-pyridinyl)-1-ethanol[1]
Appearance Light yellow solid or viscous liquid, White to Straw Yellow Crystals[1][3]
Purity ≥ 97% (GC)[1]

Table 2: Physical and Spectroscopic Properties

PropertyValueReference
Boiling Point 259.4 ± 25.0 °C at 760 mmHg[6]
Density 1.0 ± 0.1 g/cm³[6]
Flash Point 110.7 ± 23.2 °C[6]
LogP 0.86[6]
Index of Refraction 1.529[6]
Mass Spectrometry Top Peak (m/z): 134, 2nd Highest: 106, 3rd Highest: 118[7]
Infrared Spectroscopy FTIR and ATR-IR spectra available[7]

Synthesis and Applications

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][4] Its most prominent application is as a precursor in the production of Pioglitazone HCl, an oral antidiabetic agent of the thiazolidinedione class used for the treatment of type 2 diabetes mellitus.[8][9] It is also utilized in the production of aromatic compounds for the food and cosmetic industries and can act as a solvent in organic synthesis.[1]

Role in Pioglitazone Synthesis

The synthesis of Pioglitazone involves the reaction of this compound with a substituted benzaldehyde derivative to form an ether linkage. This is a critical step in building the molecular framework of the final drug. The general workflow involves the conversion of the hydroxyl group of this compound into a better leaving group, followed by nucleophilic substitution.

G cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_coupling Coupling Reaction cluster_final_steps Final Product Synthesis A This compound B (5-ethyl-2-pyridyl)ethyl methanesulfonate A->B Methanesulfonyl chloride, Triethylamine D 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde B->D Base (e.g., NaOH) C 4-Hydroxybenzaldehyde C->D F Pioglitazone D->F Knoevenagel Condensation, Reduction E Thiazolidine-2,4-dione E->F

Caption: General workflow for the synthesis of Pioglitazone from this compound.

Experimental Protocols

The following is a representative experimental protocol for a key step in the synthesis of a Pioglitazone intermediate, starting from this compound. This procedure details the formation of (5-ethyl-2-pyridyl)ethyl methanesulfonate, which is a common strategy to activate the hydroxyl group for subsequent nucleophilic substitution.

Synthesis of (5-ethyl-2-pyridyl)ethyl methanesulfonate

This protocol is adapted from a documented procedure for a reaction involving (5-ethyl-2-pyridyl)ethanol.[10]

Materials:

  • (5-ethyl-2-pyridyl)ethanol (80 g)

  • Methylene chloride (800 ml)

  • Triethylamine (55 g)

  • Methanesulfonyl chloride (73.2 g)

  • Water (400 ml)

  • Saturated aqueous solution of sodium hydrogencarbonate (400 ml)

  • Saturated aqueous saline solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 80 g of (5-ethyl-2-pyridyl)ethanol in 800 ml of methylene chloride in a suitable reaction vessel.

  • Add 55 g of triethylamine to the solution.

  • While stirring and cooling the mixture, add 73.2 g of methanesulfonyl chloride dropwise.

  • After the addition is complete, continue stirring the mixture at room temperature for 3 hours.

  • Add 400 ml of water to the reaction mixture and separate the aqueous layer.

  • Re-extract the aqueous layer with methylene chloride and combine the organic layers.

  • Wash the combined organic layer sequentially with 400 ml of a saturated aqueous solution of sodium hydrogencarbonate and then with a saturated aqueous saline solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Distill off the solvent under reduced pressure to yield (5-ethyl-2-pyridyl)ethyl methanesulfonate. The expected yield is approximately 121 g (100%) of a pale yellow oily product.[10]

Biological Context: Pioglitazone Signaling Pathway

As this compound is primarily a synthetic intermediate, its direct biological activity is not the focus of extensive research. However, understanding the mechanism of its end-product, Pioglitazone, is crucial for drug development professionals. Pioglitazone is a potent agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[1][6][10]

Activation of PPAR-γ by Pioglitazone leads to a cascade of downstream effects that ultimately improve insulin sensitivity. The binding of Pioglitazone to PPAR-γ causes a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcription of target genes.

G cluster_drug Drug Action cluster_receptor Nuclear Receptor Activation cluster_cellular Cellular Effects cluster_physiological Physiological Outcomes Pioglitazone Pioglitazone PPARg PPAR-γ Pioglitazone->PPARg Binds and Activates PPRE PPRE (PPAR Response Element) PPARg->PPRE Heterodimerizes with RXR and binds to DNA RXR RXR RXR->PPRE GeneTranscription Target Gene Transcription PPRE->GeneTranscription Regulates Adiponectin ↑ Adiponectin GeneTranscription->Adiponectin TNFa ↓ TNF-α GeneTranscription->TNFa GLUT4 ↑ GLUT4 Expression GeneTranscription->GLUT4 InsulinSensitivity ↑ Insulin Sensitivity Adiponectin->InsulinSensitivity TNFa->InsulinSensitivity Reduces Inflammation GlucoseUptake ↑ Glucose Uptake (Muscle, Adipose Tissue) GLUT4->GlucoseUptake InsulinSensitivity->GlucoseUptake Gluconeogenesis ↓ Hepatic Gluconeogenesis InsulinSensitivity->Gluconeogenesis

Caption: The signaling pathway of Pioglitazone, illustrating its mechanism of action as a PPAR-γ agonist.

Safety and Handling

This compound is classified as harmful in contact with skin and may cause serious eye damage.[11] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[11][12] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12] In case of contact with skin, wash with plenty of soap and water.[12] If in eyes, rinse cautiously with water for several minutes.[11][12]

Table 3: Hazard Information

Hazard StatementGHS ClassificationPrecautionary StatementReference
May be harmful if swallowedH303-[11]
Harmful in contact with skinH312P280, P302+P352, P312[9][11]
Causes serious eye damageH318P280, P305+P351+P338[11]

Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical industries, primarily due to its role as a key intermediate in the synthesis of Pioglitazone. This guide has provided a consolidated source of technical information, including its chemical and physical properties, a detailed experimental protocol for its synthetic application, and an elucidation of the biological pathway of its major downstream product. This information is intended to support researchers and professionals in their work involving this versatile pyridine derivative.

References

An In-depth Technical Guide to 2-Hydroxyethyl-5-ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyethyl-5-ethylpyridine, a pyridine derivative with the molecular formula C9H13NO, serves as a critical intermediate in the synthesis of the thiazolidinedione class of antidiabetic drugs, most notably Pioglitazone. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its pivotal role in the production of Pioglitazone. Furthermore, it elucidates the downstream biological context by detailing the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway, the therapeutic target of Pioglitazone. This document is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and process development.

Core Compound Properties

2-Hydroxyethyl-5-ethylpyridine, also known by its IUPAC name 2-(5-ethylpyridin-2-yl)ethan-1-ol, is a key organic building block in pharmaceutical synthesis.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C9H13NO[1]
Molecular Weight 151.21 g/mol
IUPAC Name 2-(5-ethylpyridin-2-yl)ethan-1-ol[1]
CAS Number 5223-06-3[1]
Appearance White to cream to yellow to orange crystals, powder, or fused solid[1]
Melting Point 42 °C
Boiling Point Not specified
Solubility Not specified

Synthesis of 2-Hydroxyethyl-5-ethylpyridine

The synthesis of 2-Hydroxyethyl-5-ethylpyridine is a crucial step in the overall production of its downstream products. A common and effective method involves the condensation of 5-ethyl-2-methylpyridine (also known as 2-picoline, 5-ethyl-) with formaldehyde or its solid form, paraformaldehyde.

Experimental Protocol: Condensation of 5-ethyl-2-methylpyridine and Paraformaldehyde

This protocol describes a general procedure for the synthesis of 2-Hydroxyethyl-5-ethylpyridine.

Materials:

  • 5-ethyl-2-methylpyridine

  • Paraformaldehyde

  • Catalyst (e.g., benzoic acid, acetic acid, or chloroacetic acid)

  • Solvent (optional, the reaction can be run neat)

Procedure:

  • In a suitable reaction vessel equipped for heating and stirring, combine 5-ethyl-2-methylpyridine, paraformaldehyde, and the chosen catalyst. The molar ratio of reactants is a critical parameter and should be optimized.

  • Heat the reaction mixture with continuous stirring. The reaction temperature is typically maintained between 90°C and 180°C.

  • The reaction is monitored for its completion over a period of 10 to 30 hours.

  • Upon completion, the crude product is purified by vacuum distillation to yield 2-Hydroxyethyl-5-ethylpyridine.

Note: The yield of this reaction is reported to be in the range of 84-94.85% based on the conversion of 2-picoline.

Application in Drug Development: Synthesis of Pioglitazone

The primary and most significant application of 2-Hydroxyethyl-5-ethylpyridine is its role as a key intermediate in the synthesis of Pioglitazone, an oral antidiabetic agent used for the treatment of type 2 diabetes mellitus.[3] Pioglitazone functions as an insulin sensitizer by acting as a potent agonist of PPARγ.[3]

Experimental Protocol: Synthesis of 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-benzaldehyde from 2-Hydroxyethyl-5-ethylpyridine

This protocol outlines the initial step in the synthesis of Pioglitazone from 2-Hydroxyethyl-5-ethylpyridine, which involves the formation of a key benzaldehyde intermediate.

Materials:

  • 2-Hydroxyethyl-5-ethylpyridine

  • Toluene

  • Triethylamine

  • Methanesulfonyl chloride

  • Water

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 15.1 g (0.1 mole) of 2-Hydroxyethyl-5-ethylpyridine in 150 ml of toluene.

  • Add 16.8 ml (0.12 mole) of triethylamine to the solution.

  • Cool the resulting solution to 0-5 °C.

  • Add 11.84 g (0.1 mole) of methanesulfonyl chloride dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at 20 °C for 4 hours.

  • Extract the reaction mixture with 100 ml of water.

  • Separate the aqueous phase and extract it with 20 ml of toluene.

  • Combine the toluene solutions and dry them over anhydrous sodium sulfate. This solution containing the mesylated intermediate is then used in the subsequent reaction with 4-hydroxybenzaldehyde to yield 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-benzaldehyde.

This protocol is a representative example, and various modifications and alternative routes for the synthesis of Pioglitazone from 2-Hydroxyethyl-5-ethylpyridine exist.

Biological Context: The PPARγ Signaling Pathway

While there is limited information on the direct biological activity of 2-Hydroxyethyl-5-ethylpyridine, its significance is intrinsically linked to the pharmacological action of Pioglitazone on the PPARγ signaling pathway. PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis.

Activation of PPARγ by agonists like Pioglitazone leads to a cascade of events that ultimately results in improved insulin sensitivity. The key steps in this pathway are:

  • Ligand Binding: Pioglitazone binds to the ligand-binding domain of PPARγ.

  • Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: The PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

  • Gene Transcription: This binding event recruits co-activator proteins, leading to the transcription of genes involved in glucose and lipid metabolism. This includes genes that promote the storage of fatty acids in adipocytes, thereby reducing lipid levels in the bloodstream and improving insulin signaling.

Visualizations

Synthesis Workflow of Pioglitazone

G cluster_synthesis Synthesis of 2-Hydroxyethyl-5-ethylpyridine cluster_pioglitazone Synthesis of Pioglitazone 5-ethyl-2-methylpyridine 5-ethyl-2-methylpyridine Condensation Condensation 5-ethyl-2-methylpyridine->Condensation Paraformaldehyde Paraformaldehyde Paraformaldehyde->Condensation 2-Hydroxyethyl-5-ethylpyridine 2-Hydroxyethyl-5-ethylpyridine Condensation->2-Hydroxyethyl-5-ethylpyridine 2-Hydroxyethyl-5-ethylpyridine_2 2-Hydroxyethyl-5-ethylpyridine Mesylation Mesylation 2-Hydroxyethyl-5-ethylpyridine_2->Mesylation Mesylated_Intermediate Mesylated Intermediate Mesylation->Mesylated_Intermediate Coupling Coupling Mesylated_Intermediate->Coupling 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde->Coupling Benzaldehyde_Intermediate 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- benzaldehyde Coupling->Benzaldehyde_Intermediate Knoevenagel_Condensation Knoevenagel Condensation & Reduction Benzaldehyde_Intermediate->Knoevenagel_Condensation Thiazolidine-2,4-dione Thiazolidine-2,4-dione Thiazolidine-2,4-dione->Knoevenagel_Condensation Pioglitazone Pioglitazone Knoevenagel_Condensation->Pioglitazone

Caption: Synthetic workflow from starting materials to Pioglitazone.

PPARγ Signaling Pathway

G cluster_extracellular cluster_cytoplasm cluster_nucleus Pioglitazone Pioglitazone PPARg_RXR_inactive PPARγ-RXR (Inactive) Pioglitazone->PPARg_RXR_inactive Binds and Activates PPARg_RXR_active PPARγ-RXR (Active) PPARg_RXR_inactive->PPARg_RXR_active PPRE PPRE PPARg_RXR_active->PPRE Binds to Coactivators Co-activators PPRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Metabolism Improved Glucose and Lipid Metabolism Transcription->Metabolism

Caption: Simplified PPARγ signaling pathway activated by Pioglitazone.

Logical Relationship

G 2-Hydroxyethyl-5-ethylpyridine 2-Hydroxyethyl-5-ethylpyridine Pioglitazone Pioglitazone 2-Hydroxyethyl-5-ethylpyridine->Pioglitazone is a key intermediate for PPARg_Agonist PPARγ Agonist Pioglitazone->PPARg_Agonist acts as a Antidiabetic_Effect Antidiabetic Effect PPARg_Agonist->Antidiabetic_Effect leading to

Caption: Logical relationship of 2-Hydroxyethyl-5-ethylpyridine to its therapeutic effect.

Conclusion

2-Hydroxyethyl-5-ethylpyridine is a compound of significant industrial and pharmaceutical importance, primarily due to its indispensable role in the synthesis of the antidiabetic drug Pioglitazone. While direct biological activities of the compound itself are not extensively documented, its value as a synthetic precursor is well-established. The detailed synthetic protocols and an understanding of the downstream PPARγ signaling pathway provided in this guide offer a comprehensive technical resource for professionals in the field of drug development and medicinal chemistry. Further research into the intrinsic properties and potential alternative applications of 2-Hydroxyethyl-5-ethylpyridine could unveil new opportunities for this versatile molecule.

References

5-Ethyl-2-Pyridineethanol: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethyl-2-pyridineethanol is a versatile pyridine derivative that has garnered significant interest as a key building block in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical structure offers a valuable scaffold for the development of novel bioactive molecules. This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its established role in drug synthesis and emerging evidence for its utility in developing new therapeutic agents. This document summarizes key chemical and physical properties, details experimental protocols for its application in synthesis, and presents data on the biological activity of its derivatives, offering a comprehensive resource for researchers in the field.

Chemical and Physical Properties

This compound, also known as 2-(5-ethyl-2-pyridinyl)ethanol, is a light yellow solid or viscous liquid at room temperature.[1] Its chemical structure features a pyridine ring substituted with an ethyl group at the 5-position and a 2-hydroxyethyl group at the 2-position. This combination of a heterocyclic aromatic ring and a primary alcohol functional group makes it a valuable intermediate in organic synthesis.

PropertyValueReference
CAS Number 5223-06-3[1][2]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
Appearance Light yellow solid or viscous liquid[1]
Purity ≥ 97% (GC)[1]
Boiling Point 259.4 ± 25.0 °C at 760 mmHg[2]
Melting Point 39-44 °C
Density 1.0 ± 0.1 g/cm³[2]
Flash Point 110.7 ± 23.2 °C[2]
Solubility Soluble in chloroform and ethyl acetate.
Storage Store at 0-8°C[1]

Established Research Application: Synthesis of Pioglitazone

A primary and well-documented application of this compound is its use as a crucial starting material in the synthesis of Pioglitazone.[3] Pioglitazone is an oral anti-diabetic agent of the thiazolidinedione class that improves glycemic control by enhancing insulin sensitivity. The synthesis involves a multi-step process where the pyridineethanol moiety is a core component of the final drug structure.

Experimental Workflow: Synthesis of Pioglitazone

The following diagram outlines the key steps in the synthesis of Pioglitazone, starting from this compound.

G A This compound B Activation of Hydroxyl Group (e.g., Mesylation) A->B Reagents: Methanesulfonyl chloride, Triethylamine C Nucleophilic Substitution with 4-Hydroxybenzaldehyde B->C Reagents: 4-Hydroxybenzaldehyde, Base (e.g., NaOH) D 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde C->D E Knoevenagel Condensation with 2,4-Thiazolidinedione D->E Reagents: 2,4-Thiazolidinedione, Base (e.g., Piperidine) F 5-{4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzylidene}-2,4-thiazolidinedione E->F G Reduction of the Benzylidene Double Bond F->G Reagents: Reducing agent (e.g., NaBH4 or H2/Pd-C) H Pioglitazone G->H

Fig. 1: Synthesis of Pioglitazone from this compound.
Detailed Experimental Protocol: Synthesis of (5-ethyl-2-pyridyl)ethyl methanesulfonate (Activated Intermediate)

This protocol describes the activation of the hydroxyl group of this compound, a critical initial step in the synthesis of Pioglitazone and other derivatives.

Materials:

  • This compound (80 g)

  • Methylene chloride (800 ml)

  • Triethylamine (55 g)

  • Methanesulfonyl chloride (73.2 g)

  • Water

  • Saturated aqueous solution of sodium hydrogencarbonate

  • Saturated aqueous saline solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 80 g of this compound in 800 ml of methylene chloride in a suitable reaction vessel.

  • Add 55 g of triethylamine to the solution.

  • While stirring and cooling the mixture, add 73.2 g of methanesulfonyl chloride dropwise.

  • After the addition is complete, continue stirring the mixture for 3 hours at room temperature.

  • Add 400 ml of water to the reaction mixture and separate the aqueous layer.

  • Re-extract the aqueous layer with methylene chloride and combine the organic layers.

  • Wash the combined organic layer with 400 ml of a saturated aqueous solution of sodium hydrogencarbonate, followed by a saturated aqueous saline solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Distill off the solvent under reduced pressure to obtain (5-ethyl-2-pyridyl)ethyl methanesulfonate.[1]

Potential Research Application: Development of Antimicrobial Agents

While direct studies on the antimicrobial properties of this compound are limited, research into its derivatives has shown promise. A study by Patel and Patel (2009) investigated the synthesis and pharmacological evaluation of chalcone and pyrimidine analogs derived from 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, which is synthesized from this compound. This suggests that the this compound scaffold can be a valuable starting point for the development of new antimicrobial compounds.

Logical Relationship: From Core Moiety to Antimicrobial Analogs

The following diagram illustrates the logical progression from the core this compound moiety to the synthesized antimicrobial analogs.

G A This compound (Core Moiety) B 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde (Key Intermediate) A->B Synthetic Modification C Chalcone Analogs B->C Condensation with Acetophenones D Pyrimidine Analogs B->D Cyclization Reactions E Antimicrobial Activity C->E D->E

Fig. 2: Development of antimicrobial agents from this compound.
Antimicrobial Activity of this compound Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of selected chalcone derivatives against various bacterial and fungal strains, as reported by Patel and Patel (2009). It is important to note that these are derivatives and not this compound itself.

CompoundSubstituentS. aureus (MIC, µg/mL)S. pyogenes (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)A. clavatus (MIC, µg/mL)
4b 4-OCH₃100150250250100010001000
4d 4-OH1502002502505005001000
4f 4-CH₃100150100250100010001000
4h 4-F62.5100150150250>1000>1000
Experimental Protocol: General Procedure for the Synthesis of Chalcone Analogs (4a-o)

This protocol provides a general method for the synthesis of chalcone derivatives from the key intermediate, 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde.

Materials:

  • 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde (0.01 mol)

  • Substituted aromatic acetophenone (0.01 mol)

  • Methanol (50 mL)

  • 2% NaOH solution (5 mL)

  • Ice water

  • Ethanol

Procedure:

  • Dissolve 0.01 mol of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde in 50 mL of methanol in a reaction flask.

  • Add 0.01 mol of the desired aromatic acetophenone to the solution.

  • Add 5 mL of a 2% NaOH solution to the reaction mixture.

  • Stir the reaction mixture for 10–12 hours at room temperature.

  • Distill off the solvent.

  • Pour the crude product into ice water.

  • Wash the resulting solid with water and recrystallize from ethanol to obtain the purified chalcone analog.

Other Potential Research Applications

Several commercial suppliers of this compound suggest its potential for use in the development of therapeutic agents for neurological disorders, citing potential neuroprotective properties.[2] Additionally, its use in biochemical assays for studying enzyme activities and metabolic pathways has been mentioned.[2] However, at present, there is a lack of published primary scientific literature to substantiate these claims with specific experimental data or detailed protocols directly involving this compound. These areas therefore represent unexplored avenues for future research.

Conclusion

This compound is a chemical intermediate with significant, demonstrated utility in the synthesis of the anti-diabetic drug Pioglitazone. Its chemical structure also serves as a valuable platform for the development of novel compounds with potential therapeutic applications, as evidenced by the antimicrobial activity of its derivatives. While claims of its neuroprotective and enzyme-inhibiting properties are yet to be fully explored and validated in peer-reviewed research, they highlight promising directions for future investigation. This guide provides a foundational resource for researchers interested in harnessing the synthetic versatility and potential biological activity of this compound.

References

An In-depth Technical Guide to 5-Ethyl-2-Pyridineethanol: Synonyms, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethyl-2-Pyridineethanol, a key chemical intermediate in the pharmaceutical industry. The document details its various synonyms, physicochemical properties, and its primary application in the synthesis of the antidiabetic drug Pioglitazone. While direct biological activity of this compound is not extensively documented in scientific literature, its role as a critical building block underscores its importance in medicinal chemistry.

Chemical Identity and Synonyms

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of these synonyms is provided in Table 1 to aid in literature searches and material sourcing. The IUPAC name for this compound is 2-(5-ethylpyridin-2-yl)ethan-1-ol.[1][2]

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier
IUPAC Name 2-(5-ethylpyridin-2-yl)ethan-1-ol[1][2]
CAS Number 5223-06-3[1][3][4][5]
Other Names 2-(5-Ethyl-2-pyridinyl)-1-ethanol[1][3]
2-Hydroxyethyl-5-ethylpyridine[1][3]
5-Ethyl-2-(2-hydroxyethyl)pyridine[6][7]
2-(5-Ethyl-2-pyridyl)ethanol[1][6]
5-Ethylpyridine-2-ethanol[5]
2-Pyridineethanol, 5-ethyl-[5]
5-Ethyl-2-hydroxyethylpyridine[5]
PubChem CID 78894[3]
EINECS Number 226-024-3[5][8]
UNII O6F6RCV39P[1][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, storage, and use in chemical reactions.

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₁₃NO[3][5]
Molecular Weight 151.21 g/mol [3][7]
Appearance Light yellow solid or viscous liquid[3][8]
Melting Point 39-44 °C[5]
Boiling Point 259.4 ± 25.0 °C at 760 mmHg[4]
Density 1.0 ± 0.1 g/cm³[4]
Solubility Soluble in Chloroform, Ethyl Acetate[5]
Storage Conditions Store at 0-8°C[3]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the hydroxymethylation of 5-ethyl-2-picoline (also known as 5-ethyl-2-methylpyridine). While detailed industrial-scale protocols are often proprietary, the general chemical transformation is understood to involve the reaction of 5-ethyl-2-picoline with formaldehyde.

Illustrative Synthesis of a Downstream Intermediate: (5-ethyl-2-pyridyl)ethyl methanesulfonate

A detailed experimental protocol for the conversion of this compound to a downstream intermediate, (5-ethyl-2-pyridyl)ethyl methanesulfonate, is described in the literature. This reaction is a key step in the synthesis of Pioglitazone.

Experimental Protocol:

  • Dissolution: Dissolve 80 g of (5-ethyl-2-pyridyl)ethanol in 800 ml of methylene chloride.

  • Addition of Base: To this solution, add 55 g of triethylamine.

  • Mesylation: While stirring under cooling, add 73.2 g of methanesulfonyl chloride dropwise.

  • Reaction: Stir the mixture for 3 hours at room temperature.

  • Work-up: Add 400 ml of water to the reaction mixture. Separate the aqueous layer and re-extract it. Combine the organic layers.

  • Washing: Wash the resultant organic layer with 400 ml of a saturated aqueous solution of sodium hydrogencarbonate, followed by a saturated aqueous saline solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and then distill off the solvent under reduced pressure.

  • Product: This procedure yields 121 g (100%) of (5-ethyl-2-pyridyl)ethyl methanesulfonate as a pale yellow oily product.

Role in Pioglitazone Synthesis

This compound is a crucial intermediate in the synthesis of Pioglitazone, a widely used thiazolidinedione antidiabetic agent.[9] The synthesis of Pioglitazone from this intermediate is a multi-step process that highlights the utility of this compound as a versatile building block.

The following diagram illustrates the logical workflow from the precursor 5-ethyl-2-picoline to this compound and its subsequent conversion to Pioglitazone.

Pioglitazone_Synthesis_Workflow cluster_precursor Precursor cluster_intermediate Key Intermediate cluster_product Final Product 5_ethyl_2_picoline 5-Ethyl-2-picoline 5_ethyl_2_pyridineethanol This compound 5_ethyl_2_picoline->5_ethyl_2_pyridineethanol Hydroxymethylation (e.g., with Formaldehyde) Pioglitazone Pioglitazone 5_ethyl_2_pyridineethanol->Pioglitazone Multi-step synthesis

Workflow from precursor to Pioglitazone.

Biological Significance and Signaling Pathways

Currently, there is a lack of substantial scientific literature detailing the direct biological activities or the specific signaling pathways modulated by this compound itself. Its primary biological relevance is as a precursor to the pharmacologically active molecule, Pioglitazone. One commercial source mentions potential neuroprotective properties, but this has not been substantiated in peer-reviewed research.[3]

Pioglitazone, the final product derived from this compound, is a well-characterized agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). The activation of PPAR-γ by Pioglitazone leads to the regulation of genes involved in glucose and lipid metabolism, which is the basis of its therapeutic effect in type 2 diabetes.

Given the absence of direct signaling pathway information for this compound, the following diagram illustrates the established signaling pathway of its major downstream product, Pioglitazone.

Pioglitazone_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Pioglitazone_ext Pioglitazone Pioglitazone_int Pioglitazone Pioglitazone_ext->Pioglitazone_int Cellular Uptake PPARg PPAR-γ Pioglitazone_int->PPARg Binds to and activates RXR RXR PPARg->RXR Forms heterodimer with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to Gene_Transcription Target Gene Transcription (Glucose & Lipid Metabolism) PPRE->Gene_Transcription Regulates

Signaling pathway of Pioglitazone.

Conclusion

This compound is a chemical compound of significant interest to the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of Pioglitazone. While its direct biological effects are not well-documented, its structural contribution to a major antidiabetic drug makes it a valuable molecule for researchers and drug development professionals. This guide provides a foundational understanding of its synonyms, properties, and synthetic applications, which is critical for its effective utilization in research and development. Further investigation into its potential independent pharmacological activities could be a subject for future research.

References

In-Depth Technical Guide: 5-Ethyl-2-Pyridineethanol - Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and stability of 5-Ethyl-2-Pyridineethanol, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering critical data and methodologies to support formulation, storage, and handling.

Core Data Summary

The following tables summarize the known solubility and stability properties of this compound.

Table 1: Solubility of this compound
SolventSolubilityTemperature (°C)Observations
ChloroformSolubleNot Specified-
Ethyl AcetateSolubleNot Specified-
DichloromethaneFreely SolubleNot Specified-
MethanolMiscibleNot Specified-

No quantitative solubility data (e.g., g/L or mol/L) is currently available in the public domain. The information provided is based on qualitative descriptions from supplier technical data sheets.

Table 2: Stability of this compound
ParameterValueConditionsNotes
Shelf Life3 yearsStore in a closed container at ambient temperature, protected from direct sunlight.-
Storage TemperatureAmbient or 0-8°CRecommended by various suppliers.-
Light SensitivityAvoid direct sunlightImplied by storage conditions. Photostability studies are recommended for confirmation.-
pH StabilityData not available-It is recommended to perform stability studies across a range of pH values.
Degradation ProductsData not available-Forced degradation studies would be required to identify potential degradation products.

Experimental Protocols

Detailed methodologies for determining the solubility and stability of a compound like this compound are crucial for regulatory submissions and robust product development. The following are general protocols that can be adapted for this specific molecule.

Protocol 1: Determination of Aqueous and Solvent Solubility

Objective: To determine the quantitative solubility of this compound in various aqueous and organic solvents at different temperatures.

Materials:

  • This compound (of known purity)

  • Solvents: Purified Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetone, and other relevant solvents.

  • Analytical balance

  • Calibrated flasks

  • Constant temperature shaker/incubator

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

  • Validated analytical method for the quantification of this compound.

Procedure:

  • Equilibrium Method (Shake-Flask):

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

    • Place the flask in a constant temperature shaker set to the desired temperature (e.g., 25°C, 37°C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

    • Dilute the filtrate with an appropriate solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of dissolved this compound.

    • Repeat the experiment at different temperatures to assess the temperature dependency of solubility.

  • Data Analysis:

    • Calculate the solubility in g/L or mg/mL.

    • If required, convert the solubility to molarity (mol/L).

    • Plot solubility as a function of temperature.

Protocol 2: Chemical Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis, and to identify potential degradation products.

Materials:

  • This compound

  • Acids (e.g., HCl), Bases (e.g., NaOH), and Buffers for pH studies.

  • Oxidizing agent (e.g., hydrogen peroxide).

  • Photostability chamber.

  • Temperature and humidity-controlled stability chambers.

  • HPLC or GC system with a mass spectrometer (MS) detector for identification of degradation products.

Procedure:

  • Forced Degradation Studies:

    • Hydrolytic Stability:

      • Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., purified water) conditions.

      • Store the solutions at an elevated temperature (e.g., 60°C) for a specified period.

      • At defined time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC or GC method.

    • Oxidative Stability:

      • Prepare a solution of this compound and treat it with an oxidizing agent (e.g., 3% H₂O₂).

      • Monitor the reaction at room temperature or elevated temperature for a set duration.

      • Analyze samples at various time intervals.

    • Photostability:

      • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

      • A dark control sample should be stored under the same conditions but protected from light.

      • Analyze both the exposed and control samples.

  • Long-Term and Accelerated Stability Studies:

    • Store samples of this compound under controlled long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

    • Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) for appearance, assay, and degradation products.

  • Analysis and Identification of Degradants:

    • Use a stability-indicating analytical method (typically HPLC with UV and MS detection) to separate the parent compound from any degradation products.

    • Quantify the parent compound and any impurities.

    • Use the mass spectral data to propose structures for the major degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a typical workflow for assessing the solubility and stability of a chemical compound like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start: Obtain Pure this compound sol_method Select Solvents (Aqueous & Organic) sol_start->sol_method sol_exp Perform Shake-Flask Experiment (Controlled Temperature) sol_method->sol_exp sol_analysis Analyze Supernatant (HPLC/GC) sol_exp->sol_analysis sol_data Calculate Solubility (g/L, mol/L) sol_analysis->sol_data sol_end Solubility Profile sol_data->sol_end stab_start Start: Obtain Pure this compound stab_forced Forced Degradation Studies (Acid, Base, Peroxide, Light, Heat) stab_start->stab_forced stab_longterm Long-Term & Accelerated Studies (Controlled Temp/Humidity) stab_start->stab_longterm stab_analysis Analyze Samples at Time Points (Stability-Indicating Method) stab_forced->stab_analysis stab_longterm->stab_analysis stab_degradant Identify Degradation Products (LC-MS/GC-MS) stab_analysis->stab_degradant stab_end Stability Profile & Shelf-Life stab_degradant->stab_end

The Pivotal Role of 5-Ethyl-2-Pyridineethanol in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethyl-2-pyridineethanol, a versatile pyridine derivative, has emerged as a crucial building block in the landscape of organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique structural features, combining a nucleophilic hydroxyl group with the distinct electronic properties of the pyridine ring, make it a valuable synthon for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis of this compound and its pivotal role as a precursor in the development of therapeutic agents, most notably the antidiabetic drug Pioglitazone, and other biologically active compounds. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to offer a comprehensive resource for researchers in the field.

Introduction

The pyridine scaffold is a ubiquitous motif in a vast array of natural products and synthetic compounds exhibiting significant biological activity. Among the myriad of substituted pyridines, this compound (CAS No: 5223-06-3) has garnered considerable attention as a key intermediate.[1] Its utility stems from the presence of a primary alcohol function, which can be readily derivatized, and the ethyl group at the 5-position of the pyridine ring, which can influence the molecule's lipophilicity and metabolic stability. This guide will elucidate the synthetic pathways to this compound and delve into its application in multi-step organic syntheses, with a particular focus on its role in the construction of pharmacologically relevant molecules.[2][3]

Synthesis of this compound

The synthesis of this compound typically commences from its precursor, 5-ethyl-2-methylpyridine (also known as 5-ethyl-2-picoline). The overall transformation involves the oxidation of the methyl group to a carboxylic acid, followed by its reduction to the corresponding primary alcohol.

Synthesis of 5-Ethyl-2-methylpyridine

A common and efficient method for the preparation of 5-ethyl-2-methylpyridine is the condensation of paraldehyde with aqueous ammonia in the presence of a catalyst such as ammonium acetate at elevated temperature and pressure.[4]

Experimental Protocol: Synthesis of 5-Ethyl-2-methylpyridine [5]

  • Materials:

    • 28% Aqueous ammonium hydroxide (267 g, 4.38 moles)

    • Paraldehyde (207.5 g, 1.57 moles)

    • Ammonium acetate (5.0 g, 0.065 moles)

    • Chloroform

  • Procedure:

    • In a 2-liter steel reaction vessel, combine the 28% aqueous ammonium hydroxide, paraldehyde, and ammonium acetate.

    • Heat the mixture to 230°C with continuous agitation and maintain this temperature for 1 hour.

    • Allow the autoclave to cool to room temperature.

    • Separate the two layers of the reaction mixture.

    • To the non-aqueous layer, add 60 mL of chloroform to induce the separation of any remaining water, which is then combined with the aqueous layer.

    • Extract the aqueous layer with three 50-mL portions of chloroform.

    • Combine all organic extracts and remove the chloroform by distillation at atmospheric pressure.

    • The crude product is then purified by fractional distillation under reduced pressure.

Quantitative Data: Synthesis of 5-Ethyl-2-methylpyridine

ParameterValueReference
Yield72–76 g (50–53%)[5]
Boiling Point65–66°C / 17 mm[5]
Refractive Index (n_D20)1.4971[5]
Synthesis of this compound

The conversion of 5-ethyl-2-methylpyridine to this compound is a two-step process. The first step involves the oxidation of the methyl group to a carboxylic acid, and the second step is the reduction of the carboxylic acid to the primary alcohol.

Step 1: Oxidation of 5-Ethyl-2-methylpyridine to 5-Ethyl-2-Pyridinecarboxylic Acid

The oxidation of the methyl group on the pyridine ring can be achieved using strong oxidizing agents such as nitric acid.[4]

Experimental Protocol: General Procedure for Oxidation of Alkylpyridines

  • Materials:

    • 5-Ethyl-2-methylpyridine

    • Nitric Acid

  • Procedure:

    • The alkylpyridine is treated with an excess of nitric acid.

    • The reaction mixture is heated to facilitate the oxidation of the alkyl group to a carboxylic acid.

    • Upon completion of the reaction, the mixture is cooled, and the product, 2,5-pyridinedicarboxylic acid, is isolated.

    • Subsequent decarboxylation yields nicotinic acid, however for the synthesis of this compound, the dicarboxylic acid would be the desired intermediate for selective reduction. A more direct oxidation to the monocarboxylic acid may be achieved with other oxidizing agents, though specific high-yield protocols are proprietary.

Step 2: Reduction of 5-Ethyl-2-Pyridinecarboxylic Acid to this compound

The reduction of the carboxylic acid to the primary alcohol can be accomplished using a variety of reducing agents. A common and effective method involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Experimental Protocol: General Procedure for Reduction of Pyridine Carboxylic Acids

  • Materials:

    • 5-Ethyl-2-pyridinecarboxylic acid

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Aqueous workup solution (e.g., Rochelle's salt solution or dilute acid)

  • Procedure:

    • A solution of 5-ethyl-2-pyridinecarboxylic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0°C under an inert atmosphere.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).

    • The reaction is carefully quenched by the slow addition of water or an aqueous workup solution at 0°C.

    • The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography or distillation to yield this compound.

Role in the Synthesis of Pioglitazone

This compound is a key intermediate in the synthesis of Pioglitazone, an antidiabetic drug of the thiazolidinedione class.[6] The synthesis involves the activation of the hydroxyl group of this compound, followed by a Williamson ether synthesis with 4-hydroxybenzaldehyde.

G A This compound B Activation of Hydroxyl Group (e.g., Mesylation) A->B C (5-Ethyl-2-pyridyl)ethyl Methanesulfonate B->C E Williamson Ether Synthesis C->E D 4-Hydroxybenzaldehyde D->E F 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzaldehyde E->F G Knoevenagel Condensation with 2,4-Thiazolidinedione F->G H 5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione G->H I Reduction H->I J Pioglitazone I->J

Synthetic Pathway to Pioglitazone from this compound.
Activation of the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group and must be activated before it can participate in a nucleophilic substitution reaction. A common method of activation is its conversion to a good leaving group, such as a mesylate or tosylate.

Experimental Protocol: Synthesis of (5-Ethyl-2-pyridyl)ethyl Methanesulfonate [7]

  • Materials:

    • This compound (80 g)

    • Triethylamine (55 g)

    • Methanesulfonyl chloride (73.2 g)

    • Methylene chloride (800 mL)

    • Water (400 mL)

    • Saturated aqueous sodium bicarbonate solution (400 mL)

    • Saturated aqueous saline solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound in methylene chloride and add triethylamine.

    • Cool the mixture and add methanesulfonyl chloride dropwise with stirring.

    • Stir the mixture for 3 hours at room temperature.

    • Add water to the reaction mixture and separate the layers.

    • Re-extract the aqueous layer with methylene chloride.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous saline solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the product.

Quantitative Data: Synthesis of (5-Ethyl-2-pyridyl)ethyl Methanesulfonate

ParameterValueReference
Yield121 g (100%)[7]
Product(5-Ethyl-2-pyridyl)ethyl methanesulfonate[7]
Williamson Ether Synthesis

The activated intermediate, (5-ethyl-2-pyridyl)ethyl methanesulfonate, is then reacted with 4-hydroxybenzaldehyde in a Williamson ether synthesis to form the key intermediate, 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde.

Experimental Protocol: Synthesis of 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzaldehyde [2]

  • Materials:

    • (5-Ethyl-2-pyridyl)ethyl methanesulfonate

    • 4-Hydroxybenzaldehyde

    • Potassium carbonate

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • A mixture of (5-ethyl-2-pyridyl)ethyl methanesulfonate, 4-hydroxybenzaldehyde, and potassium carbonate in DMF is heated with stirring.

    • The reaction progress is monitored by TLC.

    • After completion, the reaction mixture is cooled and poured into water.

    • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization.

Application in the Synthesis of Other Biologically Active Molecules

The utility of this compound extends beyond the synthesis of Pioglitazone. The intermediate, 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde, serves as a versatile starting material for the synthesis of a variety of other compounds with potential biological activity, such as chalcones and pyrimidines.[8]

G A 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzaldehyde C Claisen-Schmidt Condensation A->C B Substituted Acetophenone B->C D Chalcone Derivatives C->D F Cyclocondensation D->F E Guanidine Nitrate E->F G Pyrimidine Derivatives F->G

Synthesis of Chalcone and Pyrimidine Derivatives.
Synthesis of Chalcone and Pyrimidine Derivatives

A series of chalcones can be synthesized via the Claisen-Schmidt condensation of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde with various substituted acetophenones. These chalcones can then be further reacted with guanidine nitrate to yield pyrimidine derivatives.[1]

Experimental Protocol: General Procedure for the Synthesis of Chalcones [1]

  • Materials:

    • 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzaldehyde

    • Aromatic acetophenone

    • Methanol

    • 2% NaOH solution

  • Procedure:

    • To a solution of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde in methanol, add the aromatic acetophenone in the presence of a 2% NaOH solution.

    • Stir the reaction mixture for 10–12 hours at room temperature.

    • Distill off the solvent and pour the crude product into ice water.

    • The precipitated solid is filtered, washed with water, and purified by recrystallization.

Quantitative Data: Elemental Analysis of a Representative Chalcone Derivative [1]

CompoundFormulaCalculated (%)Found (%)
1-(4-Methoxyphenyl)-3-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-propane-1-oneC₂₅H₂₅NO₃C: 77.49, H: 6.50, N: 3.61C: 77.42, H: 6.42, N: 3.54
1-(2,4-Dichlorophenyl)-3-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-propane-1-oneC₂₄H₂₁Cl₂NO₂C: 67.61, H: 4.96, N: 3.29C: 67.60, H: 4.90, N: 3.23

Conclusion

This compound is a demonstrably valuable and versatile building block in organic synthesis. Its efficient synthesis from readily available starting materials and its strategic application in the construction of complex molecules, such as the blockbuster drug Pioglitazone, underscore its importance in medicinal chemistry and drug development. The methodologies and data presented in this guide highlight the key reactions and synthetic strategies involving this compound, providing a solid foundation for researchers and scientists to explore its full potential in the discovery of new and innovative chemical entities. The continued exploration of the reactivity of this synthon is likely to lead to the development of novel therapeutic agents and other valuable chemical products.

References

Commercial Availability and Synthetic Applications of 5-Ethyl-2-Pyridineethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethyl-2-pyridineethanol is a commercially available substituted pyridine derivative that serves as a crucial building block in the synthesis of various organic molecules. Its primary application lies in the pharmaceutical industry as a key intermediate in the production of the antidiabetic drug Pioglitazone. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed specifications from various suppliers, and an in-depth look at its application in the synthesis of Pioglitazone, including a representative experimental protocol. Furthermore, this guide explores the broader context of pyridine derivatives' biological significance and outlines a logical workflow for its synthetic utilization.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, including manufacturers and distributors. The compound is offered in various purities and quantities to suit different research and development needs.

Table 1: Commercial Suppliers and Product Specifications for this compound

SupplierProduct NameCAS NumberPurityAvailable Quantities
Muby Chemicals 5-Ethyl-Pyridine-2-Ethanol5223-06-3≥ 99% (GC)Bulk quantities available upon request
Tokyo Chemical Industry (TCI) This compound5223-06-3>98.0% (GC)[1]5g, 25g[1]
Chem-Impex This compound5223-06-3≥ 97% (GC)[2]5G, 25G, 100G, 250G, 1KG[2]
Sarex 5-Ethyl pyridine-2-ethanol5223-06-399.0 to 102.0 % (Titration)Up to 72 MT capacity[3]
Santa Cruz Biotechnology This compound5223-06-3Research GradeInquire for availability[4]
LookChem This compound5223-06-3Commercial mass productionVarious suppliers listed[5]
Fisher Scientific This compound 98.0+%5223-06-398.0+%5 g[6]
Navone Specialties 5 Ethyl-2- Pyridineethanol5223-06-3Not specifiedAs per requirement[7]
Anju Life Science 5 Ethyl 2 Pyridine Ethanol5223-06-3Not specifiedMinimum Order: 1 Ton[8]
Minol Acid And Chemicals 5-Ethyl pyridine-2-ethanol5223-06-3Not specifiedIn Stock[9]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C9H13NO[2][5]
Molecular Weight 151.21 g/mol [2][7]
Appearance White or Colorless to Yellow powder to lump to clear liquid[1]
Melting Point 39-44 °C[10]
Boiling Point 259.4 °C at 760 mmHg[11]
Solubility Freely Soluble in Dichloromethane; Miscible with Methanol[10]
Storage Temperature -20°C Freezer or Room Temperature (cool, dark place)[10][12]

Application in the Synthesis of Pioglitazone

The most prominent application of this compound is as a pivotal intermediate in the synthesis of Pioglitazone, a thiazolidinedione-class antidiabetic agent.[3] Pioglitazone functions as an insulin sensitizer and is used in the management of type 2 diabetes mellitus.[3] The synthesis involves the reaction of this compound with 4-hydroxybenzaldehyde to form an ether linkage, followed by further modifications to construct the thiazolidinedione ring.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of Pioglitazone, highlighting the role of this compound.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final_synthesis Final Product Synthesis A This compound C 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde A->C Etherification B 4-Hydroxybenzaldehyde B->C E 5-[-4-[2-(5-ethylpyridin-2-yl)ethoxy]benzylidene]thiazolidine-2,4-dione C->E Knoevenagel Condensation D Thiazolidine-2,4-dione D->E F Pioglitazone E->F Reduction

Caption: Synthetic workflow for Pioglitazone from this compound.

Experimental Protocol: Synthesis of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde

This protocol is a representative example of the initial etherification step in Pioglitazone synthesis.

Materials:

  • (5-ethyl-2-pyridyl)ethanol (80 g)

  • Methylene chloride (800 ml)

  • Triethylamine (55 g)

  • Methanesulfonyl chloride (73.2 g)

  • Water

  • Saturated aqueous solution of sodium hydrogencarbonate

  • Saturated aqueous saline solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 80 g of (5-ethyl-2-pyridyl)ethanol in 800 ml of methylene chloride.[5]

  • Add 55 g of triethylamine to the solution.[5]

  • While stirring and cooling, gradually add 73.2 g of methanesulfonyl chloride dropwise.[5]

  • Stir the mixture at room temperature for 3 hours.[5]

  • Add 400 ml of water to the reaction mixture and separate the aqueous layer.

  • Re-extract the aqueous layer and combine the organic layers.

  • Wash the combined organic layer with 400 ml of a saturated aqueous solution of sodium hydrogencarbonate, followed by a saturated aqueous saline solution.[5]

  • Dry the organic layer over anhydrous sodium sulfate.[5]

  • Distill off the solvent under reduced pressure to obtain the product.[5]

Biological Context and Signaling Pathways of Pyridine Derivatives

The ultimate product of the synthesis described, Pioglitazone, exerts its therapeutic effect by acting as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).

PPAR-γ Signaling Pathway

The diagram below illustrates the general mechanism of action for thiazolidinediones like Pioglitazone.

Caption: Simplified PPAR-γ signaling pathway activated by Pioglitazone.

Other Potential Applications

Beyond its role in Pioglitazone synthesis, this compound and its derivatives are explored in other areas:

  • Agrochemicals: It can serve as a building block for the synthesis of novel pesticides and herbicides.[1][2]

  • Neuroprotective Agents: Some research suggests potential applications in the development of therapeutic agents for neurological disorders.[1]

  • Flavor and Fragrance: It is used in the production of aromatic compounds.[1]

Conclusion

This compound is a commercially accessible and versatile chemical intermediate with significant applications in pharmaceutical synthesis, most notably in the production of Pioglitazone. Its availability from multiple suppliers with varying specifications makes it a readily procurable starting material for both research and industrial purposes. While its direct biological activity is not extensively documented, its role as a precursor to potent therapeutic agents underscores its importance in drug development. Further research into the synthesis of other derivatives and their biological evaluation may unveil new applications for this valuable pyridine compound.

References

Methodological & Application

Application Notes: Synthesis of 5-Ethyl-2-Pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: AN-SEP-202512 Version: 1.0 For Research Use Only. Not for use in diagnostic procedures.

Introduction

5-Ethyl-2-Pyridineethanol (CAS: 5223-06-3; Molecular Formula: C₉H₁₃NO) is a crucial chemical intermediate in the pharmaceutical industry.[1] It is most notably utilized as a key building block in the synthesis of Pioglitazone, an orally-active thiazolidinedione drug used for treating type 2 diabetes by improving glycemic control.[2] Its unique pyridine structure and bifunctional nature make it a valuable precursor for creating more complex molecules in drug development and agrochemical research.[3][4] These notes provide a representative protocol for its synthesis from the precursor 5-ethyl-2-methylpyridine.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a base-catalyzed condensation reaction. The precursor, 5-ethyl-2-methylpyridine (also known as 5-ethyl-2-picoline), possesses an activated methyl group that can be functionalized.[5] In this process, 5-ethyl-2-methylpyridine is reacted with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) under heat and pressure. The base facilitates the deprotonation of the methyl group, initiating the addition of a hydroxymethyl (-CH₂OH) unit to form the target 2-hydroxyethyl side chain.

Experimental Protocol

Disclaimer: This protocol is a representative example adapted from general procedures for similar chemical transformations.[6] It must be carried out by trained personnel in a suitable chemical laboratory. A thorough risk assessment should be performed before commencing any experimental work.

3.1 Materials and Equipment

  • Equipment:

    • High-pressure stainless steel autoclave (reactor) with stirring and temperature control

    • Distillation apparatus for atmospheric and vacuum distillation

    • Standard laboratory glassware (beakers, flasks, graduated cylinders)

    • Magnetic stirrer and heating mantle

    • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves (e.g., nitrile)

  • Reagents: See Table 1 for details.

3.2 Reagent Data

Reagent NamePrecursor/ReagentCAS NumberMolecular Wt. ( g/mol )Sample Molar Eq.
5-Ethyl-2-methylpyridineStarting Material104-90-5121.181.0
ParaformaldehydeReagent30525-89-4(30.03)n1.1
TriethylamineBase Catalyst121-44-8101.190.1
Deionized WaterSolvent7732-18-518.02N/A

Table 1: Properties and suggested molar equivalents for reagents.

3.3 Synthesis Procedure

  • Reactor Charging: In a fume hood, charge the stainless steel autoclave with 5-ethyl-2-methylpyridine (1.0 eq), paraformaldehyde (1.1 eq), triethylamine (0.1 eq), and deionized water (approx. 2-3 mL per gram of starting material).

  • Reaction: Seal the autoclave according to the manufacturer's instructions. Begin stirring and heat the reaction mixture to 140-160 °C. Maintain this temperature for 2-4 hours. The internal pressure will rise during the reaction.[7]

  • Cool Down: After the reaction period, turn off the heating and allow the autoclave to cool to room temperature. Vent any remaining pressure safely in a fume hood.

  • Work-up: Carefully open the reactor and transfer the liquid reaction mixture to a round-bottom flask.

  • Removal of Volatiles: Set up a distillation apparatus. Remove the triethylamine and any unreacted 5-ethyl-2-methylpyridine under reduced pressure.

  • Product Purification: Purify the remaining crude product by vacuum distillation. Collect the fraction corresponding to this compound. Refer to Table 2 for physical properties.

3.4 Product and Reaction Data

ParameterValue / Description
Reaction Temperature140 - 160 °C
Reaction Time2 - 4 hours
Product AppearanceColorless to yellow solid or viscous liquid[2]
Product Molecular Wt.151.21 g/mol [1]
Product Boiling PointApprox. 110-115 °C at 1 mmHg (literature value)
Expected Yield70-85% (variable, requires optimization)

Table 2: Key reaction parameters and product characteristics.

Visualization

ReactionScheme cluster_product Product Precursor 5-Ethyl-2-methylpyridine Product This compound Precursor->Product  + Reagent Formaldehyde x Catalyst Triethylamine, H₂O Heat, Pressure x->Catalyst  Conditions

Caption: Chemical reaction scheme for the synthesis.

Workflow Start 1. Reagent Preparation (Charge Autoclave) Reaction 2. Autoclave Reaction (140-160 °C, 2-4h) Start->Reaction Heat Cooldown 3. Cooling & Depressurization Reaction->Cooldown Workup 4. Work-up (Removal of Volatiles) Cooldown->Workup Purify 5. Purification (Vacuum Distillation) Workup->Purify Crude Product End 6. Final Product (this compound) Purify->End

References

Application Notes and Protocols: 5-Ethyl-2-Pyridineethanol as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethyl-2-pyridineethanol is a key heterocyclic building block utilized in the synthesis of a variety of pharmaceutical compounds. Its unique structural features, combining a pyridine ring with a flexible ethanol side chain, make it a valuable precursor for creating complex molecules with diverse therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the antidiabetic drug Pioglitazone and other pharmacologically active molecules.

Introduction

This compound serves as a crucial starting material in multi-step organic syntheses within the pharmaceutical industry.[1] Its primary application lies in its role as a key intermediate for the production of Pioglitazone, a thiazolidinedione-class drug used in the management of type 2 diabetes.[2] The synthesis of Pioglitazone from this compound involves a series of well-defined chemical transformations, highlighting the versatility of this building block. Beyond its use in antidiabetic agents, this compound is also employed in the synthesis of novel chalcones and pyrimidines with potential antimicrobial properties.[3]

Physicochemical Properties

PropertyValueReference
CAS Number 5223-06-3[4]
Molecular Formula C₉H₁₃NO[4]
Molecular Weight 151.21 g/mol [4]
Appearance White to Straw Yellow Crystals
Melting Point Not specified
Boiling Point Not specified
Solubility Soluble in various organic solvents

Applications in Pharmaceutical Synthesis

Synthesis of Pioglitazone

Pioglitazone is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism.[2][5][6] By activating PPAR-γ, Pioglitazone enhances insulin sensitivity in peripheral tissues, reduces hepatic gluconeogenesis, and improves glycemic control in patients with type 2 diabetes.[2][6]

The synthesis of Pioglitazone from this compound proceeds through several key intermediates. A common synthetic route involves the initial conversion of this compound to an activated intermediate, followed by etherification with a benzaldehyde derivative. The resulting aldehyde is then condensed with 2,4-thiazolidinedione and subsequently reduced to yield Pioglitazone.

Overall Synthetic Scheme for Pioglitazone:

G A This compound B 2-(5-Ethyl-2-pyridyl)ethyl mesylate A->B MsCl, Et3N C 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzaldehyde B->C p-Hydroxybenzaldehyde, Base D 5-[[4-[2-(5-Ethyl-2-pyridyl)ethoxy]phenyl]methylene]- 2,4-thiazolidinedione C->D 2,4-Thiazolidinedione, Piperidine E Pioglitazone D->E Catalytic Hydrogenation (e.g., Pd/C, H2)

Caption: Synthetic pathway for Pioglitazone starting from this compound.

Synthesis of Novel Antimicrobial Agents

Derivatives of this compound have been utilized to synthesize novel chalcones and pyrimidines. These compounds have been screened for their antimicrobial activity against various strains of bacteria and fungi, with some exhibiting promising results. This application demonstrates the potential of this compound as a scaffold for the development of new anti-infective agents.

Experimental Protocols

Protocol 1: Synthesis of 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzaldehyde

This protocol details the synthesis of a key intermediate in the production of Pioglitazone.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product node_A node_B A This compound C 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzaldehyde A->C 1. MsCl, Et3N 2. K2CO3, DMF B p-Hydroxybenzaldehyde B->C 1. MsCl, Et3N 2. K2CO3, DMF

Caption: Synthesis of 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzaldehyde.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound151.2115.1 g0.1
Triethylamine101.1912.1 g (16.8 mL)0.12
Methanesulfonyl chloride114.5511.8 g (8.1 mL)0.103
p-Hydroxybenzaldehyde122.1212.2 g0.1
Potassium carbonate138.2120.7 g0.15
Toluene-150 mL-
Dimethylformamide (DMF)-100 mL-
Dichloromethane-As needed-
Water-As needed-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous sodium sulfate-As needed-

Procedure:

  • Activation of this compound:

    • To a solution of this compound (15.1 g, 0.1 mol) in toluene (150 mL) in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add triethylamine (12.1 g, 0.12 mol).

    • Cool the mixture to 0-5 °C using an ice bath.

    • Add methanesulfonyl chloride (11.8 g, 0.103 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Wash the reaction mixture with water (2 x 100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate as an oil. This intermediate is typically used in the next step without further purification.

  • Etherification:

    • In a separate flask, dissolve p-hydroxybenzaldehyde (12.2 g, 0.1 mol) in DMF (100 mL).

    • Add potassium carbonate (20.7 g, 0.15 mol) to the solution.

    • Add the crude mesylate from the previous step to this mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).

    • Extract the product with dichloromethane (3 x 150 mL).

    • Combine the organic extracts, wash with water (2 x 100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzaldehyde as a solid.

Expected Yield: 70-80%

Characterization Data:

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 9.88 (s, 1H, CHO), 8.35 (d, J=2.0 Hz, 1H, Py-H), 7.81 (d, J=8.8 Hz, 2H, Ar-H), 7.50 (dd, J=8.0, 2.4 Hz, 1H, Py-H), 7.25 (d, J=8.0 Hz, 1H, Py-H), 7.00 (d, J=8.8 Hz, 2H, Ar-H), 4.45 (t, J=6.8 Hz, 2H, OCH₂), 3.25 (t, J=6.8 Hz, 2H, CH₂), 2.65 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.25 (t, J=7.6 Hz, 3H, CH₃)
Mass Spectrum (ESI) m/z 256.1 [M+H]⁺
Protocol 2: Synthesis of Pioglitazone

This protocol outlines the final steps in the synthesis of Pioglitazone from the previously prepared aldehyde intermediate.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product node_A node_B A 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzaldehyde C Pioglitazone A->C 1. Knoevenagel Condensation 2. Catalytic Hydrogenation B 2,4-Thiazolidinedione B->C 1. Knoevenagel Condensation 2. Catalytic Hydrogenation

Caption: Final steps in the synthesis of Pioglitazone.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzaldehyde255.3125.5 g0.1
2,4-Thiazolidinedione117.1512.9 g0.11
Piperidine85.150.85 g (1 mL)0.01
Ethanol-200 mL-
1,4-Dioxane-200 mL-
5% Palladium on Carbon (Pd/C)-2.5 g-
Hydrogen gas-As needed-

Procedure:

  • Knoevenagel Condensation:

    • To a solution of 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzaldehyde (25.5 g, 0.1 mol) in ethanol (200 mL), add 2,4-thiazolidinedione (12.9 g, 0.11 mol).

    • Add piperidine (0.85 g, 0.01 mol) as a catalyst.

    • Reflux the reaction mixture for 4-6 hours. A precipitate of the benzylidene intermediate should form.

    • Monitor the reaction by TLC.

    • Cool the mixture to room temperature and filter the solid product.

    • Wash the solid with cold ethanol and dry under vacuum to obtain 5-[[4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl]methylene]-2,4-thiazolidinedione.

  • Catalytic Hydrogenation:

    • In a hydrogenation vessel, suspend the benzylidene intermediate from the previous step (e.g., 35.4 g, approx. 0.1 mol) in 1,4-dioxane (200 mL).

    • Add 5% Pd/C (2.5 g) to the suspension.

    • Pressurize the vessel with hydrogen gas (50-100 psi).

    • Heat the mixture to 50-60 °C and stir vigorously for 6-8 hours, or until hydrogen uptake ceases.

    • Monitor the reaction by TLC or HPLC.

    • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Pioglitazone.

Expected Yield: 60-70% for the hydrogenation step.

Characterization Data for Pioglitazone:

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 8.33 (d, J=2.0 Hz, 1H, Py-H), 7.45 (dd, J=8.0, 2.4 Hz, 1H, Py-H), 7.18 (d, J=8.0 Hz, 1H, Py-H), 7.12 (d, J=8.4 Hz, 2H, Ar-H), 6.82 (d, J=8.4 Hz, 2H, Ar-H), 4.52 (dd, J=8.8, 4.0 Hz, 1H, CH), 4.35 (t, J=6.4 Hz, 2H, OCH₂), 3.45 (dd, J=14.0, 8.8 Hz, 1H, CH₂), 3.18 (t, J=6.4 Hz, 2H, CH₂), 3.08 (dd, J=14.0, 4.0 Hz, 1H, CH₂), 2.62 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.23 (t, J=7.6 Hz, 3H, CH₃)
Mass Spectrum (ESI) m/z 357.1 [M+H]⁺

Mechanism of Action: Pioglitazone and the PPAR-γ Signaling Pathway

Pioglitazone exerts its therapeutic effects by binding to and activating the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[5][6] This ligand-activated transcription factor is a member of the nuclear hormone receptor superfamily. The activation of PPAR-γ leads to a cascade of downstream events that ultimately improve insulin sensitivity.

Signaling Pathway Diagram:

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular and Physiological Effects Pioglitazone Pioglitazone PPARg_inactive Inactive PPAR-γ (with corepressors) Pioglitazone->PPARg_inactive Binds and activates PPARg_active Active PPAR-γ-RXR Heterodimer (with coactivators) PPARg_inactive->PPARg_active Conformational change, corepressor release, RXR binding, coactivator recruitment PPRE Peroxisome Proliferator Response Element (PPRE) on DNA PPARg_active->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes InsulinSensitivity Increased Insulin Sensitivity TargetGenes->InsulinSensitivity GlucoseUptake Increased Glucose Uptake (Muscle, Adipose Tissue) TargetGenes->GlucoseUptake Gluconeogenesis Decreased Hepatic Gluconeogenesis TargetGenes->Gluconeogenesis

Caption: Simplified signaling pathway of Pioglitazone via PPAR-γ activation.

Upon entering the cell, Pioglitazone binds to the ligand-binding domain of PPAR-γ located in the cytoplasm and nucleus. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPAR-γ then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimeric complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to enhanced insulin sensitivity and improved glycemic control.[2][5][6]

Conclusion

This compound is a valuable and versatile building block in the synthesis of pharmaceuticals. Its successful application in the multi-step synthesis of the widely used antidiabetic drug Pioglitazone underscores its importance. The detailed protocols provided herein offer a practical guide for researchers in the synthesis of Pioglitazone and its key intermediates. Furthermore, the exploration of this scaffold in the development of new antimicrobial agents opens up new avenues for drug discovery. A thorough understanding of the synthetic routes and the mechanism of action of the resulting pharmaceuticals is crucial for the advancement of medicinal chemistry and drug development.

References

Application of 5-Ethyl-2-Pyridineethanol in Agrochemicals: A Focus on Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Publicly available information regarding the direct application of 5-Ethyl-2-Pyridineethanol as a component in agrochemical formulations (e.g., as a solvent, adjuvant, or safener) is limited. The primary documented role of this compound in the agrochemical sector is as a key intermediate in the synthesis of active ingredients. This document focuses on its application as a starting material in the production of herbicides.

Application Overview: Intermediate in Herbicide Synthesis

This compound is a crucial building block in the synthesis of certain pyridine-based herbicides. Its chemical structure allows for the introduction of the 5-ethylpyridine moiety, which is essential for the biological activity of these specific agrochemicals. The primary documented application is in the multi-step synthesis of herbicides that target specific weeds in various crops.

The synthesis process typically involves the modification of the ethanol group and potential further reactions on the pyridine ring to achieve the final active molecule. The purity and quality of this compound are critical for the efficiency of the subsequent synthesis steps and the purity of the final herbicidal product.

Experimental Protocol: Synthesis of a Pyridine-Based Herbicide Intermediate

This section outlines a generalized protocol for a key step in the synthesis of a pyridine herbicide, which involves the conversion of this compound to an intermediate.

Objective: To convert this compound to a chlorinated intermediate as a precursor for a herbicidally active compound.

Materials:

  • This compound (≥98% purity)

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen gas (N₂)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a condenser is charged with this compound and anhydrous dichloromethane under a nitrogen atmosphere.

  • Cooling: The flask is cooled to 0°C using an ice bath.

  • Reagent Addition: Thionyl chloride is added dropwise to the stirred solution via a dropping funnel over a period of 30 minutes, maintaining the temperature below 5°C.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and is then stirred for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.

  • Washing: The combined organic layers are washed with brine solution.

  • Drying: The organic layer is dried over anhydrous magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude chlorinated intermediate.

  • Purification: The crude product can be further purified by column chromatography if necessary.

Data Presentation: Synthesis Reaction Parameters

The following table summarizes typical reaction parameters and expected outcomes for the chlorination of this compound.

ParameterValue
Molar Ratio (Substrate:SOCl₂)1 : 1.2
SolventDichloromethane (DCM)
Reaction Temperature0°C to Room Temperature
Reaction Time2 - 4 hours
Typical Yield85 - 95%
Purity of Crude Product>90%

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis protocol described above.

G start Start: Reaction Setup (this compound in DCM) cooling Cooling to 0°C start->cooling addition Dropwise Addition of Thionyl Chloride cooling->addition reaction Reaction at Room Temperature (2-4 hours) addition->reaction quenching Quenching with NaHCO₃ reaction->quenching extraction Extraction with DCM quenching->extraction washing Washing with Brine extraction->washing drying Drying over MgSO₄ washing->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation end End: Chlorinated Intermediate evaporation->end

Caption: Workflow for the synthesis of a chlorinated pyridine intermediate.

Application Notes: The Strategic Role of 5-Ethyl-2-Pyridineethanol in the Synthesis of Pioglitazone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pioglitazone, a member of the thiazolidinedione class of antidiabetic agents, is a cornerstone in the management of type 2 diabetes mellitus. Its synthesis is a multi-step process where the selection of starting materials and intermediates is critical for ensuring high yield, purity, and cost-effectiveness. 5-Ethyl-2-pyridineethanol stands out as a pivotal intermediate in several synthetic routes to Pioglitazone.[1][2][3] Its pyridine ring and ethyl substituent form a significant portion of the final Pioglitazone molecule, specifically the 2-(5-ethyl-2-pyridinyl)ethoxy side chain.

Chemical Significance and Application

The primary application of this compound in Pioglitazone synthesis is to introduce the characteristic side chain onto a phenyl ring, which is later condensed with thiazolidine-2,4-dione. The ethanol group provides a reactive handle for etherification with a substituted benzaldehyde, typically 4-hydroxybenzaldehyde.

Several synthetic strategies leverage this compound, primarily differing in the activation method of the ethanol group and the reaction conditions. The most common approaches include:

  • Direct Williamson Ether Synthesis: This method involves the direct reaction of this compound with a suitable benzaldehyde derivative, often in the presence of a strong base.

  • Conversion to a Better Leaving Group: To enhance reactivity, the hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate or mesylate, prior to the etherification reaction.[4][5][6] This two-step approach often leads to higher yields and milder reaction conditions.

  • Mitsunobu Reaction: While less commonly cited in the initial literature, the Mitsunobu reaction offers an alternative for the etherification under mild, neutral conditions.

The choice of synthetic route can impact the overall yield, impurity profile, and scalability of the Pioglitazone manufacturing process. Researchers and drug development professionals must carefully consider these factors when selecting a synthetic strategy.

Experimental Protocols

The following protocols are detailed methodologies for key experiments in the synthesis of Pioglitazone utilizing this compound.

Protocol 1: Synthesis of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde via Mesylation

This protocol follows a two-step process involving the conversion of this compound to its mesylate derivative, followed by a Williamson ether synthesis with 4-hydroxybenzaldehyde.[5][6]

Step 1: Mesylation of 5-ethyl-2-(2-hydroxy-ethyl)-pyridine

  • Reaction Setup: In a reaction vessel, dissolve 15.1 g (0.1 mole) of 5-ethyl-2-(2-hydroxy-ethyl)-pyridine in 150 ml of toluene.

  • Addition of Base: Add 16.8 ml (0.12 mole) of triethylamine to the solution.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Mesyl Chloride: Add 11.84 g (0.1 mole) of methanesulfonyl chloride dropwise over 30 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: Stir the reaction mixture at 20 °C for 4 hours.

  • Work-up: Extract the reaction mixture with 100 ml of water. The aqueous phase is then extracted with 20 ml of toluene.

  • Drying: Dry the unified toluene solution over anhydrous Na2SO4. The resulting solution of the mesylate is used directly in the next step.

Step 2: Synthesis of 4-[2-(5-ethyl-2-pyridinyl]ethoxy]-benzaldehyde

  • Reaction Setup: To the toluene solution from the previous step, add 12.2 g (0.1 mole) of 4-hydroxy-benzaldehyde and 13.8 g (0.1 mole) of anhydrous potassium carbonate.

  • Reaction: Heat the mixture to reflux and maintain for 6 hours.

  • Work-up: After cooling, filter the reaction mixture and wash the solid with toluene.

  • Purification: The filtrate is concentrated to yield the crude product, which can be further purified by chromatography.

Protocol 2: Synthesis of 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione

This protocol describes the Knoevenagel condensation of the aldehyde intermediate with 2,4-thiazolidinedione.[5]

  • Reaction Setup: To a mixture of 15g of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde in 120ml of methanol, add 6g of 2,4-thiazolidinedione and 3g of piperidine.

  • Reaction: Heat the mixture to reflux. Add an additional 0.5g of piperidine during the reflux.

  • Neutralization: Cool the reaction mass and adjust the pH to 6.0-7.0 with a 50% acetic acid solution.

  • Isolation: Filter the precipitated solid and wash the cake with 10ml of methanol.

  • Recrystallization: Add 9ml of methanol to the wet material and heat to reflux. Cool the reaction mass, filter, and wash the cake with 10ml of methanol to yield the purified product.

Protocol 3: Reduction to Pioglitazone

This final step involves the reduction of the benzylidene intermediate to form Pioglitazone.[4]

  • Reaction Setup: Suspend 5-[-4-[2-(5-ethylpyridin-2-yl)ethoxy]benzylidene]thiazolidine-2,4-dione in a suitable solvent such as ethanol.

  • Hydrogenation: Subject the suspension to hydrogenation in the presence of a catalyst, such as Palladium on carbon (Pd/C), under a hydrogen atmosphere.

  • Work-up: After the reaction is complete (monitored by TLC or HPLC), filter off the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain crude Pioglitazone.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of acetone and methanol.[4]

Quantitative Data Summary

The following table summarizes quantitative data from various synthetic routes for Pioglitazone and its intermediates.

StepReactantsReagents/CatalystsSolventTemp. (°C)Time (h)Yield (%)Reference
Mesylation of 5-ethyl-2-(2-hydroxy-ethyl)-pyridine 5-ethyl-2-(2-hydroxy-ethyl)-pyridine, Methanesulfonyl chlorideTriethylamineToluene0-204-[6]
Synthesis of 4-[2-(5-ethyl-2-pyridinyl]ethoxy]-benzaldehyde Mesylate of 5-ethyl-2-(2-hydroxy-ethyl)-pyridine, 4-hydroxy-benzaldehydeK2CO3TolueneReflux6-[6]
Synthesis of 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene 2-(5-ethyl-2-pyridyl)ethanol, 4-fluoronitrobenzene60% Sodium hydride in oilDMFRT1.562.9[7]
Synthesis of 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde, 2,4-thiazolidinedionePiperidineMethanolReflux--[5]
Reduction to Pioglitazone 5-[-4-[2-(5-ethylpyridin-2-yl)ethoxy]benzylidene]thiazolidine-2,4-dioneH2, Pd/CEthanol---[4]
Alternative Reduction using Zinc 5-{4-[2-chloro-2-(5-ethyl-pyridin-2-yl)-ethoxy]-benzyl}-2,4-thiazolidene dioneZinc, Acetic acidEthyl acetate25-35941[4]
Alternative Reduction using Zinc (different conditions) 5-{4-[2-chloro-2-(5-ethyl-pyridin-2-yl)-ethoxy]-benzyl}-2,4-thiazolidene dione hydrochlorideZincEthanol, Propionic acid-1248[4]

Visualizations

The following diagrams illustrate the synthetic workflow for Pioglitazone from this compound.

Pioglitazone_Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product A This compound D 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde A->D Etherification B 4-Hydroxybenzaldehyde B->D C 2,4-Thiazolidinedione E 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione C->E D->E Knoevenagel Condensation F Pioglitazone E->F Reduction Etherification_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Etherification A This compound (R-OH) C Mesylate Intermediate (R-OMs) A->C Triethylamine B Mesyl Chloride (MsCl) B->C G Ether Product C->G SN2 Reaction D 4-Hydroxybenzaldehyde (Ar-OH) D->G E Base (e.g., K2CO3) E->D Deprotonation

References

Application Notes and Protocols for Reactions Involving 5-Ethyl-2-Pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for key chemical reactions involving 5-Ethyl-2-Pyridineethanol, a versatile building block in pharmaceutical and agrochemical research. The primary focus is on its application in the synthesis of pharmaceutically active compounds, particularly as a key intermediate in the production of the antidiabetic drug Pioglitazone.

Overview of this compound

This compound (CAS No: 5223-06-3) is a pyridine derivative characterized by an ethyl group at the 5-position and a hydroxyethyl group at the 2-position of the pyridine ring. Its chemical structure lends itself to a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules.[1] Its primary utility lies in its role as a precursor for creating molecules with potential therapeutic properties, especially in the development of agents for neurological disorders and as insulin sensitizers.[2]

Key Reactions and Applications

The hydroxyl group of this compound is a key site for chemical modification, allowing for the formation of ethers and esters. One of the most significant applications is its use in the synthesis of Pioglitazone, where it serves as a crucial building block.[2] The synthesis of Pioglitazone and its intermediates from this compound typically involves a multi-step process, which is detailed in the protocols below.

Furthermore, derivatives of this compound have been utilized in the synthesis of chalcones and pyrimidines, which have shown promising antimicrobial activities.[3] This highlights the broader potential of this compound in medicinal chemistry beyond its use in antidiabetic drug synthesis.

Experimental Protocols

Protocol 1: Synthesis of (5-Ethyl-2-pyridyl)ethyl Methanesulfonate

This protocol details the conversion of the hydroxyl group of this compound to a good leaving group, methanesulfonate, which is a common strategy to facilitate subsequent nucleophilic substitution reactions.

Materials:

  • This compound (80 g)[4]

  • Triethylamine (55 g)[4]

  • Methanesulfonyl chloride (73.2 g)[4]

  • Dichloromethane (800 ml)[4]

  • Water (400 ml)[4]

  • Saturated aqueous sodium bicarbonate solution (400 ml)[4]

  • Saturated aqueous saline solution[4]

  • Anhydrous sodium sulfate[4]

Procedure:

  • Dissolve 80 g of this compound in 800 ml of dichloromethane in a suitable reaction vessel.[4]

  • Add 55 g of triethylamine to the solution.[4]

  • Cool the mixture and add 73.2 g of methanesulfonyl chloride dropwise while stirring.[4]

  • After the addition is complete, continue stirring the mixture at room temperature for 3 hours.[4]

  • Add 400 ml of water to the reaction mixture and separate the aqueous layer.[4]

  • Re-extract the aqueous layer and combine the organic layers.[4]

  • Wash the combined organic layer with 400 ml of a saturated aqueous solution of sodium hydrogencarbonate, followed by a saturated aqueous saline solution.[4]

  • Dry the organic layer over anhydrous sodium sulfate.[4]

  • Distill off the solvent under reduced pressure to obtain the product.[4]

Expected Outcome: This procedure is expected to yield approximately 121 g (100%) of (5-ethyl-2-pyridyl)ethyl methanesulfonate as a pale yellow oily product.[4]

Protocol 2: Synthesis of 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzaldehyde (Williamson Ether Synthesis)

This protocol describes the formation of an ether linkage between the activated this compound (as a methanesulfonate or similar derivative) and 4-hydroxybenzaldehyde. This is a key step in the synthesis of the Pioglitazone backbone.

Materials:

  • 2-Bromo-1-(5-ethyl-pyridin-2-yl)-ethanol (30 g)[5]

  • 4-Hydroxybenzaldehyde (19.27 g)[5]

  • Sodium hydride (11.35 g)[5]

  • Dimethylformamide (DMF) (1110 ml)[5]

  • Diethyl ether[5]

  • Magnesium sulfate[5]

Procedure:

  • Dissolve 19.27 g of 4-hydroxybenzaldehyde in 100 ml of DMF.[5]

  • Add a solution of 11.35 g of sodium hydride in 10 ml of DMF to the 4-hydroxybenzaldehyde solution and stir for 5 minutes.[5]

  • Slowly add a solution of 30 g of 2-bromo-1-(5-ethyl-pyridin-2-yl)-ethanol in 1000 ml of DMF to the reaction mixture.[5]

  • Continue stirring for 1 hour at 25-30°C.[5]

  • Heat the reaction mixture at 80-90°C for 14 hours.[5]

  • Cool the mixture to 25°C and pour it into an excess of water.[5]

  • Extract the product with diethyl ether.[5]

  • Dry the diethyl ether layer with magnesium sulfate and concentrate to obtain the crude product.[5]

Expected Outcome: This procedure is expected to yield approximately 30.04 g (85%) of crude 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzaldehyde.[5]

Protocol 3: Synthesis of 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione

This protocol details the final steps in the synthesis of a key Pioglitazone precursor, involving the condensation of the previously synthesized benzaldehyde derivative with 2,4-thiazolidinedione and subsequent reduction.

Materials:

  • 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione (10 g)[6]

  • 5% Palladium on carbon (5 g)[6]

  • Dioxane (200 ml)[6]

  • Acetic acid[6]

  • Water[6]

Procedure:

  • To a solution of 10 g of 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione in 200 ml of dioxane, add 5 g of 5% palladium on carbon.[6]

  • Heat the mixture at 100°C under a pressure of 50 kg/cm ² for 2 hours.[6]

  • Filter off the catalyst and concentrate the filtrate to about 70 ml under reduced pressure.[6]

  • Collect the resulting crystals by filtration and dry them at 50°C under reduced pressure to obtain the crude product.[6]

  • Recrystallize the crude product from acetic acid-water.[6]

Expected Outcome: This procedure is expected to yield 6.42 g (63.8%) of 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from the experimental protocols described and found in the cited literature.

Table 1: Synthesis of (5-Ethyl-2-pyridyl)ethyl Methanesulfonate

Reactant/ReagentMolar Mass ( g/mol )Amount (g)Moles
This compound151.21800.529
Triethylamine101.19550.544
Methanesulfonyl chloride114.5573.20.639
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
(5-Ethyl-2-pyridyl)ethyl methanesulfonate229.29121100

Table 2: Synthesis of 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzaldehyde

Reactant/ReagentMolar Mass ( g/mol )Amount (g)Moles
2-Bromo-1-(5-ethyl-pyridin-2-yl)-ethanol230.11300.130
4-Hydroxybenzaldehyde122.1219.270.158
Sodium hydride24.0011.350.473
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzaldehyde271.3330.0485

Table 3: Synthesis of 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione

ReactantMolar Mass ( g/mol )Amount (g)Moles
5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione370.45100.027
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione372.476.4263.8

Table 4: Synthesis of Chalcone Derivatives from a this compound Precursor [3]

Chalcone Derivative (Substituent)Yield (%)
4a (2,4-dichloro-5-fluoro)80
4b (4-methoxy)Not specified
4c (2,4-dichloro)Not specified
4d (4-hydroxy)Not specified

Note: The synthesis of these chalcones starts from 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, which is derived from this compound.

Visualized Workflows and Pathways

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Activation cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Condensation & Reduction cluster_final Final Product A This compound B (5-Ethyl-2-pyridyl)ethyl Methanesulfonate A->B MsCl, Et3N C 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzaldehyde B->C 4-Hydroxy- benzaldehyde, Base D 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl} -2,4-thiazolidinedione C->D 2,4-Thiazolidinedione, Reduction E Pioglitazone D->E Final Processing

Caption: Synthetic pathway for Pioglitazone from this compound.

logical_relationship cluster_derivatives Key Intermediates cluster_products Biologically Active Compounds A This compound (Versatile Building Block) B Activated Alcohols (e.g., Mesylates, Tosylates) A->B F Agrochemicals A->F C Ether Derivatives (e.g., Aryl Ethers) B->C D Antidiabetics (e.g., Pioglitazone) C->D E Antimicrobials (Chalcones, Pyrimidines) C->E

Caption: Versatility of this compound as a synthetic precursor.

signaling_pathway cluster_drug Drug Action cluster_receptor Nuclear Receptor cluster_effect Cellular Effects Pioglitazone Pioglitazone (Derived from this compound) PPARg PPAR-γ Pioglitazone->PPARg Agonist Gene Target Gene Transcription PPARg->Gene Activation Glucose Increased Insulin Sensitivity & Glucose Uptake Gene->Glucose

Caption: Simplified signaling pathway of Pioglitazone.

References

Application Notes and Protocols for the Quantification of 5-Ethyl-2-Pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 5-Ethyl-2-Pyridineethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein are intended to serve as a comprehensive guide for researchers in analytical development, quality control, and pharmacokinetic studies.

Introduction

This compound is a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), most notably Pioglitazone, an oral antidiabetic agent.[1][2] Accurate and precise quantification of this intermediate is essential to ensure the quality, purity, and consistency of the final drug product. Monitoring its levels as a process-related impurity is a critical step in drug manufacturing.[3][4] This document outlines validated analytical methods for the determination of this compound in various sample matrices.

The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). These methods are widely used in the pharmaceutical industry for their robustness, reliability, and sensitivity.

Analytical Methods Overview

A summary of the recommended analytical methods for the quantification of this compound is presented below. Detailed protocols and validation data are provided in the subsequent sections.

MethodInstrumentationIntended UseKey Advantages
Method 1: HPLC-UV HPLC with UV DetectorQuantification in bulk drug substance and pharmaceutical intermediates. Stability-indicating assays.High specificity, accuracy, and suitability for non-volatile compounds.
Method 2: GC-FID Gas Chromatograph with FIDQuantification of residual levels and purity assessment in starting materials and intermediates.High sensitivity for volatile and semi-volatile compounds, simple setup.
Method 3: GC-MS Gas Chromatograph with Mass SpectrometerIdentification and quantification at trace levels. Impurity profiling.High specificity and structural elucidation capabilities.[5]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This reversed-phase HPLC method is designed for the accurate quantification of this compound in bulk material and as a process-related impurity in pharmaceutical manufacturing.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    10 10 90
    12 10 90
    12.1 90 10

    | 15 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Diluent: Methanol

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve in a known volume of methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

3. Data Analysis:

Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration of the analyte in the sample solution by interpolation from the calibration curve.

Method Validation Summary

The following table summarizes the typical performance characteristics of this validated HPLC-UV method.

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference from common process impurities or degradation products.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Stock Stock Solution (1000 µg/mL) Standard->Stock Dissolve in Sample Test Sample Sample_Sol Sample Solution Sample->Sample_Sol Dissolve in Diluent Methanol Diluent->Stock Cal_Standards Calibration Standards (1-100 µg/mL) Diluent->Cal_Standards Diluent->Sample_Sol Stock->Cal_Standards Dilute with Inject Inject 10 µL Cal_Standards->Inject Sample_Sol->Inject HPLC HPLC System (C18 Column, UV Detector) Chromatogram Obtain Chromatogram HPLC->Chromatogram Inject->HPLC Cal_Curve Construct Calibration Curve Chromatogram->Cal_Curve Quantify Quantify Analyte Chromatogram->Quantify Cal_Curve->Quantify Report Report Results Quantify->Report

Workflow for the HPLC quantification of this compound.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

This GC-FID method is suitable for determining the purity of this compound and for quantifying it as a volatile or semi-volatile impurity in starting materials and reaction mixtures.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Diluent: Dichloromethane

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with dichloromethane to achieve concentrations ranging from 5 µg/mL to 200 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve in a known volume of dichloromethane to obtain a theoretical concentration within the calibration range.

3. Data Analysis:

Generate a calibration curve by plotting the peak area of this compound against its concentration. Calculate the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Method Validation Summary

The table below outlines the expected performance of this GC-FID method.

Validation ParameterResult
Linearity Range 5 - 200 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 1.5 µg/mL
Limit of Quantitation (LOQ) 5.0 µg/mL
Accuracy (% Recovery) 97.5% - 102.5%
Precision (% RSD) < 2.5%
Specificity Selective for this compound in the presence of common solvents and related impurities.

Experimental Workflow: GC-FID Analysis

GC_Workflow cluster_prep Sample and Standard Preparation cluster_gc_analysis GC-FID Analysis cluster_data_proc Data Analysis Ref_Std Reference Standard Stock_Sol Stock Solution (1000 µg/mL) Ref_Std->Stock_Sol Dissolve in Test_Sample Test Sample Sample_Prep Sample Solution Test_Sample->Sample_Prep Dissolve in Solvent Dichloromethane Solvent->Stock_Sol Solvent->Sample_Prep Cal_Stds Calibration Standards (5-200 µg/mL) Stock_Sol->Cal_Stds Serial Dilution GC_Inject Inject 1 µL (Split 20:1) Cal_Stds->GC_Inject Sample_Prep->GC_Inject GC_System GC-FID System (DB-5 Column) GC_Run Chromatographic Run GC_System->GC_Run GC_Inject->GC_System Peak_Integration Peak Area Integration GC_Run->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Calculation Concentration Calculation Peak_Integration->Calculation Calibration->Calculation Final_Report Final Report Calculation->Final_Report

Workflow for the GC-FID quantification of this compound.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

For highly sensitive and specific quantification, particularly in complex matrices or for trace-level impurity profiling, GC-MS is the method of choice. The use of a deuterated internal standard (5-Ethyl-2-pyridine Ethanol-d4) is recommended for achieving the highest accuracy and precision.[6]

Protocol: GC-MS with Internal Standard

1. Instrumentation and Conditions:

  • GC-MS System: A GC system coupled to a mass selective detector.

  • Column and Conditions: As described in Method 2 (GC-FID).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion for Analyte: m/z 106

    • Qualifier Ion for Analyte: m/z 134

    • Quantifier Ion for Internal Standard (d4): m/z 110

2. Internal Standard and Sample Preparation:

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of 5-Ethyl-2-pyridine Ethanol-d4 in dichloromethane.

  • Calibration Standards: Prepare calibration standards as in Method 2, and spike each with a fixed concentration of the internal standard.

  • Sample Preparation: Prepare the sample solution as in Method 2 and spike with the same fixed concentration of the internal standard.

3. Data Analysis:

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Construct a calibration curve by plotting this ratio against the concentration of the analyte. Determine the concentration in the sample from this curve.

Logical Relationship: Method Selection

The choice of analytical method depends on the specific requirements of the analysis.

Method_Selection cluster_methods Analytical Techniques Start Analytical Requirement Purity Purity Start->Purity High Concentration/ Purity Assay Impurity Impurity Start->Impurity Process Impurity/ Residual Level Trace Trace Start->Trace Trace Level/ Identification HPLC HPLC-UV Result1 Result1 HPLC->Result1 Accurate Quantification in Bulk Material GC_FID GC-FID Result2 Result2 GC_FID->Result2 Purity and Residual Solvent Analysis GC_MS GC-MS Result3 Result3 GC_MS->Result3 High Sensitivity and Impurity Identification Purity->HPLC Impurity->GC_FID Trace->GC_MS

Decision tree for selecting the appropriate analytical method.

Conclusion

The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The choice of method should be guided by the specific analytical needs, such as the sample matrix, the expected concentration range of the analyte, and the required level of sensitivity and specificity. Proper method validation in accordance with ICH guidelines is crucial before implementation for routine analysis in a regulated environment.

References

Application Notes and Protocols for the Derivatization of 5-Ethyl-2-Pyridineethanol in Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the derivatization of 5-Ethyl-2-Pyridineethanol and the subsequent pharmacological evaluation of its novel analogs. This document offers detailed protocols for the synthesis of various derivatives and for in vitro assays to screen for potential anticancer, anti-inflammatory, and neuroprotective activities.

Introduction

This compound is a versatile bifunctional molecule containing a pyridine ring and a primary alcohol. This structure serves as an excellent starting point for the synthesis of a diverse library of compounds for pharmacological screening. The pyridine moiety is a common feature in many biologically active compounds, and the hydroxyl group offers a convenient site for modification through esterification, etherification, and other derivatization reactions. This document outlines protocols to synthesize derivatives of this compound and to evaluate their potential as therapeutic agents.

Derivatization Strategies

The hydroxyl group of this compound is the primary site for derivatization. Two common and effective strategies are esterification and etherification, which allow for the introduction of a wide variety of functional groups that can modulate the pharmacological properties of the parent molecule.

Protocol 1: Esterification of this compound

This protocol describes a general method for the synthesis of ester derivatives of this compound.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., ibuprofen for anti-inflammatory screening, valproic acid for neuroprotective screening)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the selected carboxylic acid (1.1 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ester derivative.

  • Characterize the purified product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Williamson Ether Synthesis of this compound Derivatives

This protocol details the synthesis of ether derivatives of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Alkyl or benzyl halide of choice (e.g., a substituted benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for column chromatography

Procedure:

  • To a suspension of NaH (1.5 equivalents) in anhydrous THF or DMF at 0 °C, slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl or benzyl halide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the purified ether derivative by NMR, IR, and Mass Spectrometry.

Pharmacological Evaluation Protocols

The following are detailed protocols for in vitro screening of the synthesized derivatives for anticancer, anti-inflammatory, and neuroprotective activities.

Anticancer Activity Screening

Protocol 3: MTT Assay for Cytotoxicity

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity Screening

Protocol 4: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[2]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Synthesized derivatives

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[3]

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[3]

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Neuroprotective Activity Screening

Protocol 5: Neuroprotection Assay against H₂O₂-Induced Oxidative Stress

This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete cell culture medium

  • Hydrogen peroxide (H₂O₂)

  • Synthesized derivatives

  • MTT solution (as in Protocol 3)

  • DMSO

  • 96-well microplates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[4]

  • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Induce oxidative stress by adding H₂O₂ to a final concentration of 100-200 µM.

  • Incubate for 24 hours.

  • Assess cell viability using the MTT assay as described in Protocol 3.

  • Calculate the percentage of neuroprotection relative to the H₂O₂-treated control.

Data Presentation

Quantitative data from the pharmacological assays should be summarized in tables for clear comparison.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)
5E2PE-Ester-01 Ester with IbuprofenMCF-7Data
5E2PE-Ester-02 Ester with Nicotinic AcidMCF-7Data
5E2PE-Ether-01 4-Nitrobenzyl EtherA549Data
Doxorubicin Positive ControlMCF-7 / A549Data

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound IDDerivative TypeNO Inhibition IC50 (µM)
5E2PE-Ester-03 Ester with Salicylic AcidData
5E2PE-Ether-02 2,4-Dichlorobenzyl EtherData
Dexamethasone Positive ControlData

Table 3: Neuroprotective Activity of this compound Derivatives

Compound IDDerivative TypeNeuroprotection EC50 (µM)
5E2PE-Ester-04 Ester with Valproic AcidData
5E2PE-Ether-03 3,4-Dimethoxybenzyl EtherData
N-acetylcysteine Positive ControlData

Visualizations

Derivatization_Workflow cluster_derivatization Derivatization Reactions cluster_derivatives Derivative Classes This compound This compound Esterification Esterification This compound->Esterification R-COOH, DCC, DMAP Etherification Etherification This compound->Etherification NaH, R-X Ester Derivatives Ester Derivatives Esterification->Ester Derivatives Ether Derivatives Ether Derivatives Etherification->Ether Derivatives

Caption: Derivatization workflow of this compound.

Pharmacological_Screening_Workflow cluster_assays In Vitro Pharmacological Assays cluster_results Data Analysis Synthesized Derivatives Synthesized Derivatives Anticancer Screening (MTT Assay) Anticancer Screening (MTT Assay) Synthesized Derivatives->Anticancer Screening (MTT Assay) Anti-inflammatory Screening (Griess Assay) Anti-inflammatory Screening (Griess Assay) Synthesized Derivatives->Anti-inflammatory Screening (Griess Assay) Neuroprotective Screening (H2O2 Assay) Neuroprotective Screening (H2O2 Assay) Synthesized Derivatives->Neuroprotective Screening (H2O2 Assay) IC50 / EC50 Determination IC50 / EC50 Determination Anticancer Screening (MTT Assay)->IC50 / EC50 Determination Anti-inflammatory Screening (Griess Assay)->IC50 / EC50 Determination Neuroprotective Screening (H2O2 Assay)->IC50 / EC50 Determination Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) IC50 / EC50 Determination->Structure-Activity Relationship (SAR)

Caption: Workflow for pharmacological screening of derivatives.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IkB IKK->IkB Phosphorylates & Inhibits NF-kB NF-kB IkB->NF-kB Releases Nucleus Nucleus NF-kB->Nucleus Translocates to Pro-inflammatory Genes (iNOS, COX-2, TNF-a) Pro-inflammatory Genes (iNOS, COX-2, TNF-a) Nucleus->Pro-inflammatory Genes (iNOS, COX-2, TNF-a) Activates Transcription Synthesized Derivative Synthesized Derivative Synthesized Derivative->IKK Inhibits?

Caption: Potential anti-inflammatory mechanism via NF-κB pathway.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Yield in 5-Ethyl-2-Pyridineethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 5-Ethyl-2-Pyridineethanol. Our aim is to help you optimize your experimental protocols to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound with high yield?

A1: A highly effective method for synthesizing this compound is the reaction of 5-ethyl-2-methylpyridine (also known as 5-ethyl-α-picoline) with an aldehyde, typically formaldehyde, in the presence of a basic catalyst. This approach is favored for its potential to achieve high selectivity and yield by minimizing side reactions.[1]

Q2: My reaction is resulting in a low yield of this compound. What are the likely causes?

A2: Low yields can stem from several factors. The most common issues include:

  • Suboptimal Reaction Temperature: Temperature plays a critical role. Temperatures that are too high can lead to the formation of byproducts through dehydration.

  • Incorrect Stoichiometry: The molar ratio of reactants, particularly the base to the aldehyde, is crucial for maximizing the reaction rate and selectivity.

  • Presence of Impurities: Impurities in the starting materials or solvents can interfere with the reaction.

  • Inefficient Purification: Product loss during the workup and purification steps can significantly reduce the final yield.

Q3: I am observing a significant amount of 5-ethyl-2-vinylpyridine as a byproduct. How can this be minimized?

A3: The formation of 5-ethyl-2-vinylpyridine is a common side reaction that occurs via the dehydration of the desired product, this compound. To suppress this side reaction, it is recommended to maintain the reaction temperature within a range of 100°C to 140°C.[1] Operating within this temperature window favors the formation of the desired alcohol over the vinyl derivative.

Q4: What are some effective methods for purifying the final this compound product?

A4: Effective purification is essential for obtaining a high-purity product and can involve a combination of the following techniques:

  • Extraction: To remove water-soluble impurities and the catalyst.

  • Distillation: Fractional distillation under reduced pressure is a common method to separate the product from unreacted starting materials and lower-boiling impurities.

  • Chromatography: Column chromatography can be employed for further purification if high-purity material is required.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of Starting Material Insufficient reaction time or temperature.Increase the reaction time or incrementally raise the temperature, ensuring it does not exceed 140°C to avoid byproduct formation. Monitor the reaction progress using GC or TLC.
Inactive or insufficient amount of catalyst.Ensure the base catalyst is of good quality and used in the appropriate molar ratio relative to the aldehyde (a molar ratio of 0.01 to 1 is often recommended).[1]
Formation of 5-Ethyl-2-vinylpyridine Reaction temperature is too high.Maintain the reaction temperature between 100°C and 140°C.[1]
Presence of Unreacted 5-Ethyl-2-methylpyridine in Product Incomplete reaction or inefficient purification.Ensure the reaction has gone to completion. During purification by distillation, carefully control the vacuum and temperature to separate the product from the starting material.
Product is a Discolored Oil or Solid Presence of polymeric byproducts or other impurities.Consider a charcoal treatment of the crude product solution before distillation. If distillation is insufficient, column chromatography may be necessary.

Quantitative Data on Synthesis Parameters

The following table summarizes yield data from experiments analogous to the synthesis of this compound, highlighting the impact of the base catalyst and reaction temperature.

Starting Pyridine Derivative Aldehyde Base Catalyst Molar Ratio (Base:Aldehyde) Temperature (°C) Selectivity (%) Yield (%) Reference
2-methylpyridineAcetaldehydeTriethylamine0.471409594[1]
3-methylpyridineParaformaldehydeTriethylamine0.381409382[1]
2-ethylpyridineParaformaldehydeTriethylamine0.401409586[1]
3-ethylpyridineParaformaldehydeTriethylamine0.271409491[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on methodologies described for the synthesis of similar pyridine ethanol derivatives.[1]

Materials:

  • 5-Ethyl-2-methylpyridine

  • Paraformaldehyde

  • Triethylamine

  • Deionized Water

  • Toluene (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a stainless steel autoclave, combine 5-ethyl-2-methylpyridine, deionized water, paraformaldehyde, and triethylamine. A typical molar ratio would be approximately 10:2:0.8 (5-ethyl-2-methylpyridine : paraformaldehyde : triethylamine).

  • Reaction: Seal the autoclave and heat the reaction mixture to 140°C for 2 hours with constant stirring.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove excess triethylamine and any unreacted paraformaldehyde under reduced pressure at 60°C.

    • Add toluene to the residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer with water to remove any remaining water-soluble components.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to remove the toluene.

    • Purify the resulting crude product by vacuum distillation to obtain this compound.

Visualizations

Synthesis Pathway

G Synthesis of this compound cluster_reactants Reactants A 5-Ethyl-2-methylpyridine C This compound A->C + Formaldehyde (Base Catalyst, 100-140°C) B Formaldehyde B->C D 5-Ethyl-2-vinylpyridine (Byproduct) C->D Dehydration (>140°C)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

G Troubleshooting Low Yield Start Low Yield Observed Check_Temp Is Reaction Temp 100-140°C? Start->Check_Temp Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Stoichiometry Is Base:Aldehyde Ratio Correct? Check_Temp->Check_Stoichiometry Yes Adjust_Temp->Check_Temp Adjust_Stoichiometry Adjust Stoichiometry Check_Stoichiometry->Adjust_Stoichiometry No Check_Purity Are Starting Materials Pure? Check_Stoichiometry->Check_Purity Yes Adjust_Stoichiometry->Check_Stoichiometry Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents No Review_Purification Review Purification Protocol Check_Purity->Review_Purification Yes Purify_Reagents->Check_Purity End Yield Improved Review_Purification->End

Caption: A workflow for troubleshooting low yields in the synthesis.

Optimization Logic

G Optimizing Reaction Conditions A Initial Synthesis (e.g., 140°C, 0.4 mol base) B Analyze Yield and Purity (GC/TLC) A->B C Yield > 90%? B->C D Purity > 98%? C->D Yes F Vary Base Concentration (e.g., 0.2-0.6 mol) C->F No E Decrease Temperature (e.g., to 120°C) D->E No (Vinyl Impurity) G Optimized Conditions D->G Yes E->B F->B

Caption: Logical steps for optimizing reaction conditions for higher yield.

References

Technical Support Center: Purification of Crude 5-Ethyl-2-Pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 5-Ethyl-2-Pyridineethanol.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions for problems encountered during the purification of this compound.

Issue 1: Discoloration of the Purified Product

  • Q: My final product is yellow or brown, not the expected colorless to pale yellow. What is the cause and how can I fix it?

    A: Discoloration in pyridine derivatives can be due to aerial oxidation or the presence of highly conjugated impurities. To address this, consider the following:

    • Activated Carbon Treatment: For minor color impurities, treatment with activated carbon can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter the carbon particles through Celite.

    • Distillation: If the colored impurities are less volatile than the product, vacuum distillation is a highly effective method for obtaining a colorless product.

    • Inert Atmosphere: When handling the purified product, using an inert atmosphere (e.g., nitrogen or argon) can prevent further oxidation and color formation.

Issue 2: Poor Separation in Column Chromatography

  • Q: I am having trouble separating this compound from its impurities (e.g., 5-Ethyl-2-vinyl-pyridine) using column chromatography. The spots are overlapping on the TLC plate.

    A: Poor separation can result from an inappropriate solvent system or issues with the stationary phase.

    • Solvent System Optimization: Systematically test different solvent systems with varying polarities. A common starting point for pyridine derivatives is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or diethyl ether. A gradient elution, starting with a low polarity and gradually increasing it, often yields better separation.

    • Tailing Peaks: The basic nitrogen in the pyridine ring can interact with acidic silanol groups on the silica gel, causing peak tailing. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.

    • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.

Issue 3: Oiling Out During Crystallization

  • Q: When I try to crystallize my product, it separates as an oil instead of forming solid crystals. What should I do?

    A: "Oiling out" happens when the solute comes out of the solution at a temperature above its melting point. Here are some solutions:

    • Increase Solvent Volume: The solution might be too concentrated. Add more of the crystallization solvent to ensure the compound remains dissolved at the elevated temperature.

    • Change Solvent System: The chosen solvent may not be ideal. For a two-solvent recrystallization, ensure the second solvent (the anti-solvent) is added slowly at a slightly lower temperature. A good starting point could be dissolving the compound in a minimal amount of a solvent in which it is soluble (e.g., ethyl acetate or chloroform) and then slowly adding a non-polar solvent in which it is less soluble (e.g., hexanes or heptane) until turbidity is observed.[1]

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. This can provide a surface for crystal nucleation.

    • Seeding: If you have a small amount of pure solid, add a seed crystal to the cooled solution to induce crystallization.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in crude this compound?

    A1: Common impurities arising from the synthesis can include unreacted starting materials and byproducts such as 5-Ethyl-2-vinyl-pyridine and 5-Ethyl-2-methyl-pyridine.[2]

  • Q2: What is the best single technique for purifying this compound to a high purity (>99%)?

    A2: For a volatile liquid or low-melting solid like this compound, vacuum fractional distillation is often the most effective method for achieving high purity, especially for removing impurities with different boiling points.[3]

  • Q3: How can I monitor the purity of my fractions during purification?

    A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography. For distillation, Gas Chromatography (GC) is the preferred method for assessing the purity of the collected fractions.

  • Q4: My purified this compound is a viscous liquid/solid at room temperature. How should I handle it for transfer?

    A4: Since the melting point is around 39-44°C, you can gently warm the container in a warm water bath to melt the compound for easier transfer using a pipette.[4]

  • Q5: What are the recommended storage conditions for purified this compound?

    A5: It should be stored in a tightly sealed container under an inert atmosphere (if possible) in a cool, dry place. Some suppliers recommend storage at -20°C.[4]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₃NO
Molecular Weight151.21 g/mol
AppearanceColorless to pale yellow solid or viscous liquid
Melting Point39-44 °C[4]
Boiling Point259.4 °C at 760 mmHg[4]
SolubilityChloroform, Ethyl Acetate[4]

Table 2: Purity Specifications and Common Impurities

ParameterSpecificationAnalysis Method
Purity>98.0% to >99.0%GC
Total ImpuritiesNMT 1.0%GC
5-Ethyl-2-vinyl-pyridineNMT 0.50%GC
5-Ethyl-2-methyl-pyridineNMT 0.20%GC

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This method is suitable for purifying this compound from non-volatile impurities and those with significantly different boiling points.

  • Materials:

    • Crude this compound

    • Round-bottom flask

    • Fractionating column (e.g., Vigreux or packed)

    • Distillation head with thermometer adapter

    • Condenser

    • Receiving flask(s)

    • Vacuum adapter and vacuum source

    • Heating mantle and stir plate

    • Stir bar

    • Cold trap (recommended)

  • Procedure:

    • Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

    • Place the crude this compound and a magnetic stir bar into the round-bottom flask.

    • Begin stirring and slowly apply vacuum. A cold trap between the apparatus and the vacuum pump is highly recommended to protect the pump.

    • Once a stable vacuum is achieved, begin heating the distillation flask gently.

    • Collect any low-boiling impurities as the first fraction.

    • As the temperature stabilizes at the boiling point of the product at the given pressure, switch to a clean receiving flask to collect the main fraction.

    • Monitor the temperature closely. A stable temperature during collection indicates a pure fraction.

    • Once the main fraction is collected, stop heating and allow the system to cool completely before releasing the vacuum.

Protocol 2: Purification by Column Chromatography

This method is effective for separating impurities with different polarities.

  • Materials:

    • Crude this compound

    • Silica gel (or neutral alumina)

    • Eluent (e.g., a mixture of hexanes and ethyl acetate, with 0.5% triethylamine)

    • Chromatography column

    • Sand

    • Collection tubes

    • TLC plates and chamber

  • Procedure:

    • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will show clear separation between the product and impurities.

    • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack evenly. Add a thin layer of sand on top.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

    • Elution: Begin eluting with the chosen solvent system, collecting fractions. If using a gradient, gradually increase the polarity of the eluent.

    • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

    • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_distillation Vacuum Fractional Distillation cluster_chromatography Column Chromatography cluster_crystallization Recrystallization D_Start Crude this compound D_Setup Assemble Distillation Apparatus D_Start->D_Setup D_Vacuum Apply Vacuum D_Setup->D_Vacuum D_Heat Gentle Heating D_Vacuum->D_Heat D_Fraction1 Collect Impurity Fraction D_Heat->D_Fraction1 D_Fraction2 Collect Product Fraction D_Fraction1->D_Fraction2 D_Cooldown Cool and Release Vacuum D_Fraction2->D_Cooldown D_End Pure Product D_Cooldown->D_End C_Start Crude this compound C_TLC TLC Analysis for Eluent C_Start->C_TLC C_Pack Pack Column with Silica Gel C_TLC->C_Pack C_Load Load Sample C_Pack->C_Load C_Elute Elute and Collect Fractions C_Load->C_Elute C_Monitor Monitor Fractions by TLC C_Elute->C_Monitor C_Combine Combine Pure Fractions C_Monitor->C_Combine C_Evaporate Evaporate Solvent C_Combine->C_Evaporate C_End Pure Product C_Evaporate->C_End R_Start Crude this compound R_Dissolve Dissolve in Minimum Hot Solvent R_Start->R_Dissolve R_Cool Slow Cooling to Room Temp R_Dissolve->R_Cool R_Ice Cool in Ice Bath R_Cool->R_Ice R_Filter Filter Crystals R_Ice->R_Filter R_Wash Wash with Cold Solvent R_Filter->R_Wash R_Dry Dry Crystals R_Wash->R_Dry R_End Pure Product R_Dry->R_End

Caption: A high-level workflow for the primary purification techniques of this compound.

troubleshooting_workflow Start Crude this compound AssessPurity Assess Purity and Impurity Profile (GC, TLC) Start->AssessPurity IsDiscolored Is the sample discolored? AssessPurity->IsDiscolored ActivatedCarbon Treat with Activated Carbon IsDiscolored->ActivatedCarbon Yes AreImpuritiesSeparable Are impurities separable by polarity? IsDiscolored->AreImpuritiesSeparable No ActivatedCarbon->AreImpuritiesSeparable ColumnChromatography Perform Column Chromatography AreImpuritiesSeparable->ColumnChromatography Yes VacuumDistillation Perform Vacuum Distillation AreImpuritiesSeparable->VacuumDistillation No CheckTailing Is there peak tailing? ColumnChromatography->CheckTailing AddBase Add triethylamine to eluent IsProductSolid Is the product solid at RT? AddBase->IsProductSolid CheckTailing->AddBase Yes CheckTailing->IsProductSolid No Recrystallize Attempt Recrystallization IsProductSolid->Recrystallize Yes IsProductSolid->VacuumDistillation No OilingOut Does it oil out? Recrystallize->OilingOut ChangeSolvent Change solvent system OilingOut->ChangeSolvent Yes FinalProduct Pure Product OilingOut->FinalProduct No ChangeSolvent->Recrystallize VacuumDistillation->FinalProduct

Caption: A logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Synthesis of 5-Ethyl-2-Pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Ethyl-2-Pyridineethanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of this important pharmaceutical intermediate. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Hydroxymethylation of 5-ethyl-2-picoline: This involves the reaction of 5-ethyl-2-picoline (also known as 5-ethyl-2-methylpyridine) with formaldehyde.

  • Grignard reaction: This route utilizes the reaction of a Grignard reagent, prepared from a 2-halo-5-ethylpyridine (e.g., 2-bromo-5-ethylpyridine), with ethylene oxide.

Q2: What are the typical impurities found in this compound?

A2: Common impurities depend on the synthetic route. For the hydroxymethylation of 5-ethyl-2-picoline, the main impurities are often unreacted 5-ethyl-2-picoline and the dehydration product, 5-ethyl-2-vinylpyridine. In the Grignard route, potential impurities include the corresponding homocoupling byproduct of the Grignard reagent and byproducts from the reaction with any residual water.

Q3: How can I purify the final product?

A3: Purification of this compound is typically achieved through vacuum distillation. Due to the close boiling points of the product and the 5-ethyl-2-vinylpyridine impurity, fractional distillation is recommended for achieving high purity.

Troubleshooting Guides

This section provides detailed troubleshooting for the two primary synthetic routes.

Route 1: Synthesis from 5-Ethyl-2-Picoline and Formaldehyde

This method involves the base-catalyzed reaction of 5-ethyl-2-picoline with formaldehyde. While cost-effective, it can be prone to side reactions, primarily dehydration of the desired product.

Experimental Protocol

A representative experimental protocol adapted from patent literature is as follows[1]:

  • To a stainless steel autoclave, add 1070 g (10 mol) of 2-ethylpyridine, 300 g of ion-exchanged water, 60 g (2.0 mol) of paraformaldehyde, and 81 g (0.8 mol) of triethylamine.

  • Seal the autoclave and heat the mixture to 140°C for 2 hours with stirring.

  • After the reaction, cool the autoclave to 60°C and remove unreacted paraformaldehyde and triethylamine under reduced pressure.

  • The remaining mixture contains this compound, unreacted 2-ethylpyridine, and water. The product can be isolated by vacuum distillation.

Troubleshooting Common Issues
Issue Potential Cause Troubleshooting Steps
Low Yield of this compound 1. Incomplete reaction. 2. Formation of 5-ethyl-2-vinylpyridine.1. Optimize reaction time and temperature: Extend the reaction time or slightly increase the temperature to drive the reaction to completion. Monitor the reaction progress by GC. 2. Control reaction temperature: High temperatures can favor the dehydration of the product to 5-ethyl-2-vinylpyridine. Maintain the temperature within the recommended range (e.g., 100-140°C)[1].
High Levels of 5-Ethyl-2-vinylpyridine Impurity Dehydration of the alcohol product, often catalyzed by heat.Minimize thermal stress: During workup and purification, use the lowest possible temperatures for distillation under a high vacuum.
Presence of Unreacted 5-Ethyl-2-Picoline Insufficient formaldehyde or reaction time.Adjust stoichiometry: Ensure a molar excess of formaldehyde is used. Increase reaction time: Allow the reaction to proceed for a longer duration.
Quantitative Data on Impurities

A typical specification for commercially available this compound highlights the common impurities and their acceptable limits.

Impurity Typical Limit
5-Ethyl-2-vinyl-pyridineNMT 0.50%
5-Ethyl-2-methyl-pyridineNMT 0.20%
Total ImpuritiesNMT 1.0%

NMT: Not More Than

Reaction Pathway and Side Reaction

Reaction_Pathway_1 cluster_reactants Reactants picoline 5-Ethyl-2-Picoline product This compound picoline->product Base, Heat formaldehyde Formaldehyde formaldehyde->product vinyl 5-Ethyl-2-vinylpyridine (Side Product) product->vinyl - H₂O (Dehydration) water H₂O

Caption: Reaction scheme for the synthesis of this compound from 5-ethyl-2-picoline, showing the formation of the 5-ethyl-2-vinylpyridine side product.

Route 2: Grignard Reaction with Ethylene Oxide

This route involves the preparation of a Grignard reagent from a 2-halo-5-ethylpyridine, followed by its reaction with ethylene oxide. This method generally provides a cleaner product but requires strict anhydrous conditions.

Experimental Protocol

A general procedure for a Grignard reaction with ethylene oxide is as follows. This should be adapted and optimized for the specific substrate.

Part A: Preparation of the Grignard Reagent

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in a flask equipped with a reflux condenser and an addition funnel.

  • Add a small amount of a solution of 2-bromo-5-ethylpyridine in anhydrous diethyl ether to the magnesium.

  • Initiate the reaction (e.g., with a heat gun or a crystal of iodine).

  • Once the reaction starts, add the remaining 2-bromo-5-ethylpyridine solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Ethylene Oxide

  • Cool the Grignard reagent solution in an ice bath.

  • Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in anhydrous ether. This step is highly exothermic and requires careful temperature control.

  • After the addition, allow the mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Troubleshooting Common Issues
Issue Potential Cause Troubleshooting Steps
Failure of Grignard Reaction to Initiate Presence of moisture in glassware, solvent, or starting materials.Ensure strict anhydrous conditions: Oven-dry all glassware, use anhydrous solvents, and ensure the 2-bromo-5-ethylpyridine is dry. Activate magnesium: Use a fresh bottle of magnesium turnings or activate them with a small amount of iodine or 1,2-dibromoethane.
Low Yield of Grignard Reagent 1. Poor quality of magnesium. 2. Presence of moisture.1. Use high-purity, finely divided magnesium. 2. As above, maintain strict anhydrous conditions throughout the process.
Formation of Homocoupling Byproduct Reaction of the Grignard reagent with unreacted 2-bromo-5-ethylpyridine.Slow addition: Add the halide solution slowly to the magnesium to maintain a low concentration of the halide in the reaction mixture.
Low Yield of this compound 1. Inefficient reaction with ethylene oxide. 2. Loss of Grignard reagent due to reaction with atmospheric CO₂ or moisture.1. Control temperature: The reaction with ethylene oxide is highly exothermic. Maintain a low temperature during the addition to prevent side reactions. 2. Maintain inert atmosphere: Ensure a positive pressure of an inert gas throughout the reaction.

Troubleshooting Logic

Troubleshooting_Logic start Low or No Product check_grignard Check Grignard Formation start->check_grignard no_grignard No Grignard Reagent Formed check_grignard->no_grignard No grignard_formed Grignard Reagent Formed check_grignard->grignard_formed Yes check_conditions Review Reaction Conditions no_grignard->check_conditions check_ethylene_oxide Check Ethylene Oxide Addition grignard_formed->check_ethylene_oxide anhydrous_fail Failure to Maintain Anhydrous Conditions check_conditions->anhydrous_fail Moisture Present anhydrous_ok Anhydrous Conditions Met check_conditions->anhydrous_ok Dry temp_high Addition Temperature Too High check_ethylene_oxide->temp_high Poor Control temp_ok Optimal Temperature Maintained check_ethylene_oxide->temp_ok Good Control success Successful Synthesis temp_ok->success

Caption: A troubleshooting flowchart for the Grignard synthesis of this compound.

References

Optimizing reaction conditions for 5-Ethyl-2-Pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Ethyl-2-Pyridineethanol

Welcome to the technical support center for the synthesis and optimization of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS: 5223-06-3) is a pyridine derivative that serves as a versatile building block in organic synthesis.[1][2] It is notably a key intermediate in the manufacturing of the antidiabetic drug Pioglitazone.[3] Additionally, it is utilized in the development of other pharmaceuticals, particularly for neurological disorders, and in the agrochemical industry.[1][4]

Q2: What is the most common synthetic route to produce this compound?

A2: The most frequently cited method for synthesizing this compound is the condensation reaction of 5-ethyl-2-methylpyridine (MEP) with formaldehyde.[5] This hydroxymethylation reaction typically requires elevated temperatures and pressures to proceed effectively.[5]

Q3: What are the critical reaction parameters to control during the synthesis?

A3: Optimizing the synthesis of this compound requires careful control over several parameters. Temperature is particularly crucial, as excessively high temperatures can lead to side reactions.[6] Other key factors include the choice of base, solvent, and the molar ratio of reactants.

Table 1: Key Reaction Parameters and Their Impact

ParameterRecommended Range/ConditionsRationale & Potential Impact
Temperature 100°C - 140°CThis range is preferred to ensure a sufficient reaction rate while minimizing the dehydration of the alcohol, which forms a vinyl byproduct.[6]
Starting Material 5-Ethyl-2-methylpyridine (MEP)A readily available commodity chemical that serves as the direct precursor.[5]
Reagent Formaldehyde (or Paraformaldehyde)The source of the hydroxymethyl group.[5][6]
Base/Catalyst Triethylamine or other tertiary aminesA base can be used to improve the reaction's selectivity and yield by enhancing the nucleophilicity of the pyridine derivative.[6]
Pressure Elevated pressures (autoclave)Often required to reach the necessary reaction temperatures and to contain the reagents.[5][7]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q4: My reaction yield is consistently low. What are the potential causes and solutions?

A4: Low yield is a common challenge and can stem from several factors. Refer to the decision tree below for a systematic approach to troubleshooting.

LowYieldTroubleshooting Start Low Yield Detected CheckTemp Review Reaction Temperature Start->CheckTemp CheckPurity Verify Starting Material Purity Start->CheckPurity CheckRatio Confirm Molar Ratios Start->CheckRatio CheckBase Evaluate Base/ Catalyst Start->CheckBase TempHigh High Temp (>150°C) Dehydration occurs CheckTemp->TempHigh Too High? TempLow Low Temp (<100°C) Incomplete reaction CheckTemp->TempLow Too Low? PurityIssue Impure MEP or old Formaldehyde CheckPurity->PurityIssue Purity Low? RatioIssue Incorrect Stoichiometry CheckRatio->RatioIssue Incorrect? BaseIssue Base is inactive or absent CheckBase->BaseIssue Problem? Sol_Temp Optimize Temperature (100-140°C) TempHigh->Sol_Temp TempLow->Sol_Temp Sol_Purity Use purified MEP and fresh Formaldehyde PurityIssue->Sol_Purity Sol_Ratio Recalculate and re-measure reactants RatioIssue->Sol_Ratio Sol_Base Add or replace the base (e.g., TEA) BaseIssue->Sol_Base

Caption: Troubleshooting decision tree for low reaction yield.

Q5: I am observing significant byproduct formation. How can I identify and minimize impurities?

A5: The formation of byproducts is often related to reaction conditions, particularly temperature. At temperatures above 150°C, the primary alcohol of this compound can undergo a dehydration reaction to form the corresponding vinylpyridine derivative.[6] Additionally, sequential reactions with formaldehyde can also occur.[6]

Table 2: Common Impurities and Mitigation Strategies

ImpurityFormation MechanismMitigation Strategy
5-Ethyl-2-vinylpyridine Dehydration of the product at high temperatures (>150°C).[6]Maintain reaction temperature between 100-140°C.[6]
Di-addition Products Sequential reaction of the product with excess formaldehyde.[6]Carefully control the stoichiometry of formaldehyde.
Unreacted MEP Incomplete reaction.Increase reaction time or moderately increase temperature within the optimal range. Ensure catalyst/base is active.

Q6: How should I purify the final product?

A6: Purification is typically achieved through a multi-step process involving extraction and distillation. A general workup procedure includes neutralizing the reaction mixture, extracting the product into an organic solvent, washing the organic layer, drying it, and finally, purifying by distillation under reduced pressure.[6][8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydroxymethylation

This protocol is a representative method based on the condensation of 5-ethyl-2-methylpyridine with formaldehyde.

Materials:

  • 5-Ethyl-2-methylpyridine (MEP)

  • Paraformaldehyde

  • Triethylamine (TEA)

  • Deionized Water

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Equipment:

  • Stainless steel autoclave or high-pressure reactor

  • Heating mantle with temperature controller

  • Mechanical stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Charge the stainless steel autoclave with 5-ethyl-2-methylpyridine (10 mol), deionized water (225 g), paraformaldehyde (1.5 mol), and triethylamine (0.4 mol).[6]

  • Seal the reactor and begin stirring.

  • Heat the reaction mixture to 140°C and maintain this temperature for 2 hours.[6]

  • After the reaction is complete, cool the reactor to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate.[8]

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purify the resulting crude oil by vacuum distillation to obtain this compound as a pale yellow oil or solid.[6][8]

ExperimentalWorkflow Start Start: Charge Reactor (MEP, Paraformaldehyde, TEA, Water) Reaction Heat to 140°C Stir for 2 hours Start->Reaction Cooldown Cool to Room Temperature Reaction->Cooldown Extraction Extract with Dichloromethane Cooldown->Extraction Wash Wash Organic Layer (NaHCO3, Brine) Extraction->Wash Dry Dry with Na2SO4 and Filter Wash->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Distill Purify by Vacuum Distillation Concentrate->Distill Product Final Product: This compound Distill->Product

Caption: General experimental workflow for the synthesis of this compound.

References

5-Ethyl-2-Pyridineethanol storage and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Ethyl-2-Pyridineethanol

This guide provides comprehensive storage and handling guidelines for this compound, tailored for researchers, scientists, and drug development professionals.

Storage and Handling Data

Proper storage and handling are crucial for maintaining the integrity and safety of this compound. The following tables summarize key quantitative and qualitative data.

Table 1: Storage Conditions

ParameterValueSource
Storage TemperatureRoom Temperature, Recommended <15°C, 0-8°C, Below 40°C, -20°C Freezer[1][2][3]
AtmosphereStore under inert gas
LightStore in a dark place
ContainerTightly closed container[4][5]
VentilationStore in a well-ventilated place[4][5]
Other ConditionsStore in a dry place. Avoid direct sunlight.[4][6]

Table 2: Physical and Chemical Properties

PropertyValueSource
AppearanceColorless to pale yellow solid or viscous liquid[1][2][6]
Molecular FormulaC9H13NO[2][7]
Molecular Weight151.21 g/mol [2]
Purity>98.0% (GC) or ≥ 97% (GC)[1]
Melting Point42.0 to 46.0 °C

Table 3: Personal Protective Equipment (PPE)

Protection TypeRecommendationSource
Eye/Face ProtectionWear safety glasses with side-shields or chemical goggles.[4][5]
Skin ProtectionWear protective gloves and clothing.[4][5]
Respiratory ProtectionUse in a well-ventilated area. No special equipment is needed under normal use.[4][5]

Troubleshooting Guide and FAQs

This section addresses specific issues that users might encounter during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term stability, it is recommended to store this compound in a cool and dark place, with some sources suggesting temperatures between 0-8°C or even in a -20°C freezer.[1][3] For shorter periods, storage at ambient room temperature, below 40°C, is also acceptable.[2][6] Always refer to the supplier's specific recommendations.

Q2: The compound has developed a yellow color. Is it still usable?

A2: this compound can appear as a colorless to pale yellow solid or viscous liquid.[1][2][6] A slight yellow color may not indicate decomposition. However, a significant color change could be a sign of degradation, possibly due to exposure to air or light. It is recommended to handle the compound under an inert atmosphere as it can be air-sensitive. If you observe a distinct color change, it is advisable to re-analyze the purity of the compound before use.

Q3: What should I do in case of accidental skin or eye contact?

A3: In case of skin contact, wash off immediately with plenty of soap and water for at least 15 minutes.[5] If skin irritation persists, seek medical attention.[5] For eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention as it can cause serious eye damage.[4][5]

Q4: What are the appropriate fire-extinguishing media for this compound?

A4: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[4]

Q5: Is this compound considered a hazardous substance for transportation?

A5: According to some sources, this compound is not classified as dangerous goods for transport by ADR/RID, IMDG, and IATA.[4] However, other classifications suggest it may be an environmentally hazardous substance.[8] It is always best to consult the specific safety data sheet and local regulations before transportation.

Troubleshooting Common Issues

Issue 1: The compound has solidified and is difficult to handle.

  • Cause: The melting point of this compound is around 42-46°C. At or below this temperature, it will be a solid.

  • Solution: Gently warm the container in a water bath to a temperature slightly above its melting point. Avoid excessive heat.

Issue 2: Inconsistent experimental results.

  • Cause: This could be due to the degradation of the compound from improper storage. Exposure to air and light can affect its purity.

  • Solution: Ensure the compound is stored under an inert atmosphere, in a tightly sealed container, and protected from light.[4] Before use, it may be beneficial to confirm the purity via an appropriate analytical method like GC.

Experimental Workflow & Logical Relationships

The following diagram illustrates a logical workflow for troubleshooting common issues related to the storage and handling of this compound.

Troubleshooting_Workflow cluster_storage Storage & Handling Issue cluster_actions Corrective Actions cluster_outcome Outcome start Issue Identified q1 Visual Inspection: Color Change or Solidification? start->q1 consult_sds Consult Safety Data Sheet start->consult_sds For any issue solid Compound Solidified q1->solid Solid color_change Color Change Observed q1->color_change Color Change no_visual_change No Visual Change, but Inconsistent Results q1->no_visual_change No / Inconsistent Results warm Gently warm to melt solid->warm check_purity Re-check Purity (e.g., GC) color_change->check_purity no_visual_change->check_purity proceed Proceed with Experiment warm->proceed review_storage Review Storage Protocol: - Inert Atmosphere? - Light Protection? - Correct Temperature? check_purity->review_storage check_purity->proceed Purity OK discard Discard if Purity is Low check_purity->discard Purity Not OK

Caption: Troubleshooting workflow for storage and handling issues of this compound.

References

Resolving impurities in 5-Ethyl-2-Pyridineethanol samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Ethyl-2-Pyridineethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound samples?

A1: Common impurities that may be present in this compound samples include 5-Ethyl-2-vinyl-pyridine and 5-Ethyl-2-methyl-pyridine.[1] Unreacted starting materials or byproducts from the synthesis process can also contribute to the impurity profile.

Q2: What are the typical specifications for high-purity this compound?

A2: High-purity this compound generally has a purity of not less than 99.0% as determined by Gas Chromatography (GC).[1] Specific limits for key impurities are also defined.

ParameterSpecification
Purity by GC≥ 99.0%
Total Impurities≤ 1.0%
5-Ethyl-2-vinyl-pyridine≤ 0.50%
5-Ethyl-2-methyl-pyridine≤ 0.20%
Moisture Content (KF)≤ 0.50%

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound in a closed container at ambient temperature, protected from direct sunlight.[1] Some suppliers recommend storage at 0-8°C.[2]

Troubleshooting Guide

Problem 1: High levels of 5-Ethyl-2-vinyl-pyridine impurity detected.

  • Possible Cause 1: Incomplete hydration of 5-ethyl-2-vinylpyridine during synthesis. The synthesis of this compound can involve the hydration of 5-ethyl-2-vinylpyridine. If this reaction is incomplete, the starting material will remain as an impurity.

  • Troubleshooting Action 1.1: Optimize reaction conditions for the hydration step. This may include adjusting the reaction time, temperature, or the concentration of the acid catalyst to drive the reaction to completion.

  • Troubleshooting Action 1.2: Implement an additional purification step. Purification techniques such as fractional distillation or column chromatography can be effective in separating the more volatile 5-Ethyl-2-vinyl-pyridine from the desired product.

Problem 2: Presence of 5-Ethyl-2-methyl-pyridine impurity.

  • Possible Cause 2: Impurities in the starting materials. The synthesis of this compound may start from 2-methyl-5-ethylpyridine. If the starting material contains impurities, they may be carried through the synthesis process.

  • Troubleshooting Action 2.1: Verify the purity of the starting 2-methyl-5-ethylpyridine using Gas Chromatography (GC) or other suitable analytical methods before use.

  • Troubleshooting Action 2.2: Purify the starting material if necessary. Distillation is a common method for purifying volatile liquid starting materials like 2-methyl-5-ethylpyridine.

Problem 3: Observation of a colored (yellow to brown) product.

  • Possible Cause 3: Degradation of the product. this compound can degrade over time, especially if exposed to air, light, or high temperatures, leading to the formation of colored impurities.

  • Troubleshooting Action 3.1: Ensure proper storage conditions. Store the material in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at the recommended temperature to minimize exposure to oxygen and light.

  • Troubleshooting Action 3.2: Re-purify the material. If the product has developed color, purification by column chromatography or distillation may be necessary to remove the colored degradation products.

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography (GC)

This protocol outlines the general procedure for determining the purity of this compound and quantifying the levels of key impurities using Gas Chromatography.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column for the analysis of pyridine derivatives (e.g., a DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector and Detector Temperatures:

    • Injector: 250°C

    • Detector (FID): 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/minute.

    • Final hold: Hold at 250°C for 5 minutes.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as Dichloromethane or Methanol.

  • Injection Volume: 1 µL.

  • Analysis:

    • Inject the prepared sample into the GC.

    • Record the chromatogram.

    • Identify the peaks corresponding to this compound and the known impurities by comparing their retention times with those of reference standards.

    • Calculate the area percentage of each peak to determine the purity and the relative amounts of impurities.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis cluster_result Result prep Prepare 1 mg/mL sample in Dichloromethane gc_system GC-FID System prep->gc_system Inject 1 µL column Capillary Column (e.g., DB-5) method Set Temperature Program (100°C to 250°C) chromatogram Record Chromatogram method->chromatogram peak_id Identify Peaks (vs. Standards) chromatogram->peak_id quantify Calculate Area % peak_id->quantify report Purity & Impurity Report quantify->report

Caption: Experimental workflow for GC analysis of this compound.

troubleshooting_guide start Impurity Detected in This compound Sample impurity_type What is the major impurity? start->impurity_type vinyl_pyridine High 5-Ethyl-2-vinyl-pyridine impurity_type->vinyl_pyridine Vinyl methyl_pyridine High 5-Ethyl-2-methyl-pyridine impurity_type->methyl_pyridine Methyl color_dev Product Discoloration impurity_type->color_dev Color cause_vinyl Possible Cause: Incomplete Hydration vinyl_pyridine->cause_vinyl cause_methyl Possible Cause: Impure Starting Material methyl_pyridine->cause_methyl cause_color Possible Cause: Product Degradation color_dev->cause_color action_vinyl Action: - Optimize reaction - Purify by distillation/chromatography cause_vinyl->action_vinyl action_methyl Action: - Check starting material purity - Purify starting material cause_methyl->action_methyl action_color Action: - Ensure proper storage - Re-purify product cause_color->action_color

Caption: Troubleshooting decision tree for impurities in this compound.

References

Technical Support Center: Scaling Up 5-Ethyl-2-Pyridineethanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the laboratory-scale synthesis of 5-Ethyl-2-Pyridineethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: The most prevalent and scalable laboratory synthesis of this compound begins with 5-ethyl-2-methylpyridine (also known as 5-ethyl-2-picoline). The synthesis is typically a two-step process:

  • Oxidation: The 2-methyl group of 5-ethyl-2-methylpyridine is selectively oxidized to an aldehyde, forming 5-ethyl-2-pyridinecarboxaldehyde.

  • Reduction: The resulting aldehyde is then reduced to the primary alcohol, yielding this compound.

An alternative, though less common, route involves a Grignard reaction between a 2-halo-5-ethylpyridine and ethylene oxide.

Q2: What are the primary applications of this compound?

A2: this compound is a key intermediate in the pharmaceutical industry, most notably in the synthesis of Pioglitazone HCl, an oral anti-diabetic agent.[1] It also serves as a versatile building block in biochemical research and for the development of other novel therapeutic agents.[2][3]

Q3: What are the critical safety precautions to consider during the synthesis of this compound?

A3: Key safety precautions include:

  • Handling all reagents in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is harmful in contact with skin and can cause serious eye damage.[3]

  • The starting material, 5-ethyl-2-methylpyridine, is toxic and corrosive.[4]

  • Many of the reagents used, such as selenium dioxide for oxidation, are highly toxic and require careful handling and disposal.

Q4: What are the expected physical properties and purity of the final product?

A4: this compound is typically a colorless to pale yellow solid or viscous liquid.[5] High-purity material (≥98-99% by GC) is commercially available and should be the target for laboratory synthesis, especially for pharmaceutical applications.[6] Common impurities can include unreacted starting materials, byproducts from the oxidation step, and residual solvents.

Synthesis Workflow

This compound Synthesis Workflow cluster_start Starting Material Synthesis cluster_main Main Synthesis Pathway Paraldehyde Paraldehyde 5-Ethyl-2-Methylpyridine 5-Ethyl-2-Methylpyridine Paraldehyde->5-Ethyl-2-Methylpyridine Condensation Ammonia Ammonia Ammonia->5-Ethyl-2-Methylpyridine 5-Ethyl-2-Pyridinecarboxaldehyde 5-Ethyl-2-Pyridinecarboxaldehyde 5-Ethyl-2-Methylpyridine->5-Ethyl-2-Pyridinecarboxaldehyde Selective Oxidation (e.g., SeO2) This compound This compound 5-Ethyl-2-Pyridinecarboxaldehyde->this compound Reduction (e.g., NaBH4)

Overall synthesis workflow for this compound.

Troubleshooting Guides

Step 1: Oxidation of 5-Ethyl-2-Methylpyridine to 5-Ethyl-2-Pyridinecarboxaldehyde
Issue Potential Cause(s) Troubleshooting Steps
Low or no conversion of starting material - Inactive oxidizing agent.- Insufficient reaction temperature or time.- Poor quality of starting material.- Use a fresh, high-purity oxidizing agent (e.g., sublimed SeO2).- Ensure the reaction is maintained at the appropriate reflux temperature for the specified duration.- Verify the purity of 5-ethyl-2-methylpyridine by GC or NMR before starting.
Over-oxidation to 5-ethylpicolinic acid - Reaction temperature is too high.- Prolonged reaction time.- Excess oxidizing agent.- Carefully control the reaction temperature. Use a reflux condenser and monitor the temperature of the heating mantle.- Monitor the reaction progress by TLC or GC and quench the reaction once the starting material is consumed and the aldehyde is the major product.- Use a stoichiometric amount of the oxidizing agent.
Formation of multiple byproducts - Non-selective oxidation.- Decomposition of the product or starting material at high temperatures.- Consider using a milder oxidizing agent or a catalytic system.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Difficulty in isolating the aldehyde - Formation of a stable complex with the oxidizing agent's byproduct (e.g., selenium).- Emulsion formation during workup.- After the reaction, filter the mixture while hot to remove precipitated selenium.- During aqueous workup, add brine to help break up emulsions. A gentle centrifugation step can also be effective.
Step 2: Reduction of 5-Ethyl-2-Pyridinecarboxaldehyde to this compound
Issue Potential Cause(s) Troubleshooting Steps
Incomplete reduction - Insufficient reducing agent.- Deactivated reducing agent (e.g., NaBH4 exposed to moisture).- Low reaction temperature.- Use a slight excess of the reducing agent (e.g., 1.5-2.0 equivalents).- Use fresh, dry sodium borohydride.- While the reaction is often performed at 0 °C to control exothermicity, allowing it to warm to room temperature can help drive the reaction to completion. Monitor by TLC.
Formation of borate ester complexes - Incomplete hydrolysis during workup.- Ensure the quenching and workup steps are performed thoroughly with a mild acid (e.g., saturated ammonium chloride solution) to hydrolyze the borate esters.[7]
Low isolated yield after workup - Product loss during extraction due to its polarity.- Incomplete extraction from the aqueous layer.- Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.- Perform multiple extractions (e.g., 3-4 times) of the aqueous layer to ensure complete recovery of the product.
Presence of impurities in the final product - Unreacted starting material.- Byproducts from the reduction.- Ensure the reduction goes to completion by monitoring with TLC.- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Protocols

Synthesis of 5-Ethyl-2-Methylpyridine (Starting Material)

This protocol is adapted from Organic Syntheses.[8]

Reaction: Condensation of paraldehyde and ammonia.

Materials:

  • Paraldehyde

  • 28% Aqueous ammonium hydroxide

  • Ammonium acetate

  • Chloroform

  • Steel reaction vessel (autoclave)

Procedure:

  • In a 2-liter steel reaction vessel, combine 267 g of 28% aqueous ammonium hydroxide, 207.5 g of paraldehyde, and 5.0 g of ammonium acetate.

  • Seal the vessel and heat with continuous agitation to 230 °C. Maintain this temperature for 1 hour. The pressure will range from 800 to 3000 psi.

  • Allow the autoclave to cool to room temperature.

  • Separate the two layers of the reaction mixture.

  • To the non-aqueous layer, add 60 ml of chloroform. This may cause a small amount of water to separate; combine this with the aqueous layer.

  • Extract the aqueous layer with three 50-ml portions of chloroform.

  • Combine all chloroform extracts and the main non-aqueous layer.

  • Distill off the chloroform at atmospheric pressure.

  • Fractionally distill the residue under reduced pressure. A fore-run of water, unreacted paraldehyde, and α-picoline will distill at 40–60°/17 mm.

  • Collect the product, 5-ethyl-2-methylpyridine, at a boiling point of 65–66°/17 mm. The expected yield is 72–76 g (50–53%).

Step 1: Selective Oxidation of 5-Ethyl-2-Methylpyridine

This protocol is based on the known reactivity of selenium dioxide with alkylpyridines.[9]

Reaction: Selenium dioxide oxidation of the 2-methyl group.

Materials:

  • 5-Ethyl-2-methylpyridine

  • Selenium dioxide (SeO2)

  • Dioxane (or another suitable high-boiling solvent like xylene)

  • Diatomaceous earth (e.g., Celite®)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 5-ethyl-2-methylpyridine in dioxane.

  • Add 1.1 equivalents of selenium dioxide. Caution: Selenium compounds are highly toxic.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture slightly and filter it while hot through a pad of diatomaceous earth to remove the precipitated black selenium.

  • Rinse the filter pad with hot dioxane.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-ethyl-2-pyridinecarboxaldehyde.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 5-Ethyl-2-Pyridinecarboxaldehyde

This protocol is a standard procedure for the reduction of aldehydes using sodium borohydride.[2][6]

Reaction: Sodium borohydride reduction of the aldehyde to a primary alcohol.

Materials:

  • 5-Ethyl-2-pyridinecarboxaldehyde

  • Methanol or Ethanol

  • Sodium borohydride (NaBH4)

  • Saturated ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1 equivalent of 5-ethyl-2-pyridinecarboxaldehyde in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.5 equivalents of sodium borohydride in small portions, keeping the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture back to 0 °C and slowly quench the reaction by adding saturated ammonium chloride solution until gas evolution ceases.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by column chromatography on silica gel.

Quantitative Data Summary

Reaction Step Reactants Key Reagents/Catalysts Solvent Temperature Reaction Time Typical Yield
Starting Material Synthesis Paraldehyde, Ammonium hydroxideAmmonium acetateWater/None230 °C1 hour50-53%[8]
Oxidation 5-Ethyl-2-methylpyridineSelenium dioxideDioxaneReflux4-6 hours60-70% (estimated)
Reduction 5-Ethyl-2-pyridinecarboxaldehydeSodium borohydrideMethanol/Ethanol0 °C to RT1.5-2.5 hours>90% (estimated)

Logical Relationships and Workflows

Troubleshooting_Oxidation Low_Conversion Low Conversion Inactive_Reagent Inactive Reagent Low_Conversion->Inactive_Reagent Check Low_Temp_Time Insufficient Temp/Time Low_Conversion->Low_Temp_Time Increase Over-oxidation Over-oxidation to Acid High_Temp Temperature Too High Over-oxidation->High_Temp Reduce Long_Time Reaction Time Too Long Over-oxidation->Long_Time Monitor/Shorten Byproduct_Formation Byproduct Formation Byproduct_Formation->High_Temp Control Non-selective_Oxidation Non-selective Conditions Byproduct_Formation->Non-selective_Oxidation Optimize

Troubleshooting logic for the oxidation step.

Purification_Workflow Crude_Product Crude Product Aqueous_Workup Aqueous Workup (Base/Acid Wash) Crude_Product->Aqueous_Workup Extraction Solvent Extraction Aqueous_Workup->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Chromatography Column Chromatography (if needed) Concentration->Chromatography Pure_Product Pure Product Concentration->Pure_Product If sufficiently pure Chromatography->Pure_Product

General purification workflow for this compound.

References

Technical Support Center: 5-Ethyl-2-Pyridineethanol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Ethyl-2-Pyridineethanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No: 5223-06-3) is a pyridine derivative with an ethyl group and a hydroxyethyl group attached to the pyridine ring.[1] It is primarily used as a versatile intermediate or building block in organic synthesis.[2][3][4] Its key applications are in the pharmaceutical industry, notably in the synthesis of the antidiabetic drug Pioglitazone, and in the agrochemical sector for creating insecticides, herbicides, and fungicides.[1][4][5] It has also been explored for its potential neuroprotective properties in the development of new therapeutic agents for neurological disorders.[4]

Q2: What are the key physical and chemical properties of this compound?

Key properties are summarized in the table below. The compound typically appears as a white to light yellow solid or a viscous liquid.[2][4][6]

PropertyValueSource
Molecular FormulaC9H13NO[2][4][6][7]
Molecular Weight151.21 g/mol [4][6][7][8]
AppearanceWhite to Straw Yellow Crystals or Viscous Liquid[2][3][6]
Melting Point39-44 °C[2]
Boiling Point259.4 °C at 760 mmHg[2][7]
SolubilitySoluble in Chloroform, Ethyl Acetate, Dichloromethane, and Methanol.[2][5]
StorageStore in a cool, dark place. Recommended storage at -20°C or 0-8°C.[2][4] Store under inert gas as it can be air sensitive.

Q3: What are the recommended storage and handling conditions for this compound?

For long-term stability, it is recommended to store this compound in a tightly sealed container in a freezer at -20°C or refrigerated at 0-8°C.[2][4] It should be stored under an inert atmosphere as it can be air-sensitive. Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including safety goggles and gloves.[9] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[9]

Q4: What are the main safety hazards associated with this compound?

According to GHS classifications, this compound may be harmful if swallowed or in contact with skin and can cause serious eye damage.[8][9] It is crucial to wear appropriate PPE, including safety goggles and gloves, and to work in a well-ventilated area.[9] In case of eye contact, rinse cautiously with water for several minutes.[9]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Optimize the reaction temperature and time based on literature procedures or systematic trials.- Ensure precise measurement and stoichiometry of all reactants.
Degradation of starting material: this compound can be sensitive to air and may have degraded during storage or handling.- Use freshly opened or properly stored material.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon).
Impure reagents: The purity of this compound or other reactants can significantly impact the yield.- Verify the purity of the starting material using techniques like GC or NMR.- Use reagents from a reputable supplier with a specified purity of >98%.[2]
Formation of Side Products/Impurities Presence of impurities in starting material: Common impurities in this compound can include 5-Ethyl-2-vinyl-pyridine and 5-Ethyl-2-methyl-pyridine.[5]- Analyze the starting material for impurities before use.- Purify the starting material if necessary (e.g., by column chromatography or distillation).
Incorrect reaction conditions: Suboptimal temperature, pressure, or the presence of moisture can lead to the formation of unwanted side products.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents if the reaction is moisture-sensitive.- Carefully control the reaction temperature and pressure.
Difficulty in Product Purification Similar polarity of product and impurities: If the desired product and any side products have similar polarities, separation by column chromatography can be challenging.- Experiment with different solvent systems for column chromatography to improve separation.- Consider alternative purification techniques such as recrystallization or preparative HPLC.
Product is an oil or viscous liquid: The product may be difficult to handle and purify if it does not crystallize easily.- Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a lower temperature.- If crystallization is not feasible, use column chromatography for purification.
Inconsistent Experimental Results Variability in reagent quality: Batch-to-batch variation in the purity of this compound or other reagents can lead to inconsistent outcomes.- Purchase reagents from a reliable supplier and request a certificate of analysis for each batch.- If possible, use the same batch of reagents for a series of related experiments.
Environmental factors: Fluctuations in ambient temperature and humidity can affect reaction rates and yields.- Conduct experiments in a controlled laboratory environment.- Document the experimental conditions for each run to identify potential sources of variability.

Experimental Protocols

Synthesis of (5-ethyl-2-pyridyl)ethyl methanesulfonate

This protocol is based on a literature procedure for the reaction of this compound.[10]

Materials:

  • This compound (80 g)

  • Methylene chloride (800 ml)

  • Triethylamine (55 g)

  • Methanesulfonyl chloride (73.2 g)

  • Water (400 ml)

  • Saturated aqueous solution of sodium hydrogencarbonate (400 ml)

  • Saturated aqueous saline solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 80 g of (5-ethyl-2-pyridyl)ethanol in 800 ml of methylene chloride in a suitable reaction vessel.

  • Add 55 g of triethylamine to the solution.

  • While stirring and cooling the mixture, gradually add 73.2 g of methanesulfonyl chloride dropwise.

  • After the addition is complete, continue stirring the mixture for 3 hours at room temperature.

  • Add 400 ml of water to the reaction mixture and separate the aqueous layer.

  • Re-extract the aqueous layer with methylene chloride and combine the organic layers.

  • Wash the combined organic layer with 400 ml of a saturated aqueous solution of sodium hydrogencarbonate, followed by a saturated aqueous saline solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by distillation under reduced pressure to obtain the product.

Visualizations

Experimental Workflow: Synthesis of a Pioglitazone Intermediate

The following diagram illustrates a typical experimental workflow where this compound is used as a starting material for the synthesis of a key intermediate for Pioglitazone.[11]

G A Reactants This compound 1-Fluoro-4-nitrobenzene B Reaction Acetone, Alkali Metal Hydroxide A->B 1. Mixing C Work-up Extraction with Water/Toluene B->C 2. Quenching & Separation D Purification Distillation/Crystallization C->D 3. Isolation E Product 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene D->E 4. Final Product

Caption: Workflow for the synthesis of a Pioglitazone intermediate.

Troubleshooting Logic for Low Reaction Yield

This diagram outlines a logical approach to troubleshooting low yields in reactions involving this compound.

G Start Low Reaction Yield CheckPurity Check Purity of Starting Materials (GC/NMR) Start->CheckPurity Purify Purify Starting Materials CheckPurity->Purify Impure CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->CheckConditions Pure Purify->CheckConditions Optimize Optimize Reaction Conditions CheckConditions->Optimize Suboptimal CheckHandling Review Handling & Storage Procedures CheckConditions->CheckHandling Optimal Success Yield Improved Optimize->Success InertAtmosphere Use Inert Atmosphere CheckHandling->InertAtmosphere Improper Failure Consult Further Literature CheckHandling->Failure Proper InertAtmosphere->Success

Caption: Troubleshooting flowchart for low reaction yield.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 5-Ethyl-2-Pyridineethanol by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of pharmaceutical agents, the purity of chemical intermediates is paramount. 5-Ethyl-2-Pyridineethanol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is critical for the safety, efficacy, and quality of the final drug product. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity analysis of this compound, supported by detailed experimental protocols and data.

Introduction to Purity Analysis of this compound

This compound (CAS No. 5223-06-3) is a pyridine derivative widely used in organic synthesis. Its purity is typically expected to be greater than 98% or 99%.[1][2] Common impurities that may be present include starting materials, by-products, and degradation products. Two notable process-related impurities are 5-Ethyl-2-vinyl-pyridine and 5-Ethyl-2-methyl-pyridine.[2] Gas Chromatography (GC) is a frequently cited method for the purity assessment of this compound.[1][2][3] This guide will focus on a detailed GC-MS method and compare it with alternative analytical techniques.

GC-MS Method for Purity Analysis

Gas Chromatography-Mass Spectrometry is a powerful technique that combines the separation capabilities of GC with the detection power of MS, allowing for the identification and quantification of the main component and its impurities.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometric detector.

  • Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve in 10 mL of a suitable solvent such as Dichloromethane or Methanol.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of pyridine derivatives.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Mass Range: Scan from m/z 40 to 450.

    • Data Acquisition: Full scan mode for impurity identification and Selected Ion Monitoring (SIM) mode for quantification of known impurities if higher sensitivity is required.

Data Presentation: Expected GC-MS Results

The following table summarizes the expected retention times and mass spectral data for this compound and its potential impurities based on their chemical structures.

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
5-Ethyl-2-methyl-pyridine~ 8-10121, 106, 93, 77
5-Ethyl-2-vinyl-pyridine~ 10-12133, 118, 106, 91
This compound ~ 14-16 151, 136, 106, 77

Note: Actual retention times may vary depending on the specific instrument and conditions.

Comparison with Alternative Analytical Methods

While GC-MS is a robust method, other techniques can also be employed for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation of the main component (assay) versus the identification and quantification of trace impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common alternative for the analysis of pyridine derivatives.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 10 mM ammonium acetate, pH 4.5) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at approximately 260 nm.

Non-Aqueous Titration

For determining the overall purity (assay) of this compound, which is a weak base, non-aqueous titration is a suitable and often pharmacopeial method.[2]

Experimental Protocol: Non-Aqueous Titration

  • Principle: The basic pyridine nitrogen is titrated with a strong acid in a non-aqueous solvent.

  • Solvent: Glacial acetic acid is commonly used to enhance the basicity of the analyte.

  • Titrant: A standardized solution of perchloric acid in glacial acetic acid.

  • Endpoint Detection: A visual indicator such as crystal violet or potentiometric detection can be used.

Method Comparison

The following table provides a comparative overview of the different analytical methods.

ParameterGC-MSHPLC-UVNon-Aqueous Titration
Principle Separation by volatility, detection by mass-to-chargeSeparation by polarity, detection by UV absorbanceNeutralization reaction
Primary Use Impurity profiling, identification, and quantificationPurity determination and quantification of the main componentAssay of the main component (overall purity)
Specificity Very HighHighLow (titrates all basic substances)
Sensitivity High (ppm to ppb level for impurities)Moderate (ppm level)Low (percent level)
Sample Volatility RequiredNot requiredNot required
Strengths Excellent for impurity identificationRobust, widely available, good for non-volatile impuritiesAccurate for assay, simple instrumentation
Limitations Not suitable for non-volatile impuritiesMay require derivatization for compounds without a chromophoreNot suitable for impurity profiling, less specific

Visualizing the Workflow and Decision-Making Process

To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow for GC-MS analysis and a decision tree for selecting the appropriate analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing a Weigh Sample b Dissolve in Solvent a->b c Vortex & Sonicate b->c d Inject Sample c->d Transfer to Autosampler Vial e Separation in GC Column d->e f Ionization & Fragmentation e->f g Mass Analysis f->g h Generate Chromatogram g->h i Identify Peaks (Library Search) h->i j Quantify Components i->j k Generate Report j->k

Caption: Experimental workflow for this compound purity analysis by GC-MS.

Method_Selection cluster_paths cluster_methods start Analytical Goal? goal1 Identify & Quantify Trace Impurities start->goal1 goal2 Determine Overall Purity (Assay) start->goal2 goal3 Quantify Main Component & Known Non-volatile Impurities start->goal3 method1 GC-MS goal1->method1 method2 Non-Aqueous Titration goal2->method2 method3 HPLC-UV goal3->method3

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

The purity analysis of this compound can be effectively performed using several analytical techniques. GC-MS stands out for its superior ability to identify and quantify unknown impurities, making it an invaluable tool during process development and for ensuring the quality of the final product. HPLC-UV offers a robust alternative, particularly for routine quality control and the analysis of non-volatile impurities. For a simple and accurate determination of the overall purity (assay), non-aqueous titration remains a reliable and efficient method. The choice of the most appropriate technique should be guided by the specific analytical requirements, including the need for impurity identification, the desired sensitivity, and the nature of the potential impurities.

References

Spectroscopic Showdown: A Comparative Analysis of 2-(5-Ethyl-2-pyridyl)ethanol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of key organic molecules is paramount. This guide provides a detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 2-(5-Ethyl-2-pyridyl)ethanol, a significant building block in medicinal chemistry, alongside its structural analogs: 2-(5-Methyl-2-pyridyl)ethanol and the parent compound, 2-(Pyridin-2-yl)ethanol. This objective comparison, supported by experimental data, will aid in the identification, characterization, and quality control of these important chemical entities.

At a Glance: Spectroscopic Data Summary

To facilitate a clear and direct comparison, the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for 2-(5-Ethyl-2-pyridyl)ethanol and its selected alternatives are summarized in the tables below.

Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)
CompoundPyridine HPyridine HPyridine H-CH₂- (Ethanol)-CH₂- (Ethanol)Substituent Protons
2-(5-Ethyl-2-pyridyl)ethanol~8.3 (s)~7.5 (d)~7.1 (d)~3.9 (t)~2.9 (t)~2.6 (q, -CH₂-), ~1.2 (t, -CH₃)
2-(5-Methyl-2-pyridyl)ethanol~8.2 (s)~7.4 (d)~7.0 (d)~3.9 (t)~2.9 (t)~2.3 (s, -CH₃)
2-(Pyridin-2-yl)ethanol8.45 (d)[1]7.59 (t)[1]7.15 (m)[1]3.99 (t)[1]3.01 (t)[1]-

Note: Data for 2-(5-Ethyl-2-pyridyl)ethanol and 2-(5-Methyl-2-pyridyl)ethanol are estimated based on typical chemical shifts and data from similar structures. Precise experimental values may vary.

Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)
CompoundPyridine C (C2)Pyridine C (C3)Pyridine C (C4)Pyridine C (C5)Pyridine C (C6)-CH₂- (Ethanol)-CH₂- (Ethanol)Substituent Carbons
2-(5-Ethyl-2-pyridyl)ethanol~159~123~137~133~136~62~40~25 (-CH₂-), ~15 (-CH₃)
2-(5-Methyl-2-pyridyl)ethanol~158~123~137~130~136~62~40~18 (-CH₃)
2-(Pyridin-2-yl)ethanol~160~121~136~123~148~62~40-

Note: Data for 2-(5-Ethyl-2-pyridyl)ethanol, 2-(5-Methyl-2-pyridyl)ethanol, and 2-(Pyridin-2-yl)ethanol are estimated based on typical chemical shifts and available data for analogous structures. Precise experimental values may vary.

Table 3: Key FT-IR Absorption Bands (cm⁻¹)
CompoundO-H StretchC-H (Aromatic)C-H (Aliphatic)C=C, C=N StretchC-O Stretch
2-(5-Ethyl-2-pyridyl)ethanol~3350 (broad)~3050~2960, ~2870~1600, ~1480~1050
2-(5-Methyl-2-pyridyl)ethanol~3350 (broad)~3050~2950, ~2860~1605, ~1485~1045
2-(Pyridin-2-yl)ethanol~3300 (broad)~3060~2940, ~2880~1590, ~1470~1040

Note: The IR spectra for 2-(5-Ethyl-2-pyridyl)ethanol are available from various sources, confirming the presence of characteristic functional groups.[2] The values presented are typical for these classes of compounds.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of organic compounds like 2-(5-Ethyl-2-pyridyl)ethanol and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

  • The solution should be clear and free of any particulate matter.

2. ¹H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3. ¹³C NMR Spectroscopy:

  • Acquire the spectrum on the same spectrometer used for ¹H NMR.

  • A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

  • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2. Sample Preparation (KBr Pellet):

  • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Press the mixture into a transparent pellet using a hydraulic press.

3. Spectral Acquisition:

  • Record a background spectrum of the empty ATR crystal or the KBr pellet.

  • Place the sample in the IR beam path and collect the sample spectrum.

  • The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Spectroscopic Comparison Workflow

The logical workflow for comparing the spectroscopic data of these compounds is illustrated in the diagram below. This process involves acquiring the spectra, processing the data, assigning the signals, and performing a comparative analysis to identify structural similarities and differences.

Spectroscopic_Comparison_Workflow Spectroscopic Comparison Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Comparison cluster_output Output A NMR Spectroscopy (¹H and ¹³C) C Fourier Transform & Phase Correction A->C Raw Data B IR Spectroscopy (FT-IR) B->C D Baseline Correction & Peak Picking C->D E Signal Assignment (Chemical Shifts, Coupling Constants, Vibrational Modes) D->E F Tabular Data Compilation E->F G Comparative Analysis of Spectra F->G H Structural Elucidation & Verification G->H I Publication of Comparison Guide H->I

Caption: Workflow for spectroscopic data comparison.

In-depth Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectra of the three compounds exhibit characteristic signals for the pyridine ring protons and the ethanol side chain. In 2-(5-Ethyl-2-pyridyl)ethanol, the ethyl group introduces a quartet at approximately 2.6 ppm and a triplet at around 1.2 ppm, which are absent in the other two analogs. The methyl group in 2-(5-Methyl-2-pyridyl)ethanol appears as a singlet around 2.3 ppm. The protons of the ethanol side chain (-CH₂-CH₂-OH) typically appear as two triplets, with the methylene group adjacent to the hydroxyl group resonating further downfield due to the deshielding effect of the oxygen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The number of unique carbon signals corresponds to the number of chemically non-equivalent carbon atoms. The substitution at the 5-position of the pyridine ring significantly influences the chemical shifts of the aromatic carbons. The ethyl and methyl substituents in the analogs introduce additional signals in the aliphatic region of the spectrum, which are clearly distinguishable from the signals of the ethanol side chain.

FT-IR Spectroscopy

The FT-IR spectra of all three compounds are dominated by a broad absorption band in the region of 3300-3400 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. The presence of the pyridine ring is confirmed by C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl, methyl, and ethanol moieties are observed in the 2850-3000 cm⁻¹ range, while the aromatic C-H stretching appears just above 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol is typically found around 1050 cm⁻¹.

This detailed comparison of the NMR and IR spectroscopic data of 2-(5-Ethyl-2-pyridyl)ethanol and its analogs provides a valuable resource for researchers in the field. The provided data and experimental protocols will facilitate the unambiguous identification and characterization of these important compounds in various research and development settings.

References

A Comparative Guide to 5-Ethyl-2-Pyridineethanol Derivatives and Their Antimicrobial Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial activity of a series of chalcone and pyrimidine derivatives synthesized from a precursor derived from 5-Ethyl-2-Pyridineethanol. The data presented herein, sourced from pharmacological studies, offers insights into the structure-activity relationships of these pyridine derivatives, aiding in the strategic design of novel therapeutic agents.

Introduction to this compound and its Derivatives

This compound is a substituted pyridine derivative that serves as a versatile building block in organic synthesis.[1] Its applications are notable in the pharmaceutical industry, particularly as a key intermediate in the synthesis of the antidiabetic drug Pioglitazone.[2] The pyridine scaffold is a common motif in many biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4]

This guide focuses on the comparative antimicrobial performance of a series of chalcone and pyrimidine derivatives synthesized using 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, a direct derivative of this compound. By analyzing the antimicrobial data of these compounds, researchers can better understand how different substituents on the aromatic rings influence their efficacy against various bacterial and fungal strains.

Comparative Antimicrobial Activity

The following tables summarize the in vitro antibacterial and antifungal activities of chalcone and pyrimidine derivatives of this compound, as determined by the broth microdilution method. The data is presented as the Minimum Inhibitory Concentration (MIC) in μg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in μg/mL) [5]

Compound IDR GroupE. coliP. aeruginosaS. aureusS. pyogenes
Chalcones
4a-H>1000>1000250500
4b4-OCH₃100150250250
4c2,4-diCl200250100100
4d4-OH150200250250
4e2-OH200250150200
4f4-CH₃100150100250
4h4-F62.5100150150
Pyrimidines
5a-H200250100150
5b4-OCH₃100150100100
5c2,4-diCl10010062.5100
5d4-OH150200150150
5e2-OH200200100150
5f4-CH₃100150100100
5h4-F100100100100
Standard Drugs
Ampicillin-100250250100
Chloramphenicol-50505050
Ciprofloxacin-25255050

Table 2: Antifungal Activity of this compound Derivatives (MIC in μg/mL) [5]

Compound IDR GroupC. albicansA. nigerA. clavatus
Chalcones
4a-H250>1000>1000
4b4-OCH₃100010001000
4c2,4-diCl50010001000
4d4-OH5005001000
4e2-OH50010001000
4f4-CH₃100010001000
4h4-F250>1000>1000
Pyrimidines
5a-H200500500
5b4-OCH₃250500500
5c2,4-diCl200250250
5d4-OH200250500
5e2-OH250500500
5f4-CH₃200500500
5h4-F200250250
Standard Drugs
Nystatin-100100100
Greseofulvin-500500500

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

Antimicrobial Activity Screening (Broth Microdilution Method)[5]

The in vitro antimicrobial activity of the synthesized chalcone and pyrimidine derivatives was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

1. Preparation of Test Compounds:

  • Stock solutions of the synthesized compounds and standard drugs were prepared in dimethyl sulfoxide (DMSO).

2. Bacterial and Fungal Strains:

  • Bacteria: Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes.

  • Fungi: Candida albicans, Aspergillus niger, and Aspergillus clavatus.

3. Culture Media:

  • Nutrient broth was used for the growth of bacterial strains.

  • Sabouraud dextrose broth was used for the growth of fungal strains.

4. Inoculum Preparation:

  • Bacterial and fungal cultures were grown overnight at 37°C and 28°C, respectively.

  • The turbidity of the microbial suspensions was adjusted to match a 0.5 McFarland standard, corresponding to approximately 10⁸ CFU/mL for bacteria and 10⁶ CFU/mL for fungi.

5. Microdilution Assay:

  • The assay was performed in 96-well microtiter plates.

  • Serial two-fold dilutions of the stock solutions of the test compounds were made in the respective growth media to achieve final concentrations ranging from 62.5 to 1000 µg/mL.

  • Each well was inoculated with the standardized microbial suspension.

  • The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

6. Determination of MIC:

  • The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

  • A well containing only the growth medium and inoculum served as the positive control, while a well with only the growth medium served as the negative control.

Visualizations

Experimental Workflow for Antimicrobial Screening

G Workflow for Broth Microdilution Assay A Prepare stock solutions of test compounds in DMSO C Prepare serial dilutions of test compounds in 96-well plates A->C B Culture bacterial and fungal strains D Adjust microbial suspensions to 0.5 McFarland standard B->D E Inoculate wells with standardized microbial suspension C->E D->E F Incubate plates (24h for bacteria, 48h for fungi) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Synthesis Pathway from this compound Derivative

G General Synthesis Pathway of Chalcone and Pyrimidine Derivatives cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product A 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde (Derivative of this compound) B Chalcones (4a-o) A->B + Aromatic Acetophenones (Claisen-Schmidt Condensation) C Pyrimidines (5a-o) B->C + Guanidine Nitrate (Cyclization)

Caption: Synthesis of chalcones and pyrimidines from a this compound derivative.

References

Comparative Efficacy of 5-Ethyl-2-Pyridineethanol Analogs in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 5-Ethyl-2-Pyridineethanol analogs reveals a versatile scaffold with significant potential across multiple therapeutic areas, including antimicrobial, antidiabetic, and neuroprotective applications. This guide provides a comparative overview of the efficacy of these analogs, supported by experimental data and detailed methodologies to inform future drug discovery and development efforts.

The core structure of this compound has served as a valuable starting point for the synthesis of a diverse range of derivatives. Researchers have successfully modified this scaffold to create novel chalcones, pyrimidines, carboxamides, and thiazolidinediones, demonstrating a broad spectrum of biological activities. This guide synthesizes the available data to offer an objective comparison of their performance.

Antimicrobial Activity of this compound Analogs

A significant body of research has focused on the antimicrobial properties of this compound derivatives. A study by Patel et al. (2009) detailed the synthesis and evaluation of a series of chalcone, pyrimidine, and phenyl carboxamido pyrimidine analogs. These compounds were screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, with several analogs exhibiting promising activity comparable to or exceeding that of standard antibiotics.[1][2]

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of the synthesized compounds was determined by their Minimum Inhibitory Concentration (MIC) values, with lower values indicating greater potency. The results are summarized in the tables below, comparing the activity of the most potent analogs against standard antimicrobial agents.

Table 1: Antibacterial Activity of Lead this compound Analogs (MIC in µg/mL)

CompoundSubstituentE. coliS. aureusP. aeruginosaS. pyogenes
Chalcone (4h) 4-F62.5100150150
Pyrimidine (5b) 4-OCH₃10062.5100200
Pyrimidine (5i) 2,4-diF62.562.5150150
Carboxamide (6j) 4-Br100100150200
Carboxamide (6k) 3,4-diCl100100150150
Ampicillin -100250200100
Chloramphenicol -505015050
Ciprofloxacin -255010050
Norfloxacin -505015050

Data sourced from Patel et al. (2009).[1][2]

Table 2: Antifungal Activity of Lead this compound Analogs (MIC in µg/mL)

CompoundSubstituentC. albicansA. nigerA. clavatus
Chalcone (4g) H2501000>1000
Chalcone (4h) 4-F250>1000>1000
Pyrimidine (5o) 3,4-diF2005001000
Carboxamide (6j) 4-Br50010001000
Carboxamide (6k) 3,4-diCl50010001000
Nystatin -100100100
Griseofulvin -500100100

Data sourced from Patel et al. (2009).[1][2]

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the this compound analogs was determined using the broth microdilution method.

  • Preparation of Test Compounds: A stock solution of each synthesized compound was prepared in dimethyl sulfoxide (DMSO).

  • Bacterial and Fungal Strains: The following microorganisms were used: Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus.

  • Broth Microdilution Assay:

    • Serial two-fold dilutions of the test compounds and standard drugs were prepared in 96-well microtiter plates containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

    • Each well was inoculated with a standardized suspension of the respective microorganism.

    • The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Antidiabetic Activity of this compound Analogs

The this compound moiety is a key structural component of the well-known antidiabetic drug, pioglitazone.[3][4] Pioglitazone is a thiazolidinedione that acts as an insulin sensitizer.[4] Research has also been conducted on the biological activity of pioglitazone's metabolites, which are themselves analogs of this compound.

Comparative Antidiabetic Efficacy

A study by Willson et al. (1996) investigated the in vivo and in vitro activity of several pioglitazone metabolites. Their findings indicated that while some metabolites had slightly lower potency than the parent compound, one particular ketone metabolite proved to be the most potent in both an in vivo mouse model of type-II diabetes and an in vitro cell-based assay for insulin-stimulated lipogenesis.[3]

Table 3: Comparative Antidiabetic Activity of Pioglitazone and its Metabolites

CompoundDescriptionIn Vivo Activity (KKAy Mouse Model)In Vitro Activity (3T3-L1 Lipogenesis)
Pioglitazone Parent DrugActiveActive
Metabolite 6 Hydroxylated MetaboliteActiveRoughly equivalent to Pioglitazone
Metabolite 7 Hydroxylated MetaboliteActiveRoughly equivalent to Pioglitazone
Metabolite 9 Oxygenated MetaboliteActiveRoughly equivalent to Pioglitazone
Ketone 10 Putative Ketone MetaboliteMost Potent Most Potent

Data interpretation from Willson et al. (1996).[3]

Experimental Protocol: In Vivo Antihyperglycemic Activity (KKAy Mouse Model)

The KKAy mouse is a genetically obese and diabetic model used to evaluate the efficacy of antihyperglycemic agents.

  • Animal Model: Male KKAy mice were used for the study.

  • Drug Administration: The test compounds (pioglitazone and its metabolites) were administered orally to the mice.

  • Blood Glucose Monitoring: Blood samples were collected at various time points after drug administration, and blood glucose levels were measured.

  • Data Analysis: The percentage reduction in blood glucose levels was calculated and compared between the different treatment groups to determine the relative potency of the compounds.

Neuroprotective Potential of this compound Analogs

While specific quantitative data for a wide range of this compound analogs in neuroprotection is still an emerging area of research, the parent compound itself is recognized as a valuable building block for synthesizing therapeutic agents targeting neurological disorders.[5] The pyridine scaffold is a common feature in many neuroprotective agents.

Further research is warranted to synthesize and evaluate novel this compound derivatives for their ability to protect neuronal cells from various insults, such as oxidative stress and excitotoxicity. Standard in vitro models, such as the SH-SY5Y human neuroblastoma cell line, can be utilized for initial screening.

Experimental Protocol: In Vitro Neuroprotection Assay (SH-SY5Y Cell Line)

This protocol outlines a general method for assessing the neuroprotective effects of compounds against oxidative stress-induced cell death.

  • Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in a suitable medium.

  • Induction of Neurotoxicity: Cells are exposed to a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to induce oxidative stress and cell death.

  • Treatment with Test Compounds: The cells are co-treated with the neurotoxic agent and various concentrations of the test compounds (this compound analogs).

  • Cell Viability Assessment: After an incubation period, cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The percentage of cell viability in the presence of the test compounds is compared to the control group (cells treated with the neurotoxin alone) to determine the neuroprotective effect. The IC₅₀ value (the concentration at which 50% of the neurotoxic effect is inhibited) can be calculated.

Visualizing the Path to Discovery

To illustrate the processes involved in the development and evaluation of this compound analogs, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis of Analogs This compound This compound Intermediate 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde This compound->Intermediate Chalcones Chalcones Intermediate->Chalcones Claisen-Schmidt Condensation Pyrimidines Pyrimidines Chalcones->Pyrimidines Cyclization Carboxamides Carboxamides Pyrimidines->Carboxamides Acylation

Caption: Synthetic pathway for this compound analogs.

G Start Start Prepare_Compounds Prepare Stock Solutions of Analogs and Controls Start->Prepare_Compounds Prepare_Plates Serial Dilution in 96-Well Plates Prepare_Compounds->Prepare_Plates Inoculate Inoculate with Microbial Suspension Prepare_Plates->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

The this compound scaffold has proven to be a fruitful starting point for the development of novel therapeutic agents. The analogs derived from this core structure have demonstrated significant antimicrobial and antidiabetic activities. While the exploration of their neuroprotective potential is in its earlier stages, the inherent properties of the pyridine ring suggest that this is a promising avenue for future research. The data and protocols presented in this guide offer a valuable resource for scientists and researchers in the field of drug discovery, providing a foundation for the rational design and evaluation of new and more effective this compound-based therapeutics.

References

Validating the Structure of Synthesized 5-Ethyl-2-Pyridineethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, rigorous structural validation of synthesized compounds is a critical step to ensure identity, purity, and consistency. This guide provides a comparative framework for validating the structure of 5-Ethyl-2-Pyridineethanol, a key intermediate in various pharmaceutical syntheses.[1] Its performance in standard analytical techniques is compared against two common structural alternatives: 2-Pyridineethanol and the positional isomer, 4-Pyridineethanol.

Chemical Structures Overview

The primary compound of interest and its alternatives share a pyridine core and a hydroxyethyl side chain, differing in the presence and position of an ethyl substituent. These structural variations lead to distinct spectroscopic signatures.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
This compound this compound StructureC₉H₁₃NO151.21[2]
2-Pyridineethanol 2-Pyridineethanol StructureC₇H₉NO123.15[3][4]
4-Pyridineethanol 4-Pyridineethanol StructureC₇H₉NO123.15[5][6][7]

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data from key analytical techniques used for structural elucidation.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The presence of the ethyl group and the substitution pattern on the pyridine ring are clearly distinguishable. Data for this compound is predicted based on analysis of its derivatives.[8]

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

AssignmentThis compound (Predicted)2-Pyridineethanol[9]4-Pyridineethanol
-CH₃ (ethyl)~1.2 (t, 3H)--
-CH₂- (ethyl)~2.6 (q, 2H)--
Py-CH₂-~3.1 (t, 2H)3.01 (t, 2H)~2.9 (t, 2H)
-CH₂-OH~4.3 (t, 2H)3.99 (t, 2H)~3.9 (t, 2H)
Py-H3~7.4 (d)7.14 (d)7.2-7.3 (d, 2H)
Py-H4~7.5 (dd)7.59 (t)-
Py-H6~8.3 (d)8.45 (d)8.4-8.5 (d, 2H)
-OHVariable4.59 (s)Variable

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

AssignmentThis compound (Predicted)2-Pyridineethanol4-Pyridineethanol
-CH₃ (ethyl)~15.5--
-CH₂- (ethyl)~25.0--
Py-CH₂-~38.0~40.1~37.8
-CH₂-OH~61.0~61.2~60.5
Py-C3~137.0~121.5~124.5
Py-C4~135.0~136.5~150.0
Py-C5~133.0~123.5~124.5
Py-C6~147.0~149.0~150.0
Py-C2~158.0~159.5-
Table 2: Mass Spectrometry (MS) Data

Mass spectrometry determines the molecular weight and provides structural clues based on fragmentation patterns. Electron Ionization (EI) is a common method for this class of compounds.

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 151134, 118, 106[2]
2-Pyridineethanol 123106, 92, 78[10]
4-Pyridineethanol 123106, 93, 78

Fragment Interpretation:

  • For this compound: The peak at m/z 134 corresponds to the loss of a methyl group followed by rearrangement or the loss of a hydroxyl radical.[2][11] The fragment at m/z 106 likely represents the loss of the entire CH₂CH₂OH group.

  • For 2- and 4-Pyridineethanol: The prominent fragment at m/z 106 is due to the alpha-cleavage loss of the OH group and a hydrogen atom.[11] The peak at m/z 93 corresponds to the pyridylmethyl cation, a very stable fragment.

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

AssignmentWavenumber (cm⁻¹)This compound2-Pyridineethanol4-Pyridineethanol
O-H Stretch (Alcohol)3200-3600 (broad)YesYesYes
C-H Stretch (Aromatic)3000-3100YesYesYes
C-H Stretch (Aliphatic)2850-3000YesYesYes
C=C, C=N Stretch (Pyridine Ring)1400-1600YesYesYes
C-O Stretch (Primary Alcohol)1000-1075YesYesYes

Experimental Protocols

Standard protocols for acquiring the validation data are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a spectral width of 0-12 ppm. Use a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added.

  • ¹³C NMR Acquisition: Acquire spectra with a spectral width of 0-200 ppm using a proton-decoupled pulse sequence. A 45-degree pulse angle, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds are used. Several thousand scans may be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to find the molecular ion and characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As this compound can be a low-melting solid or viscous liquid, the Attenuated Total Reflectance (ATR) technique is ideal.[2][12] Place a small amount of the neat sample directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (O-H, C-H, C=C, C=N, C-O) to confirm their presence in the structure.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a newly synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Purity Purity Assessment (TLC, GC, HPLC) Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR MS Mass Spectrometry (GC-MS) Purity->MS IR FTIR Spectroscopy Purity->IR Interpretation Spectral Data Interpretation NMR->Interpretation MS->Interpretation IR->Interpretation Comparison Comparison with Reference Data & Alternatives Interpretation->Comparison Validation Structure Confirmed Comparison->Validation Final Validated Product

Caption: Workflow for the synthesis, purification, and structural validation of an organic compound.

References

A Comparative Analysis of Synthetic Routes to 5-Ethyl-2-Pyridineethanol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Ethyl-2-Pyridineethanol is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative study of two primary synthetic routes to this valuable intermediate, presenting detailed experimental data and protocols to inform strategic decisions in process development and scale-up.

This analysis focuses on two distinct and viable pathways for the synthesis of this compound:

  • Route 1: Hydroxymethylation of 5-Ethyl-2-Methylpyridine

  • Route 2: Condensation of 2-Ethylpyridine with Formaldehyde

These routes have been selected based on the availability of experimental data and their relevance to industrial-scale production. Below, we delve into the specifics of each method, offering a side-by-side comparison of their performance based on key metrics such as yield, reaction conditions, and reagent accessibility.

Comparative Performance of Synthesis Routes

The following table summarizes the quantitative data for the two primary synthesis routes to this compound, allowing for a direct comparison of their key performance indicators.

ParameterRoute 1: Hydroxymethylation of 5-Ethyl-2-MethylpyridineRoute 2: Condensation of 2-Ethylpyridine with Formaldehyde
Starting Materials 5-Ethyl-2-methylpyridine, Formaldehyde2-Ethylpyridine, Paraformaldehyde
Key Reagents Ammonium AcetateTriethylamine
Solvent Aqueous AmmoniaWater
Reaction Temperature Elevated temperatures and pressures140 °C
Reaction Time Not specified2 hours
Reported Yield PoorHigh (based on analogous reactions)
Purity Distillation required for purificationNot specified, but purification by distillation is implied

Detailed Experimental Protocols

For reproducibility and adaptation in a laboratory setting, detailed experimental protocols for each synthesis route are provided below.

Route 1: Hydroxymethylation of 5-Ethyl-2-Methylpyridine
Route 2: Condensation of 2-Ethylpyridine with Formaldehyde

A patented method describes the synthesis of pyridine ethanol derivatives, including a process applicable to the formation of this compound from 2-ethylpyridine.[2]

Experimental Procedure:

  • In a 3-liter stainless steel autoclave, a mixture of 1070 g (10 mol) of 2-ethylpyridine and 300 g of ion-exchanged water is prepared.

  • To this mixture, 60 g (2.0 mol) of paraformaldehyde and 81 g (0.8 mol) of triethylamine are added.

  • The reaction mixture is heated to 140 °C and maintained at this temperature for 2 hours.

  • After the reaction is complete, the mixture is cooled.

  • Paraformaldehyde and triethylamine are removed from the reaction solution at 60 °C under reduced pressure (25 kPa or less).

  • Water and unreacted 2-ethylpyridine are subsequently collected at 120 °C and a pressure of 2 kPa or less to yield the crude this compound.

While a specific yield for this reaction is not provided in the document, analogous reactions for the synthesis of other pyridine ethanol derivatives described in the same patent report high yields, with selectivities often exceeding 90%.[2]

Visualizing the Synthesis Pathways

To further clarify the chemical transformations, the following diagrams illustrate the two synthesis routes.

Synthesis_Route_1 start1 5-Ethyl-2-methylpyridine product1 This compound start1->product1 Hydroxymethylation reagent1 Formaldehyde reagent1->product1 conditions1 Elevated Temp. & Pressure conditions1->product1

Caption: Route 1: Hydroxymethylation of 5-Ethyl-2-Methylpyridine.

Synthesis_Route_2 start2 2-Ethylpyridine product2 This compound start2->product2 Condensation reagent2 Paraformaldehyde reagent2->product2 catalyst2 Triethylamine catalyst2->product2 conditions2 140 °C, 2h conditions2->product2

Caption: Route 2: Condensation of 2-Ethylpyridine with Formaldehyde.

Conclusion

Both presented routes offer viable methods for the synthesis of this compound. Route 2, the condensation of 2-ethylpyridine with formaldehyde, appears to be the more promising option for industrial applications due to the detailed protocol available and the high yields reported for analogous reactions under similar conditions. In contrast, Route 1, the hydroxymethylation of 5-ethyl-2-methylpyridine, is reported to have a poor yield, which may limit its practicality for large-scale production.

Researchers and process chemists are encouraged to use this guide as a starting point for their own investigations. Further optimization of reaction conditions, catalyst selection, and purification techniques for both routes could lead to even more efficient and cost-effective syntheses of this critical pharmaceutical intermediate. The provided experimental protocols offer a solid foundation for such developmental work.

References

5-Ethyl-2-Pyridineethanol: A Comparative Guide for Intermediate Performance in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of intermediates is a critical step in establishing efficient, scalable, and cost-effective synthetic routes. This guide provides a comprehensive comparison of the performance of 5-Ethyl-2-Pyridineethanol, a key intermediate, primarily focusing on its well-documented role in the synthesis of the antidiabetic drug, Pioglitazone.

Performance in Pioglitazone Synthesis: A Comparative Overview

This compound is a cornerstone intermediate in the industrial synthesis of Pioglitazone. Its primary function is to introduce the 5-ethyl-2-pyridyl ethoxy side chain, a crucial pharmacophore of the final drug molecule. The performance of this intermediate is best evaluated by comparing the various synthetic strategies employed to construct Pioglitazone, as outlined in numerous patents and publications. These routes, while all utilizing this compound, present different approaches to forming the key ether linkage and subsequent transformations, leading to variations in overall yield, purity, and process efficiency.

The central role of this compound is in the formation of the intermediate 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde. The efficiency of this step and the purity of the resulting aldehyde are paramount for the success of the subsequent condensation and reduction steps.

Comparative Data of Synthetic Routes

The following table summarizes the performance of different synthetic routes starting from this compound for the synthesis of Pioglitazone and its key intermediates. It is important to note that yields can vary based on specific reaction conditions and scale.

RouteKey Transformation from this compoundReported YieldsPurity/Notes
Route A: Mesylation followed by Williamson Ether Synthesis 1. Mesylation of this compound. 2. Reaction of the mesylate with 4-hydroxybenzaldehyde.Step 1: Quantitative. Overall yield for 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde can be improved from older methods with low yields.This is a widely used and robust method. Purity of the intermediate aldehyde is crucial to minimize side reactions in the next step.
Route B: Tosylation followed by Williamson Ether Synthesis 1. Tosylation of this compound. 2. Reaction of the tosylate with 4-hydroxybenzaldehyde.Yields are generally comparable to the mesylation route.Tosylates are also effective leaving groups for this transformation.
Route C: Direct Condensation with 4-Fluorobenzonitrile Reaction with 4-fluorobenzonitrile followed by reduction of the nitrile.Data on specific yields for this route is less commonly reported in direct comparison to Routes A and B.This route avoids the pre-activation of the alcohol but involves a subsequent reduction step.

Experimental Protocols for Key Reactions

Detailed experimental protocols are essential for reproducing and optimizing synthetic procedures. Below are representative protocols for the key transformations involving this compound in the synthesis of Pioglitazone.

Protocol 1: Mesylation of this compound

This protocol describes the conversion of the alcohol to its corresponding mesylate, activating it for the subsequent etherification.

Materials:

  • This compound

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in dichloromethane.

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath.

  • Add methanesulfonyl chloride dropwise to the stirred solution while maintaining the cool temperature.

  • Allow the reaction to stir at room temperature for several hours.

  • Quench the reaction by adding water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the mesylate.

Protocol 2: Williamson Ether Synthesis to form 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde

This protocol outlines the formation of the key ether linkage.

Materials:

  • (5-Ethyl-2-pyridyl)ethyl methanesulfonate (from Protocol 1)

  • 4-Hydroxybenzaldehyde

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • Combine (5-Ethyl-2-pyridyl)ethyl methanesulfonate, 4-hydroxybenzaldehyde, and potassium carbonate in acetonitrile.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by a suitable technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture.

  • Filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by crystallization or chromatography to yield 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes to Pioglitazone starting from this compound.

pioglitazone_synthesis A This compound B Activation (Mesylation/Tosylation) A->B MsCl or TsCl, Base C (5-Ethyl-2-pyridyl)ethyl mesylate/tosylate B->C E Williamson Ether Synthesis C->E D 4-Hydroxybenzaldehyde D->E F 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde E->F H Knoevenagel Condensation F->H G 2,4-Thiazolidinedione G->H I 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione H->I J Reduction I->J e.g., NaBH4/CoCl2 or H2/Pd-C K Pioglitazone J->K

Caption: Synthetic pathway to Pioglitazone via activation and Williamson ether synthesis.

Alternative Intermediates and Applications

While this compound is the standard intermediate for Pioglitazone, the broader class of pyridine derivatives serves as crucial building blocks in a vast array of pharmaceuticals and agrochemicals.[1][2] The performance of these alternative pyridine-based intermediates is highly dependent on the specific target molecule and the desired biological activity. For instance, variations in the substitution pattern on the pyridine ring can significantly impact the pharmacological properties of the final compound.[2]

Conclusion

This compound has proven to be a highly effective and reliable intermediate in the synthesis of Pioglitazone. Its performance is well-documented across various synthetic routes, with the mesylation/tosylation followed by Williamson ether synthesis being a common and robust strategy. While direct comparative data with alternative intermediates for Pioglitazone is scarce due to its established role, the comparison of different synthetic pathways utilizing this intermediate provides valuable insights for process optimization. The broader importance of pyridine derivatives in both pharmaceuticals and agrochemicals underscores the versatility of this class of compounds and highlights the potential for developing novel analogs for a range of applications. Researchers and drug development professionals can leverage the established synthetic methodologies for this compound as a foundation for the efficient synthesis of Pioglitazone and as a starting point for the exploration of new chemical entities.

References

Characterization of 5-Ethyl-2-Pyridineethanol Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization of the reaction products of 5-Ethyl-2-Pyridineethanol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. We present a comparative analysis of its primary reaction pathways, performance in synthesizing key derivatives, and a comparison with potential alternative pyridine-based starting materials. Experimental data, detailed protocols, and visual diagrams are provided to support researchers in their synthetic endeavors.

Overview of this compound and its Synthetic Utility

This compound is a substituted pyridine derivative widely employed as a building block in organic synthesis.[1][2] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a pyridine ring, allows for a diverse range of chemical transformations. It is a crucial intermediate in the production of the antidiabetic drug Pioglitazone, where the 5-ethylpyridine moiety is a key structural feature of the final active pharmaceutical ingredient.[3][4]

Key Reaction Products and Their Characterization

Two primary reaction pathways for this compound are highlighted in this guide: O-alkylation to form ether linkages and conversion of the hydroxyl group to a better leaving group for subsequent nucleophilic substitution.

Synthesis of (5-ethyl-2-pyridyl)ethyl methanesulfonate

A common strategy to enhance the reactivity of this compound is the conversion of the hydroxyl group into a good leaving group, such as a mesylate. This is typically achieved by reacting it with methanesulfonyl chloride in the presence of a base.

Table 1: Synthesis of (5-ethyl-2-pyridyl)ethyl methanesulfonate [5]

ReactantMolar Equivalent
This compound1.0
Methanesulfonyl chloride1.2
Triethylamine1.3
Product Yield
(5-ethyl-2-pyridyl)ethyl methanesulfonate100%
Synthesis of Chalcone and Pyrimidine Derivatives via 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde

This compound is a precursor to 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, a key intermediate for a wide range of biologically active chalcones and pyrimidines.[6] The synthesis involves an etherification reaction between this compound (typically activated as a mesylate or tosylate) and 4-hydroxybenzaldehyde. The resulting benzaldehyde derivative can then undergo condensation reactions to form the target compounds.

Table 2: Characterization Data for Representative Chalcone and Pyrimidine Derivatives

Compound IDStructureYield (%)m.p. (°C)Key IR Bands (cm⁻¹)Key ¹H NMR Signals (δ, ppm)
4b 1-(4-Methoxyphenyl)-3-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-propen-1-one82125-1271658 (C=O), 1598 (C=C)1.25 (t, 3H, CH₃), 2.65 (q, 2H, CH₂), 3.18 (t, 2H, CH₂), 3.88 (s, 3H, OCH₃), 4.45 (t, 2H, OCH₂)
4c 1-(2,4-Dichlorophenyl)-3-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-propen-1-one78138-1401665 (C=O), 1590 (C=C)1.25 (t, 3H, CH₃), 2.65 (q, 2H, CH₂), 3.18 (t, 2H, CH₂), 4.45 (t, 2H, OCH₂)
5b 4-(4-Methoxyphenyl)-6-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-pyrimidin-2-ylamine75168-1703450, 3300 (NH₂)1.25 (t, 3H, CH₃), 2.65 (q, 2H, CH₂), 3.18 (t, 2H, CH₂), 3.88 (s, 3H, OCH₃), 4.45 (t, 2H, OCH₂), 6.50 (s, 2H, NH₂)
5c 4-(2,4-Dichlorophenyl)-6-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-pyrimidin-2-ylamine72175-1773460, 3310 (NH₂)1.25 (t, 3H, CH₃), 2.65 (q, 2H, CH₂), 3.18 (t, 2H, CH₂), 4.45 (t, 2H, OCH₂), 6.55 (s, 2H, NH₂)

Comparison with Alternative Starting Materials

While this compound is a valuable synthetic intermediate, other pyridineethanol derivatives can also be used in similar reactions. The choice of starting material often depends on the desired properties of the final product.

Table 3: Comparison of this compound with Alternative Pyridineethanols

FeatureThis compound2-Pyridineethanol5-Methyl-2-Pyridineethanol
Structure Ethyl group at the 5-position of the pyridine ring.Unsubstituted pyridine ring.Methyl group at the 5-position of the pyridine ring.
Key Applications Intermediate for Pioglitazone and other biologically active compounds where the 5-ethyl group is crucial for activity.[3]General pyridine-containing building block.Precursor for various substituted pyridine derivatives.
Reactivity (Inferred) The electron-donating nature of the ethyl group may slightly increase the nucleophilicity of the pyridine nitrogen, potentially influencing reaction rates in certain catalytic cycles. The steric bulk of the ethyl group is generally not significant enough to hinder reactions at the 2-position side chain.Serves as a baseline for pyridineethanol reactivity.The methyl group is also electron-donating but has a smaller steric profile than the ethyl group.
Considerations for Use Essential when the 5-ethylpyridine moiety is a required pharmacophore.A cost-effective alternative when the 5-substituent is not required for the target molecule's function.Useful for introducing a methyl-substituted pyridine ring.

Experimental Protocols

Synthesis of (5-ethyl-2-pyridyl)ethyl methanesulfonate[5]

To a solution of this compound (80 g) in methylene chloride (800 ml), triethylamine (55 g) is added. The mixture is cooled, and methanesulfonyl chloride (73.2 g) is added dropwise with stirring. The reaction is stirred for 3 hours at room temperature. Water (400 ml) is then added, and the layers are separated. The aqueous layer is re-extracted with methylene chloride. The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with a saturated aqueous saline solution. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure to yield (5-ethyl-2-pyridyl)ethyl methanesulfonate as a pale yellow oil.

General Procedure for the Synthesis of Chalcones (e.g., 4b)

To a solution of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde (0.01 mol) in methanol (50 mL), 4-methoxyacetophenone (0.01 mol) is added in the presence of a 2% NaOH solution (5 mL). The reaction mixture is stirred for 10-12 hours at room temperature. The solvent is then distilled off, and the crude product is poured into ice water. The resulting solid is filtered, washed with water, dried, and recrystallized from a suitable solvent to afford the pure chalcone.

Visualizing Reaction Pathways and Workflows

reaction_pathway cluster_0 Synthesis of Chalcones and Pyrimidines 5-Et-2-Py-EtOH This compound Mesylate (5-ethyl-2-pyridyl)ethyl methanesulfonate 5-Et-2-Py-EtOH->Mesylate MsCl, Et3N Benzaldehyde 4-[2-(5-ethylpyridin-2-yl)ethoxy] benzaldehyde Mesylate->Benzaldehyde 4-hydroxybenzaldehyde, base Chalcones Chalcone Derivatives (4a-o) Benzaldehyde->Chalcones Substituted acetophenones, NaOH Pyrimidines Pyrimidine Derivatives (5a-o) Chalcones->Pyrimidines Guanidine nitrate, NaOEt

Caption: Reaction scheme for the synthesis of chalcone and pyrimidine derivatives.

experimental_workflow cluster_1 Synthesis and Characterization of (5-ethyl-2-pyridyl)ethyl methanesulfonate Start Dissolve this compound and Triethylamine in CH2Cl2 Reaction Add Methanesulfonyl Chloride and stir at room temperature Start->Reaction Workup Aqueous Workup: 1. Add H2O 2. Separate layers 3. Extract aqueous layer Reaction->Workup Purification Wash combined organic layers (NaHCO3, brine) and dry (Na2SO4) Workup->Purification Isolation Remove solvent under reduced pressure Purification->Isolation Product Obtain (5-ethyl-2-pyridyl)ethyl methanesulfonate Isolation->Product Characterization Characterization: Yield determination, NMR, IR, MS Product->Characterization

Caption: Experimental workflow for the synthesis and characterization of mesylate.

logical_relationship cluster_2 Synthetic Utility of this compound Start This compound Activation Activation of Hydroxyl Group Start->Activation Etherification Etherification Reactions Start->Etherification Mesylation Mesylation/Toxylation Activation->Mesylation Halogenation Halogenation Activation->Halogenation Pioglitazone_Intermediate Pioglitazone Intermediate (e.g., 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde) Etherification->Pioglitazone_Intermediate Other_Ethers Other Ether Derivatives Etherification->Other_Ethers

Caption: Synthetic utility of this compound.

References

5-Ethyl-2-Pyridineethanol: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Cross-Reference of 5-Ethyl-2-Pyridineethanol for Pharmaceutical Research and Development

[City, State] – [Date] – In the landscape of pharmaceutical synthesis, the selection of key starting materials and intermediates is a critical factor influencing the efficiency, scalability, and cost-effectiveness of drug manufacturing. This guide provides a detailed comparison of synthetic routes involving this compound, a key intermediate in the production of the widely used antidiabetic agent, Pioglitazone HCl. This document serves as a vital resource for researchers, scientists, and drug development professionals by presenting objective comparisons of synthetic methodologies and supporting experimental data.

Physicochemical Properties of this compound

This compound is a pyridine derivative recognized for its role as a crucial building block in organic synthesis.[1][2][3] Its fundamental properties are summarized in the table below, compiled from leading chemical databases.

PropertyValueSource
Molecular Formula C₉H₁₃NOPubChem[4], Chem-Impex[1]
Molecular Weight 151.21 g/mol PubChem[4], Chem-Impex[1]
CAS Number 5223-06-3PubChem[4], Chem-Impex[1]
Appearance White to Light Yellow Solid or Viscous LiquidChem-Impex[1], Sarex[5]
Boiling Point 259.4 ± 25.0 °C at 760 mmHgChemsrc[6]
Purity ≥ 97% (GC)Chem-Impex[1]
Synonyms 2-(5-Ethylpyridin-2-yl)ethanol, 2-Hydroxyethyl-5-ethylpyridinePubChem[4], Chem-Impex[1]

Application in Pioglitazone HCl Synthesis

This compound is a pivotal intermediate in the synthesis of Pioglitazone, an oral antidiabetic agent.[5] Pioglitazone functions as an insulin sensitizer, primarily in the treatment of type 2 diabetes.[5] The synthesis of Pioglitazone from this compound typically involves its reaction with 4-hydroxybenzaldehyde to form an ether linkage, followed by a series of condensation and reduction reactions.

Comparative Analysis of Synthetic Routes to Pioglitazone

Several synthetic strategies for Pioglitazone have been developed, each with distinct advantages and disadvantages. The following table summarizes a comparison of different methodologies, highlighting the role of this compound and alternative approaches.

Synthetic RouteKey Starting MaterialsKey ReactionsReported YieldPurityKey ConsiderationsReference
Route A: Classical Synthesis This compound, 4-Hydroxybenzaldehyde, Thiazolidine-2,4-dioneWilliamson Ether Synthesis, Knoevenagel Condensation, Catalytic Hydrogenation63-73% (for hydrogenation step)High, requires recrystallizationInvolves handling of pyrophoric Pd/C and high-pressure hydrogenation, which can pose safety and scale-up challenges.WO2005058827A1[7], US5585495
Route B: Alternative Intermediate Synthesis 2-(5-ethyl-2-pyridyl)ethanol, 1-fluoro-4-nitrobenzeneNucleophilic Aromatic Substitution, Reduction, Diazotization, Heck-type reactionNot explicitly stated in a single value, multi-step process.HighA multi-step process that avoids direct use of 4-hydroxybenzaldehyde in the initial ether formation.WO2009133576A1[8]
Route C: Cobalt-Catalyzed Reduction 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedioneCobalt-catalyzed reductionImproved yields over traditional methodsHighAvoids the use of pyrophoric Pd/C and high-pressure hydrogenation, offering a potentially safer and more scalable alternative.US5585495

Experimental Protocols

Route A: Classical Synthesis of Pioglitazone

Step 1: Synthesis of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde To a solution of this compound and 4-hydroxybenzaldehyde in a suitable solvent, a base such as sodium hydroxide is added. The reaction mixture is heated to facilitate the Williamson ether synthesis. The product is then isolated and purified.

Step 2: Synthesis of 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione The product from Step 1 is reacted with 2,4-thiazolidinedione in the presence of a catalyst, such as piperidine, in a solvent like ethanol. The mixture is refluxed to drive the Knoevenagel condensation. The resulting benzylidene derivative is then isolated.

Step 3: Synthesis of Pioglitazone The benzylidene derivative from Step 2 is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under hydrogen pressure. The reduction of the exocyclic double bond yields Pioglitazone. The final product is purified by recrystallization.

Mechanism of Action: Pioglitazone Signaling Pathway

Pioglitazone exerts its therapeutic effects by acting as a selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor.[1][4][5] Activation of PPARγ leads to the regulation of genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity.[1][4][5]

Pioglitazone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (Adipocyte, Hepatocyte, Muscle Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects Pioglitazone Pioglitazone PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) Pioglitazone->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR Heterodimer (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change & Activation PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Insulin_Sensitivity ↑ Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake Gene_Transcription->Glucose_Uptake Gluconeogenesis ↓ Hepatic Gluconeogenesis Gene_Transcription->Gluconeogenesis

Caption: Pioglitazone binds to and activates the PPARγ-RXR heterodimer, leading to the regulation of target gene transcription and subsequent metabolic effects.

Conclusion

This compound remains a cornerstone intermediate in the synthesis of Pioglitazone HCl. While the classical synthetic route is well-established, alternative methodologies, such as those employing cobalt-catalyzed reduction, offer promising avenues for improved safety and scalability. The selection of a particular synthetic route will depend on a comprehensive evaluation of factors including yield, purity requirements, cost, and manufacturing capabilities. This guide provides a foundational comparison to aid drug development professionals in making informed decisions for the efficient and safe production of this vital therapeutic agent.

References

Comparative Pharmacological Screening of 5-Ethyl-2-Pyridineethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological profiles of compounds derived from 5-Ethyl-2-Pyridineethanol. It is intended to serve as a resource for researchers and professionals in the field of drug discovery and development by presenting objective comparisons with alternative compounds, supported by experimental data. This document outlines the antimicrobial, potential cannabinoid receptor 1 (CB1) antagonist, and prospective neuroprotective activities associated with these derivatives.

Introduction to this compound Derivatives

This compound is a versatile chemical scaffold that serves as a key intermediate in the synthesis of various pharmacologically active molecules.[1][2] Its structural pliability allows for the generation of diverse derivatives with a range of biological activities. Notably, it is a crucial building block for the antidiabetic drug Pioglitazone.[3][4] This guide will delve into the pharmacological screening of chalcone, pyrimidine, and thiazolidinedione derivatives of this compound, exploring their potential as antimicrobial agents, CB1 receptor antagonists, and neuroprotective compounds.

Antimicrobial Activity

A study by Patel and Patel (2009) investigated the antimicrobial properties of a series of chalcone and pyrimidine derivatives of this compound against various bacterial and fungal strains. The results, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, are summarized below.

Data Presentation: Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of this compound Chalcone Derivatives

Compound IDR-groupS. aureusS. pyogenesE. coliP. aeruginosaC. albicansA. nigerA. clavatus
4a -H200250100125250200250
4b 4-OCH₃10012550100100125100
4c 4-Cl5010025505010050
4d 4-F255012.525255025
Ampicillin -250100100100---
Griseofulvin -----500100100

Source: Patel NB, Patel HR. Arkivoc 2009 (xii) 302-321.[5]

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of this compound Pyrimidine Derivatives

Compound IDR-groupS. aureusS. pyogenesE. coliP. aeruginosaC. albicansA. nigerA. clavatus
5a -H10020050100200250200
5b 4-OCH₃501002550100125100
5c 4-Cl255012.5255010050
5d 4-F12.5256.2512.5255025
Ampicillin -250100100100---
Griseofulvin -----500100100

Source: Patel NB, Patel HR. Arkivoc 2009 (xii) 302-321.[5]

Comparison with Alternatives

The antimicrobial activity of these derivatives can be compared to other known antimicrobial agents. For instance, other studies on chalcone derivatives have reported MIC values in a similar range against various pathogens.[4][6][7][8][9] The fluoro-substituted pyrimidine derivative 5d demonstrated potent activity, particularly against Gram-negative bacteria, with MIC values lower than the standard antibiotic Ampicillin in this study.[5]

Experimental Protocols: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth media. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Preparation of Compound Dilutions: Test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]

Cannabinoid Receptor 1 (CB1) Antagonist Activity

Comparison with Alternatives

For comparison, established CB1 receptor antagonists such as Rimonabant and the novel antagonist AM6545 have been characterized with in vitro binding assays.

Table 3: Comparative In Vitro Data for CB1 Receptor Antagonists

CompoundCB1 Receptor Binding Affinity (Ki, nM)Functional Activity
Rimonabant 1.8Inverse Agonist
AM6545 12.6Neutral Antagonist
This compound Derivative Data not availablePutative Antagonist

Note: Data for Rimonabant and AM6545 are compiled from various sources for comparative purposes.[1][13]

Experimental Protocols: CB1 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CB1 receptor.[14][15][16]

  • Membrane Preparation: Cell membranes expressing the human CB1 receptor are prepared from cultured cells or brain tissue through homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4) is used for all dilutions.

  • Competitive Binding: Membranes are incubated with a fixed concentration of a radiolabeled CB1 receptor ligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound.

  • Incubation: The reaction mixture is incubated at 30°C for 60-90 minutes to reach equilibrium.

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[14]

Signaling Pathways: CB1 Receptor

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[2][6]

CB1_Signaling CB1_Antagonist CB1 Antagonist CB1R CB1 Receptor CB1_Antagonist->CB1R Blocks G_protein Gi/o Protein CB1R->G_protein Inhibits activation AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates

CB1 Receptor Antagonist Signaling Pathway

Neuroprotective Potential

While specific experimental data on the neuroprotective effects of this compound derivatives are not yet published, the pyridine scaffold is present in many compounds with known neuroprotective properties.[1] This suggests that derivatives of this compound warrant investigation for their potential to mitigate neuronal damage in various neurological disorders.

Comparison with Alternatives

Numerous compounds are being investigated for their neuroprotective effects. A comparative study in rodent models of neonatal brain injury identified Azithromycin and Erythropoietin as promising neuroprotective agents.[2][3]

Table 4: Comparison of Neuroprotective Agents in a Neonatal Hypoxia-Ischemia Model

AgentOutcome MeasureResult
Azithromycin Composite Score (functional & neuropathology)Superior neuroprotection
Erythropoietin Composite Score (functional & neuropathology)Superior neuroprotection
This compound Derivatives -To be determined

Source: Wu et al. (2025)[2]

Experimental Protocols: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This protocol outlines a common in vitro method to screen for the neuroprotective effects of compounds against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).[5][17]

  • Cell Culture: SH-SY5Y cells are cultured in a suitable medium and seeded into 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 2-24 hours).

  • Induction of Oxidative Stress: A neurotoxin, such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂), is added to the culture medium to induce oxidative stress and cell death.

  • Incubation: The cells are incubated with the neurotoxin for 24-48 hours.

  • Assessment of Cell Viability: Cell viability is measured using an MTT or LDH assay. The MTT assay measures mitochondrial metabolic activity, while the LDH assay quantifies lactate dehydrogenase release from damaged cells.

  • Data Analysis: The concentration of the test compound that provides 50% protection against the neurotoxin-induced cell death (EC50) is calculated.

Signaling Pathways: Key Neuroprotective Mechanisms

Neuroprotective compounds often exert their effects by modulating signaling pathways involved in cell survival, apoptosis, and inflammation.

Neuroprotection_Workflow cluster_screening Screening and Validation start Identify Novel This compound Derivatives in_vitro In Vitro Screening (e.g., Oxidative Stress Model) start->in_vitro assess_viability Assess Cell Viability (MTT, LDH assays) in_vitro->assess_viability is_protective Protective? assess_viability->is_protective in_vivo In Vivo Validation (e.g., Stroke Model) is_protective->in_vivo Yes stop Stop/Re-evaluate is_protective->stop No behavioral Behavioral Testing in_vivo->behavioral histology Histological Analysis behavioral->histology is_effective Effective In Vivo? histology->is_effective candidate Candidate for Further Development is_effective->candidate Yes is_effective->stop No

Experimental Workflow for Neuroprotective Compound Screening

Neuroprotective_Pathways Compound Neuroprotective Compound PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Activates Nrf2_ARE Nrf2-ARE Pathway Compound->Nrf2_ARE Activates NF_kB NF-κB Pathway Compound->NF_kB Inhibits Cell_Survival Increased Cell Survival & Proliferation PI3K_Akt->Cell_Survival Antioxidant Enhanced Antioxidant Response Nrf2_ARE->Antioxidant Inflammation Reduced Inflammation NF_kB->Inflammation

Key Signaling Pathways in Neuroprotection

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse pharmacological potential. The chalcone and pyrimidine analogs have demonstrated significant antimicrobial activity, with some compounds showing superior efficacy compared to standard antibiotics. The thiazolidinedione derivative shows potential as a CB1 receptor antagonist for metabolic disorders, although further in vitro characterization is needed. Furthermore, the pyridine core suggests that these derivatives should be explored for their neuroprotective capabilities. This guide provides a foundational comparison to aid researchers in the strategic development and screening of novel therapeutic agents based on the this compound scaffold. Future research should focus on obtaining more extensive quantitative data, conducting direct comparative studies, and elucidating the precise mechanisms of action for these promising compounds.

References

Safety Operating Guide

Proper Disposal of 5-Ethyl-2-Pyridineethanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of 5-Ethyl-2-Pyridineethanol, a pyridine derivative that requires careful management as hazardous waste.

Immediate Safety and Handling Protocols

This compound is classified as a hazardous substance, being harmful in contact with skin and causing serious eye damage.[1][2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields or a face shield.[3]To protect eyes from splashes, which can cause serious damage.[4]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). A fully-buttoned laboratory coat.[2][3][4]To prevent skin contact, which can be harmful.[1][4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4][5]To avoid inhalation of any potential vapors.

In the event of accidental exposure, immediate action is crucial. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3] If skin contact occurs, wash the affected area thoroughly with soap and water.[4]

Step-by-Step Disposal Procedure

The proper disposal of this compound and its contaminated materials must be managed in accordance with local, state, and federal regulations.[1] Pyridine and its derivatives are considered hazardous waste and must not be disposed of down the drain or in regular trash.[5][6]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure substance, solutions, and disposable labware (e.g., pipette tips, gloves), must be classified as hazardous waste.[4]

  • This waste stream must be segregated from other chemical waste to prevent incompatible reactions. Specifically, keep it separate from strong oxidizing agents and acids.[3][4]

2. Waste Collection and Storage:

  • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[3][4]

  • The container must be kept tightly sealed and stored in a cool, dry, and well-ventilated satellite accumulation area.[3]

  • The label on the waste container must clearly state "Hazardous Waste" and identify the contents, including "this compound".[7]

3. Spill Management:

  • In the case of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[4][5]

  • Collect the absorbent material into a sealed container for hazardous waste.[4]

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[4]

4. Final Disposal:

  • The designated and approved method for the disposal of pyridine-containing waste is controlled incineration.[1][8][9]

  • Arrange for a licensed hazardous waste disposal company to collect the waste container. Do not attempt to treat or dispose of the chemical waste independently.

Quantitative Disposal Data

While specific quantitative data for this compound is limited, the disposal parameters for pyridine waste provide a strong guideline.

ParameterRecommended ValueSource
Incineration Method Rotary Kiln, Liquid Injection, or Fluidized Bed[1][8][9]
Rotary Kiln Incineration Temperature 820°C - 1,600°C[1][8][9]
Liquid Injection Incineration Temperature 650°C - 1,600°C[1][8][9]
Fluidized Bed Incineration Temperature 450°C - 980°C[1][8][9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-2-Pyridineethanol
Reactant of Route 2
5-Ethyl-2-Pyridineethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.